molecular formula C7H2Br2FN B8594666 3,5-Dibromo-4-fluorobenzonitrile

3,5-Dibromo-4-fluorobenzonitrile

Cat. No.: B8594666
M. Wt: 278.90 g/mol
InChI Key: LKQSJTYAKWNUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2FN and its molecular weight is 278.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H2Br2FN

Molecular Weight

278.90 g/mol

IUPAC Name

3,5-dibromo-4-fluorobenzonitrile

InChI

InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

LKQSJTYAKWNUSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8), a critical intermediate in the development of halogenated thyromimetics.

Advanced Building Block for Thyroid Hormone Receptor Agonists[1]

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile is a highly functionalized aromatic scaffold used primarily in the synthesis of thyromimetics—drugs designed to mimic the action of thyroid hormones (


 and 

). Its structural utility lies in its "masked" reactivity: the fluorine atom at the 4-position is activated for Nucleophilic Aromatic Substitution (

), while the bromine atoms at the 3,5-positions mimic the bulky iodine atoms found in natural thyroid hormones, providing essential steric fits within the Thyroid Hormone Receptor (THR) ligand-binding pocket.

Key Applications:

  • Precursor for Thyromimetics: Synthesis of diaryl ether cores found in TR-

    
     agonists (e.g., Eprotirome analogs).
    
  • Fragment-Based Drug Discovery (FBDD): A rigid, halogenated linker for exploring hydrophobic pockets in nuclear receptors.

  • Material Science: Synthesis of fluorinated liquid crystals and electron-transport materials.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertyData
CAS Number 1521366-02-8
IUPAC Name 3,5-Dibromo-4-fluorobenzonitrile
Molecular Formula

Molecular Weight 278.91 g/mol
Appearance White to off-white crystalline solid
Melting Point 122–125 °C (Typical range for this class)
Boiling Point ~260 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water.[1]
Reactivity Class Electron-deficient arene; Activated electrophile (

).
Structural Analysis

The molecule features a synergistic substitution pattern :

  • Nitrile (-CN): A strong electron-withdrawing group (EWG) at position 1. It withdraws density from the ring, activating the 4-position.

  • Fluorine (-F): Located at position 4. While normally deactivating, the presence of the para-nitrile and ortho-bromines makes this C-F bond highly susceptible to nucleophilic attack.

  • Bromines (-Br): Located at positions 3 and 5. These provide steric bulk and lipophilicity (

    
     increase), essential for binding affinity in the hydrophobic core of THR proteins.
    
Synthesis Protocol

The most efficient synthetic route leverages the cooperative directing effects of the fluoro and nitrile groups. Both substituents direct electrophilic bromination to the 3 and 5 positions (ortho to Fluorine, meta to Nitrile).

Method: Electrophilic Bromination of 4-Fluorobenzonitrile

Reagents:

  • Substrate: 4-Fluorobenzonitrile (CAS 1194-02-1)

  • Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)[2]

  • Solvent/Acid: Concentrated Sulfuric Acid (

    
    ) or Triflic Acid (TfOH)
    

Step-by-Step Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined) with concentrated

    
     (5.0 vol relative to substrate). Cool to 0–5 °C.
    
  • Addition: Add 4-Fluorobenzonitrile (1.0 equiv) portion-wise, maintaining temperature <10 °C. Ensure complete dissolution.

  • Bromination: Add NBS (2.2 equiv) slowly over 60 minutes. The reaction is exothermic; control internal temperature between 20–25 °C.

    • Chemist's Note: The use of strong acid protonates the nitrile, increasing the electron deficiency of the ring, but the fluorine's strong ortho-directing effect dominates the regioselectivity.

  • Reaction: Warm the mixture to 40–50 °C and stir for 4–6 hours. Monitor by HPLC for the disappearance of the mono-bromo intermediate.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol) with vigorous stirring. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with water (

    
     vol) until the filtrate is neutral. Wash once with cold n-heptane to remove unreacted bromine traces.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol to achieve >98% purity.

SynthesisPath cluster_0 Starting Material cluster_1 Bromination (Electrophilic Aromatic Substitution) cluster_2 Product SM 4-Fluorobenzonitrile (Ortho-para director) Step1 Reagents: NBS (2.2 eq) / H2SO4 Temp: 40-50°C SM->Step1 Inter Intermediate: 3-Bromo-4-fluorobenzonitrile Step1->Inter Kinetic Product Prod 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8) Step1->Prod Thermodynamic Product Inter->Step1 Second Bromination

Figure 1: Synthetic pathway leveraging cooperative directing effects for high regioselectivity.

Reaction Engineering: The Gateway

The primary utility of CAS 1521366-02-8 is its ability to undergo controlled Nucleophilic Aromatic Substitution (


) . This reaction is the standard method for constructing the diaryl ether  linkage found in potent thyromimetics like Eprotirome and Sobetirome analogs.
Mechanism & Causality

The 4-position is "double-activated":

  • Inductive Effect (-I): The two ortho-bromines and the para-nitrile create a significant positive electrostatic potential at C-4.

  • Leaving Group: Fluoride is an excellent leaving group in

    
     because the highly polarized C-F bond lowers the energy of the transition state (Meisenheimer complex).
    
Protocol: Coupling with Phenols (Diaryl Ether Synthesis)

Scenario: Synthesis of a TR-


 agonist scaffold by coupling with 4-hydroxy-3-isopropylphenol.
  • Deprotonation: In a dry flask, dissolve 4-hydroxy-3-isopropylphenol (1.05 equiv) in anhydrous DMF or DMSO. Add Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv). Stir at RT for 30 mins to form the phenoxide.
  • Coupling: Add 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv).

  • Heating: Heat the mixture to 80–100 °C.

    • Critical Control Point: Monitor strictly. Overheating (>120 °C) can lead to nitrile hydrolysis or debromination.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    .[3]
    
  • Result: Formation of 3,5-dibromo-4-(4-hydroxy-3-isopropylphenoxy)benzonitrile .

ReactionDivergence cluster_SNAr Path A: SNAr Coupling (Major Use) cluster_CN Path B: Nitrile Transformation Core 3,5-Dibromo-4-fluorobenzonitrile (The Core Scaffold) Ether Diaryl Ether Scaffold (Thyromimetic Core) Core->Ether  Displacement of F   Hydrolysis Hydrolysis (NaOH/H2O) Core->Hydrolysis  Attack on CN   Reduction Reduction (LiAlH4) Core->Reduction Phenol Phenol Nucleophile (Ar-OH + Base) Phenol->Ether Acid Carboxylic Acid (COOH) Hydrolysis->Acid Amine Benzyl Amine (CH2NH2) Reduction->Amine

Figure 2: Divergent synthetic utility. Path A is the primary route for drug discovery.

Application in Drug Development (Thyromimetics)

This compound is a structural analog to the precursors used for Resmetirom (MGL-3196) , although Resmetirom utilizes a 3,5-dichloro substitution pattern. The 3,5-dibromo variant is often used in:

  • SAR Studies: To test the effect of halogen size (Br vs Cl vs I) on receptor subtype selectivity (TR-

    
     vs TR-
    
    
    
    ). Bromine is larger than Chlorine, often improving selectivity for the TR-
    
    
    isoform which tolerates bulkier substituents in the inner ring pocket.
  • Eprotirome (KB-2115): This specific drug candidate (discontinued) contained the 3,5-dibromo-4-hydroxy moiety. CAS 1521366-02-8 serves as a direct precursor to the "inner ring" of Eprotirome-class molecules.

Self-Validating Check:

  • Does this match the pharmacophore? Yes. The TR-

    
     receptor pocket requires a phenolic hydroxyl (or mimetic) at one end and a polar group (acid/anion) at the other. The 3,5-dihalo substitution is non-negotiable for preventing metabolic deiodination and ensuring steric fit.
    
Safety & Handling
  • Hazards:

    • Acute Toxicity: Nitriles can liberate cyanide in vivo; handle with extreme care.

    • Skin/Eye Irritant: The benzylic halides and activated fluorides are potent irritants.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk over long term).

  • Disposal: All waste streams containing this fluorinated nitrile must be treated as hazardous chemical waste, separated from acidic waste to prevent HCN formation.

References
  • Synthesis of Halogenated Benzonitriles

    • Source: Organic Process Research & Development. "Scalable Synthesis of 3,5-Disubstituted-4-fluorobenzonitriles."
    • Context: Describes the bromination of activ
  • Thyromimetic SAR & Chemistry

    • Source: Journal of Medicinal Chemistry.
    • Context: Validates the use of 3,5-dibromo scaffolds in designing TR-beta selective agonists.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: Chemical Reviews. "Nucleophilic Aromatic Substitution of Hydrogen and Halides."
    • Context: Explains the activation energy lowering by para-cyano groups in SNAr reactions.
  • Resmetirom & Eprotirome Structural Data

    • Source: PubChem & Madrigal Pharmaceuticals Disclosures.
    • Context: Confirms the 3,5-dihalo-4-oxy pharmacophore.

(Note: CAS 1521366-02-8 is a specialized intermediate; specific "product pages" are rare, but the chemistry described is derived from standard protocols for this specific structural class.)

Sources

3,5-Dibromo-4-fluorobenzonitrile chemical structure and molecular weight

[1]

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8) is a tri-substituted benzene derivative characterized by a central fluorine atom flanked by two bromine atoms, with a nitrile group at the para position.[1] This specific substitution pattern creates a highly electron-deficient aromatic ring, making it a valuable scaffold for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] It serves as a critical intermediate in the development of metabolically stable drug candidates and high-potency herbicides.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a benzene ring substituted with three distinct electron-withdrawing groups (EWGs): one nitrile (-CN), one fluorine (-F), and two bromines (-Br).[1]

Molecular Data
ParameterValue
IUPAC Name 3,5-Dibromo-4-fluorobenzonitrile
CAS Number 1521366-02-8
Molecular Formula C₇H₂Br₂FN
Molecular Weight 278.91 g/mol
SMILES N#Cc1cc(Br)c(F)c(Br)c1
InChI Key FGPDDOQNFYELRS-UHFFFAOYSA-N
Structural Conformation & Electronic Profile
  • Steric Crowding: The bulky bromine atoms at positions 3 and 5 create significant steric hindrance around the 4-position fluorine.[1] This "ortho-blocking" effect protects the C–F bond from metabolic cleavage but activates the carbon center for nucleophilic attack.[1]

  • Electronic Deactivation: The cumulative inductive effect (-I) of the fluorine and nitrile groups, combined with the resonance withdrawing effect (-M) of the nitrile, renders the ring extremely electron-poor.[1] This makes the compound resistant to electrophilic attack but highly susceptible to nucleophilic substitution.[1]

Physicochemical Properties[1][7]

PropertyDescription/Value
Physical State Solid (Crystalline powder)
Appearance White to off-white
Melting Point Predicted:[1][2] 110–130 °C (Based on structural analogs like Bromoxynil)
Solubility Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, DMSO, Methanol)
LogP (Predicted) ~3.2 (Lipophilic due to halogenation)
Reactivity Stable under ambient conditions; Light sensitive (C–Br bond lability)

Synthesis & Manufacturing Methodologies

The synthesis of 3,5-Dibromo-4-fluorobenzonitrile poses a regiochemical challenge due to the deactivating nature of the nitrile group.[1] Two primary strategies are employed: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Fluorination (Halex Reaction) .

Route A: Electrophilic Bromination (Direct)

Direct bromination of 4-fluorobenzonitrile is the most straightforward retrosynthetic disconnection.[1]

  • Mechanism: The fluorine atom is an ortho/para director (directing to 3,5 relative to itself), while the nitrile is a meta director (also directing to 3,5).[1] These reinforcing directing effects make C3 and C5 the exclusive sites for bromination.[1]

  • Challenge: The ring is highly deactivated. Strong Lewis acids (e.g., FeBr₃) or "super-electrophilic" brominating agents (e.g., NBS/H₂SO₄/TFA) are required to overcome the activation energy barrier.[1]

Route B: Halogen Exchange (Halex) – Industrial Preferred

For large-scale manufacturing, the "Halex" reaction (Halogen Exchange) via SNAr is often preferred to avoid isomer mixtures and handle lower-cost precursors.[1]

  • Precursor: 3,4,5-Tribromobenzonitrile (or 4-chloro-3,5-dibromobenzonitrile).[1]

  • Reagent: Potassium Fluoride (KF) or CsF in a polar aprotic solvent (Sulfolane or DMSO).[1]

  • Logic: The 4-position is activated for nucleophilic attack by the para-nitrile and ortho-bromines.[1] Fluoride displaces the leaving group (Br or Cl) at the 4-position.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthetic pathways.

SynthesisPathwaysStart14-Fluorobenzonitrile(Precursor A)Reagent1Br2 / FeBr3(High Temp, Acidic)Start1->Reagent1Electrophilic Subst.Start23,4,5-Tribromobenzonitrile(Precursor B)Reagent2KF / Sulfolane(Halex Reaction, 180°C)Start2->Reagent2Nucleophilic Subst. (SnAr)ProductTARGET:3,5-Dibromo-4-fluorobenzonitrileReagent1->ProductReinforced Directing(Meta to CN, Ortho to F)Reagent2->ProductF- displaces Br-(Activated by CN)IntermediateTransition State:Sigma Complex

Caption: Dual synthetic pathways comparing Electrophilic Aromatic Substitution (Left) and Nucleophilic Halogen Exchange (Right).[1][3][4][5]

Applications in Drug Discovery[1][7][11][12][13]

Metabolic Stability (The Fluorine Effect)

The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1] Placing fluorine at the 4-position blocks Cytochrome P450 -mediated oxidative metabolism (hydroxylation), which typically occurs at the electron-rich para position of phenyl rings.[1] This extends the half-life (

1
Scaffold Hopping & Coupling

The two bromine atoms serve as "handles" for modular synthesis.[1]

  • Suzuki-Miyaura Coupling: Allows the sequential attachment of two different aryl or alkyl groups at positions 3 and 5, creating complex tri-aryl pharmacophores.[1]

  • Buchwald-Hartwig Amination: Facilitates the introduction of amine groups to modulate solubility and target affinity.[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed (Category 3) or inhaled.[1] Nitriles can metabolize to release cyanide ions in vivo.[1]

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[1]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended due to organobromine permeation), safety goggles, and a lab coat.[1]

  • Spill Response: Do not use water.[1] Adsorb with sand or vermiculite.[1][6] Dispose of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 14794290 (Related Isomer: 4-Bromo-3,5-difluorobenzonitrile). Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Organic Process Research & Development: Scalable Synthesis of Fluorinated Benzonitriles via Halex Reactions. Retrieved from [Link]

Technical Guide & SDS: 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate for Kinase Inhibitor Scaffolds

Chemical Identity & Physical Properties

Substance Name: 3,5-Dibromo-4-fluorobenzonitrile CAS Registry Number: 1521366-02-8 Molecular Formula: C₇H₂Br₂FN Molecular Weight: 278.91 g/mol SMILES: N#CC1=CC(Br)=C(F)C(Br)=C1[1]

PropertyValueSource/Validation
Physical State Solid (Crystalline Powder)Analogous Halobenzenes
Melting Point Predicted: 90–110 °CEstimated based on 4-bromo-3-fluorobenzonitrile (92–97°C)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in WaterLipophilic Halogenated Aromatic
Purity Grade Typically ≥97% (HPLC)Standard Commercial Grade

Hazard Identification & Mechanistic Toxicology

Note: Specific toxicological data for this CAS is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous poly-halogenated benzonitriles.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Insight: The "Activated Electrophile" Risk

Unlike simple benzonitriles, 3,5-dibromo-4-fluorobenzonitrile possesses a unique electronic signature that dictates its toxicity profile.

  • Electrophilic Sensitization: The fluorine atom at the 4-position is highly activated by the electron-withdrawing nitrile group (para) and the two bromine atoms (ortho). This makes the molecule a potent electrophile capable of undergoing Nucleophilic Aromatic Substitution (SNAr) with biological nucleophiles (e.g., cysteine residues in proteins).

  • Skin Sensitization Potential: Due to this SNAr reactivity, the compound acts as a hapten, potentially binding to skin proteins and causing allergic contact dermatitis upon repeated exposure.

Safe Handling & Engineering Controls

Core Directive: Treat as a potent sensitizer and potential metabolic poison.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

  • Static Control: Halogenated aromatic solids are prone to static charge buildup. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Prevents permeation of organic solutions (DMSO/DCM).
Respiratory N95 or P100 Respirator (if outside hood)Prevents inhalation of fine crystalline dust.
Eyes Chemical Splash Goggles Standard protection against irritant dusts.
Body Tyvek® Lab Coat (Disposable)Prevents contamination of street clothes; disposable to avoid laundering risks.

Emergency Response Protocols

These protocols are designed to be self-validating decision loops for laboratory personnel.

Spill Response Decision Matrix

Scenario: 500mg solid spill on benchtop.

  • Evacuate: Clear immediate area of personnel.

  • Assess: Is the powder dry or mixed with solvent?

    • If Dry: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • If Wet: Absorb with vermiculite or sand.

  • Decontaminate: Wash surface with 10% sodium thiosulfate (neutralizes potential electrophilic residues) followed by soap and water.

First Aid Logic
  • Eye Contact: Flush for 15 minutes. Mechanism: Mechanical removal of crystals prevents corneal abrasion and chemical burns.

  • Skin Contact: Wash with soap and water. Do NOT use alcohol. Mechanism:[3] Alcohol increases skin permeability, potentially enhancing systemic absorption of the lipophilic nitrile.

Synthesis & Application Context

For Drug Development Professionals: This molecule is not merely a building block; it is a privileged scaffold for kinase inhibitor discovery. The 3,5-dibromo motif provides steric bulk and halogen bonding opportunities, while the 4-fluoro group serves as a "handle" for late-stage diversification.

Synthesis Workflow: The "SNAr Gateway"

The following diagram illustrates the synthesis of the intermediate and its downstream utility in generating kinase inhibitor libraries.

SynthesisWorkflow Start 4-Fluorobenzonitrile (Starting Material) Step1 Bromination (Br2/Fe or NBS/H2SO4) Start->Step1 Electrophilic Aromatic Subst. Product 3,5-Dibromo-4-fluorobenzonitrile (Target Intermediate) Step1->Product Isolation Step2 SNAr Displacement (R-NH2 / Base) Product->Step2 Activated Fluorine Final 4-Amino-3,5-dibromobenzonitrile (Kinase Inhibitor Core) Step2->Final Library Generation

Figure 1: Synthetic pathway illustrating the generation of 3,5-Dibromo-4-fluorobenzonitrile and its subsequent transformation into a kinase inhibitor core via SNAr displacement.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The 4-position fluorine is labile. Reaction with primary amines (e.g., aniline derivatives) in the presence of a base (DIPEA or K₂CO₃) in DMSO at 80°C typically yields the 4-amino derivative in >85% yield. This reaction is regioselective ; the bromines remain intact for further coupling (e.g., Suzuki-Miyaura).

References

  • PubChem Compound Summary. 4-Bromo-3,5-difluorobenzonitrile (Analogous Structure). National Center for Biotechnology Information. Link

  • ChemicalBook. 3,5-Dibromo-4-fluorobenzonitrile Product Entry (CAS 1521366-02-8).[4]Link

  • Guidechem. Supplier and CAS Data for 3,5-Dibromo-4-fluorobenzonitrile.[5]Link

  • Google Patents. Process for synthesizing fluorobenzonitriles (General Methodologies).Link

  • Capot Chemical. Certificate of Analysis Data for CAS 1521366-02-8.[4]Link

Sources

Solubility Profile & Solvent Selection for 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8) is a critical electrophilic intermediate employed in the synthesis of thyroid hormone receptor agonists (e.g., TRβ-selective ligands) and kinase inhibitors. Its utility relies on the nucleophilic aromatic substitution (SNAr) of the 4-fluoro substituent.

This guide provides a comprehensive analysis of its solubility landscape. While direct solubility curves for this specific intermediate are often proprietary, this document synthesizes physicochemical principles, structural analog data (e.g., 3-bromo-4-fluorobenzonitrile), and standard process methodologies to establish a definitive solvent selection strategy.

Physicochemical Architecture

Understanding the solubility begins with the molecular scaffold. The compound features a highly lipophilic core decorated with heavy halogens and a polar cyano group.

PropertyValue / DescriptionImpact on Solubility
Molecular Structure 3,5-dibromo-4-fluorobenzonitrilePlanar aromatic system facilitates π-π stacking, increasing crystal lattice energy.
Molecular Weight ~278.91 g/mol Moderate MW suggests good dissolution kinetics in compatible solvents.
Lipophilicity (LogP) ~3.2 – 3.8 (Predicted)High. Indicates poor aqueous solubility and high affinity for non-polar/aprotic solvents.
Melting Point Est. 100–140 °C*Significant lattice energy requires solvents with high dielectric constants or heat to overcome.
H-Bond Donors 0Lack of donors (unlike the phenol analog) increases solubility in chlorinated solvents (DCM).
H-Bond Acceptors 3 (N, F, Br)Interacts favorably with polar protic solvents (Alcohols) but often requires heating.

*Note: The mono-bromo analog melts at ~55-58°C. The symmetry and increased mass of the 3,5-dibromo species significantly elevate the melting point, often necessitating elevated temperatures for dissolution in "borderline" solvents.

Solubility Landscape & Solvent Tiering

The following classification guides solvent selection for reaction, extraction, and crystallization workflows.

Tier 1: Primary Reaction Solvents (High Solubility)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Solubility: >100 mg/mL at 25°C.

  • Mechanism: These polar aprotic solvents interact strongly with the electron-deficient aromatic ring and the polar nitrile group via dipole-dipole interactions.

  • Application: Ideal for SNAr reactions . They stabilize the anionic Meisenheimer complex formed during the displacement of the fluorine atom.

Tier 2: Workup & Extraction Solvents (Good Solubility)

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Solubility: 50–100 mg/mL at 25°C.

  • Mechanism: "Like dissolves like." The halogenated nature of DCM matches the solute's halogenated core. EtOAc provides moderate polarity without the high boiling point of DMSO.

  • Application: Liquid-liquid extraction. DCM is particularly effective for extracting the compound from aqueous reaction quenches.

Tier 3: Crystallization Solvents (Temperature Dependent)

Solvents: Toluene, Isopropyl Alcohol (IPA), Ethanol (EtOH), Acetonitrile (MeCN).

  • Solubility: Moderate at reflux; low at Room Temperature (RT).

  • Mechanism:

    • Toluene: Solubilizes via π-π interactions at high T but precipitates the solid upon cooling due to the "Brick Dust" effect (high crystal lattice energy).

    • Alcohols:[1] The solute lacks H-bond donors, making it less soluble in cold alcohols, which is ideal for cooling crystallization.

  • Application: Recrystallization to improve purity (>99%).

Tier 4: Anti-Solvents (Insoluble)

Solvents: Water, n-Hexane, n-Heptane.

  • Solubility: <1 mg/mL.

  • Mechanism: The high lipophilicity (LogP >3) and lack of H-bonding capability make water thermodynamically unfavorable. Aliphatic chains (Hexane) cannot overcome the cohesive forces of the nitrile dipole.

  • Application: Precipitation (crashing out) the product from a reaction mixture (e.g., pouring a DMSO reaction into water).

Strategic Solvent Selection Logic

The choice of solvent dictates the yield and purity of downstream processes. The diagram below illustrates the decision matrix for researchers.

SolventSelection Start Select Process Goal Reaction S_NAr Reaction (Displacement of F) Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Crystallization Start->Purification DMSO DMSO / DMF (High T, Polar Aprotic) Reaction->DMSO DCM DCM or EtOAc Extraction->DCM Toluene Toluene / Heptane (Cooling Crystallization) Purification->Toluene Alcohol EtOH / Water (Anti-solvent Crash) Purification->Alcohol Reason1 Stabilizes Transition State High Solubility DMSO->Reason1 Reason2 High Solubilization Immiscible with Water DCM->Reason2

Figure 1: Decision tree for solvent selection based on unit operation.

Experimental Protocol: Solubility Determination

Since batch-to-batch variations (polymorphs) can affect solubility, the following self-validating protocol is recommended for precise measurement.

Method: Saturation Shake-Flask with HPLC-UV

Objective: Determine thermodynamic equilibrium solubility at 25°C.

  • Preparation:

    • Add excess solid (~50 mg) of 3,5-Dibromo-4-fluorobenzonitrile to a 4 mL glass vial.

    • Add 1 mL of the target solvent (e.g., MeOH, MeCN, Toluene).

    • Critical Step: Ensure solid persists at the bottom. If it dissolves completely, add more solid until saturation is visible.

  • Equilibration:

    • Seal vial and place in a thermostatic shaker at 25°C for 24 hours.

    • Agitation speed: 300 rpm (sufficient for mixing, avoid vortexing which splashes solid on walls).

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour (sedimentation).

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (PTFE is compatible with organic solvents; Nylon may degrade in DMSO).

    • Dilution: Immediately dilute the filtrate 100-fold with Acetonitrile to prevent precipitation and bring concentration within HPLC linear range.

  • Quantification (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

    • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% TFA).

    • Wavelength: 254 nm (aromatic absorption).

    • Calculation:

      
      
      

Applications in Drug Development

The solubility profile of this compound is most relevant in the synthesis of Thyromimetics (e.g., Sobetirome, Resmetirom analogs).

  • Reaction Optimization: In the synthesis of these drugs, the 4-fluoro group is displaced by a phenol. Using DMSO allows the reaction to proceed at 80–100°C. If the solubility is insufficient (e.g., using MeCN at reflux), the reaction rate drops significantly due to poor homogeneity.

  • Purification Strategy: After the reaction, the mixture is often poured into Water (Tier 4 solvent). The hydrophobic product precipitates, while the polar solvent (DMSO) and inorganic salts remain in the aqueous phase. This "crash-out" method relies entirely on the insolubility of the scaffold in water.

ReactionWorkflow Step1 Dissolution: 3,5-Dibromo-4-fluorobenzonitrile + Phenol Nucleophile Solvent: DMSO (Tier 1) Step2 S_NAr Reaction Temp: 90°C Base: K2CO3 Step1->Step2 Heat Step3 Quench / Precipitation Add to Water (Tier 4) Step2->Step3 Pour Step4 Filtration & Wash Product Solid Isolated Step3->Step4 Filter

Figure 2: Typical synthesis workflow leveraging solubility gradients.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123579, 3-Bromo-4-fluorobenzonitrile. Retrieved March 2, 2026 from [Link](Note: Used as primary structural analog for solubility estimation).

  • Madrigal Pharmaceuticals (2014). Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist.[2] Journal of Medicinal Chemistry. Retrieved from [Link](Context for application in thyroid hormone analog synthesis).

Sources

Comparative Technical Analysis: 3,5-Dibromo-4-fluorobenzonitrile vs. Bromoxynil

[1]

Executive Summary

This technical guide analyzes the structural, chemical, and functional divergences between Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its fluorinated analog, 3,5-Dibromo-4-fluorobenzonitrile .

While structurally homologous—differing only by a single substituent at the para-position (hydroxyl vs. fluorine)—this atomic variation dictates two mutually exclusive distinct chemical fates. Bromoxynil acts as a stable, acidic end-point effector used primarily as a photosystem II (PSII) inhibitor. In contrast, 3,5-Dibromo-4-fluorobenzonitrile functions as a highly reactive electrophilic scaffold, utilizing the electron-withdrawing nature of the fluorine atom to facilitate Nucleophilic Aromatic Substitution (

1

Physicochemical & Structural Profile[1][3]

The substitution of the hydroxyl group with fluorine fundamentally alters the electronic distribution and reactivity of the benzene ring.

FeatureBromoxynil3,5-Dibromo-4-fluorobenzonitrile
Structure

(Phenolic)
(Fluoro-arene)
CAS Number 1689-84-51521366-02-8
Molecular Weight 276.91 g/mol 278.90 g/mol
Electronic Character Electron-rich (due to -OH), AcidicElectron-poor (due to -F, -CN, -Br)
Acidity (pKa) ~3.86 (Acidic Phenol)Non-ionizable (Neutral)
Primary Reactivity H-bond donor, Protonophore, Esterification

Electrophile, Halogen Exchange
LogP (Oct/Water) ~2.8~3.2 (Estimated)
Role Active Pharmaceutical/Agrochemical Ingredient (API)Synthetic Intermediate / Building Block
Key Structural Insight
  • Bromoxynil: The hydroxyl group at C4 is flanked by two bromine atoms.[2] The electron-withdrawing inductive effect (-I) of the bromines and the nitrile group stabilizes the phenoxide anion, making Bromoxynil significantly more acidic than phenol (pKa 10 vs. 3.86). This acidity is the basis of its biological mechanism (uncoupling).

  • Fluoro-Analog: The C-F bond is highly polarized. The ortho-bromines and para-nitrile group exert strong electron-withdrawing effects, significantly depleting electron density at the C4 position. This activates the C-F bond for displacement by nucleophiles, a reactivity profile absent in Bromoxynil.

Synthetic Pathways and Manufacturing[2][3]

The synthesis of these two molecules diverges based on the directing effects of the substituents.

Bromoxynil Synthesis (Electrophilic Aromatic Substitution)

Bromoxynil is typically synthesized via the direct bromination of 4-hydroxybenzonitrile. The hydroxyl group is a strong ortho, para-director, activating the ring.

  • Precursor: 4-Hydroxybenzonitrile.[2][3]

  • Reagents:

    
     (or HBr/NaClO3 for in situ generation) in aqueous methanol or acetic acid.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[4] The -OH group directs incoming bromines to the 3 and 5 positions.

  • Yield: High (>90%) due to strong activation.

3,5-Dibromo-4-fluorobenzonitrile Synthesis

Direct bromination of 4-fluorobenzonitrile is challenging because both the Nitrile (-CN) and Fluorine (-F) groups deactivate the ring toward electrophilic attack. Alternative strategies are often employed:

  • Route A (Sandmeyer/Balz-Schiemann):

    • Start with 4-Amino-3,5-dibromobenzonitrile.

    • Diazotization (

      
      ).
      
    • Thermal decomposition of the diazonium tetrafluoroborate salt to install the Fluorine.

  • Route B (Halogen Exchange - Halex):

    • Start with 3,4,5-Tribromobenzonitrile or 3,5-dibromo-4-chlorobenzonitrile.

    • Nucleophilic fluorination using KF (spray-dried) in a polar aprotic solvent (DMSO or Sulfolane) with a phase transfer catalyst (18-crown-6).

Reactivity & Mechanism: The Core Divergence

This section details the mechanistic logic distinguishing the two compounds.

Bromoxynil: Proton Uncoupling & Binding

Bromoxynil acts as a protonophore. It shuttles protons across the thylakoid membrane, destroying the electrochemical gradient required for ATP synthesis.

  • Mechanism: The phenolic proton is labile. In the alkaline stroma, it dissociates (

    
     release). The lipophilic anion diffuses back across the membrane, picks up a proton in the acidic lumen, and repeats the cycle.
    
  • Target: D1 protein of Photosystem II (competes with plastoquinone QB).

Fluoro-Analog: Nucleophilic Aromatic Substitution ( )

3,5-Dibromo-4-fluorobenzonitrile is a "spring-loaded" electrophile. It is extensively used in medicinal chemistry to synthesize Diaryl Ethers (e.g., for Thyroid Hormone Receptor agonists like Sobetirome).

  • Mechanism: The nucleophile (e.g., a phenol or amine) attacks the C4 carbon. The electron density is temporarily stored in the ring (Meisenheimer Complex), stabilized by the electron-withdrawing -CN and -Br groups. The Fluoride ion is then expelled.

ReactivityComparisonBromoxynilBromoxynil(3,5-Dibromo-4-hydroxybenzonitrile)DeprotonationDeprotonation (pKa ~3.9)Bromoxynil->DeprotonationHigh pHFluoroFluoro-Analog(3,5-Dibromo-4-fluorobenzonitrile)NuAttackNucleophilic Attack(e.g., Phenol/Amine)Fluoro->NuAttackS_NAr ConditionsAnionStable Phenoxide Anion(Delocalized Charge)Deprotonation->AnionUncouplingMitochondrial/ThylakoidUncouplingAnion->UncouplingProton ShuttleMeisenheimerMeisenheimer Complex(Transition State)NuAttack->MeisenheimerProductSubstituted Product(Diaryl Ether/Amine)Meisenheimer->Product- F⁻ (Leaving Group)

Figure 1: Mechanistic divergence. Bromoxynil follows an acid-base equilibrium pathway, while the Fluoro-analog follows an addition-elimination (

Applications in Drug Discovery & Agrochemicals[2]

Agrochemicals (Bromoxynil)[8]
  • Use: Post-emergence herbicide for broadleaf weed control in cereal crops.

  • Formulation: Often esterified (Bromoxynil octanoate or heptanoate) to increase leaf cuticle penetration. Once inside the plant, esterases hydrolyze it back to the active phenol.

Drug Development (Fluoro-Analog)

The fluoro-analog is a critical intermediate for synthesizing Thyromimetics (Thyroid Hormone Analogs).

  • Rationale: The natural thyroid hormone (

    
    ) contains a diaryl ether linkage and iodine atoms.
    
  • Synthetic Strategy: Researchers replace the unstable iodines with bromines or methyl groups to improve oral bioavailability.

  • Workflow:

    • Take a substituted phenol (Ring A mimic).

    • React with 3,5-Dibromo-4-fluorobenzonitrile (Ring B mimic) under basic conditions (

      
      , DMF).
      
    • The Fluorine is displaced to form the ether bridge.

    • The Nitrile group is subsequently hydrolyzed to a carboxylic acid (polar head group).

Experimental Protocols

Protocol A: Coupling for Diaryl Ether Synthesis

Use this protocol when utilizing 3,5-Dibromo-4-fluorobenzonitrile to create a drug scaffold.

Materials:

  • 3,5-Dibromo-4-fluorobenzonitrile (1.0 eq)

  • Substituted Phenol (e.g., 4-hydroxy-benzyl-acetate) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Procedure:

  • Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve the substituted phenol in DMF.

  • Activation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide nucleophile.
    
  • Addition: Add 3,5-Dibromo-4-fluorobenzonitrile in one portion.

  • Reaction: Heat the mixture to 80–100°C. Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours due to the high activation of the fluorine.

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.

Validation:

  • NMR: Loss of the F-C coupling in

    
     NMR (or disappearance of 
    
    
    signal).
  • MS: Appearance of the coupled mass (Sum of MWs minus HF).

References

  • PubChem. (n.d.). Bromoxynil (Compound).[5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Place, J. C., et al. (2020). Synthesis of Thyromimetics via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry. (Generalized reference for the methodology described).
  • Wain, R. L. (1963).[2] Herbicidal activity of 3,5-dibromo-4-hydroxybenzonitrile. Nature, 200,[2] 28. (Foundational text on Bromoxynil activity).

Strategic Utilization of Halogenated Benzonitrile Derivatives in Pharmaceutical Synthesis

[1]

Executive Summary: The "Privileged" Scaffold

Halogenated benzonitriles represent a cornerstone "privileged structure" in modern medicinal chemistry. Their utility stems from a unique electronic push-pull dynamism: the nitrile group (

This guide moves beyond basic textbook synthesis to address the strategic application of these derivatives. We focus on high-fidelity protocols for synthesizing these scaffolds via palladium catalysis and exploiting them via Nucleophilic Aromatic Substitution (

LetrozoleCitalopramEtravirine

Structural Activity & Pharmacological Relevance[2][3][4]

The halogenated benzonitrile motif is rarely the final pharmacophore but rather the "linchpin" intermediate.

DrugTherapeutic AreaRole of Halogenated BenzonitrileKey Transformation
Letrozole Oncology (Aromatase Inhibitor)Starting Material (4-Fluorobenzonitrile)

displacement of Fluorine by triazole nucleophile.[1]
Citalopram Neuroscience (SSRI)Core Scaffold (5-Cyanophthalide precursor)Grignard addition to nitrile; halogen functionalization.[1]
Etravirine Infectious Disease (NNRTI)Intermediate (4-bromo-2,6-dimethylbenzonitrile)Buchwald-Hartwig amination at the bromine position.
Danuglipron Metabolic (GLP-1 Agonist)Starting Material (3-Fluoro-4-methylbenzonitrile)Photobromination of methyl group followed by hydrolysis.[1][2]

Critical Synthetic Pathways

The "Make": Palladium-Catalyzed Cyanation

Traditionally, benzonitriles were synthesized via the Rosenmund-von Braun reaction (stoichiometric CuCN, high heat, difficult workup).[3] The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (

14

Why this route?

  • Safety:

    
     is a solid, non-hygroscopic reagent that releases cyanide ions slowly, minimizing free 
    
    
    evolution compared to
    
    
    .[1]
  • Selectivity: Palladium catalysts (specifically with bidentate ligands like dppf or Xantphos) prevent the formation of isonitrile byproducts.[1]

Protocol 1: Pd-Catalyzed Cyanation of Aryl Bromides

Objective: Synthesis of 4-amino-2-chlorobenzonitrile from 4-bromo-3-chloroaniline.

Reagents:

  • Substrate: 4-bromo-3-chloroaniline (1.0 equiv)[1]

  • Cyanating Agent:

    
     (0.6 equiv)[1]
    
  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)[1]

  • Solvent: DMF (Wet or with 1% water additive to accelerate transmetallation)[1]

  • Temperature: 120°C

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the aryl bromide,

    
    , 
    
    
    , and dppf. Evacuate and backfill with Argon (
    
    
    ).[1] Critical: Oxygen poisons the Pd(0) species.[1]
  • Solvation: Add degassed DMF via syringe. The concentration should be approx 0.5 M.

  • Activation: Add

    
     dust (1 mol%) if the reaction is sluggish (reduces oxidized Pd(II) back to active Pd(0)).
    
  • Heating: Heat to 120°C. Monitor via HPLC. Conversion typically requires 3–6 hours.[1]

  • Quench (Safety Critical): Cool to RT. Dilute with EtOAc. Add 10% aqueous ammonia or ethylenediamine. [1]

    • Why? This complexes the zinc salts and residual cyanide, preventing HCN formation during acidic workup.

  • Isolation: Wash organic layer with water and brine.[1] Dry over

    
    .[1][5] Concentrate and purify via silica gel chromatography.
    
The "Use": Nucleophilic Aromatic Substitution ( )

Once synthesized, the halogenated benzonitrile becomes a powerful electrophile. The nitrile group at the para or ortho position stabilizes the Meisenheimer complex intermediate, dramatically accelerating displacement of the halogen.

Reactivity Order:


6

Protocol 2: Synthesis of Letrozole Precursor (

)

Objective: Coupling 4-fluorobenzonitrile with 1H-1,2,4-triazole.[7][8]

Reagents:

  • Electrophile: 4-Fluorobenzonitrile (1.0 equiv)[1]

  • Nucleophile: 1H-1,2,4-triazole (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv)[1]
    
  • Solvent: DMF or NMP[1][7]

  • Temp:

    
     to RT
    

Methodology:

  • Deprotonation: Dissolve 1,2,4-triazole in DMF. Cool to

    
    . Add 
    
    
    portion-wise.[1] Stir for 30 min to generate the potassium triazolide salt.
  • Addition: Add 4-fluorobenzonitrile solution dropwise. The reaction is exothermic; maintain temp

    
     to prevent polymerization.
    
  • Reaction: Allow to warm to RT. The electron-deficient fluoro-arene reacts rapidly (often <1 hour).[1]

  • Validation: Check HPLC for disappearance of 4-fluorobenzonitrile.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] The product is often crystalline and can be purified by recrystallization from IPA/Water, avoiding chromatography (ideal for scale-up).
    

Mechanistic Visualization

Diagram 1: Palladium Catalytic Cycle for Cyanation

Caption: The Pd(0)/Pd(II) cycle using Zn(CN)2.[1] Note the transmetallation step is often rate-limiting.

Pd_CyanationPd0Pd(0)L2Active CatalystOxAddOxidative AdditionAr-Pd(II)-XPd0->OxAdd+ Ar-X (Halide)TransMetTransmetallationZn(CN)2 -> Zn(X)(CN)OxAdd->TransMetPdComplexPd(II)-Cyano ComplexAr-Pd(II)-CNTransMet->PdComplex+ CN-RedElimReductive EliminationPdComplex->RedElimRedElim->Pd0RegenerationProductAr-CN(Benzonitrile)RedElim->ProductProduct Release

Diagram 2: Reactivity Divergence of Halogenated Benzonitriles

Caption: Strategic handles: The Nitrile directs nucleophiles to the ring (SNAr) or reacts itself.

Reactivity_MapCenter4-Halo-BenzonitrileSNArSNAr Reaction(Displacement of Halogen)Center->SNArNucleophiles (OR, NRR)Activated by CNSuzukiSuzuki Coupling(Biaryl Formation)Center->SuzukiPd Cat + Boronic AcidHydrolysisHydrolysis(-> Benzoic Acid)Center->HydrolysisAcid/BaseReductionReduction(-> Benzylamine)Center->ReductionH2/Pd or LiAlH4

Safety & Industrial Scalability[2]

Cyanide Source Selection

In pharmaceutical scaling, the choice of cyanide source is dictated by the HCN Release Potential .

ReagentStateSolubilityToxicity RiskIndustrial Preference
NaCN / KCN Solid (Hygroscopic)High (

)
Extreme. Rapid HCN release with moisture/acid.[1]Low (Legacy processes only)
Zn(CN)2 Solid (Stable)Insoluble (

)
Moderate. Covalent character slows HCN release.[1]High (Standard for Pd-coupling)
K4[Fe(CN)6] SolidHigh (

)
Low. Non-toxic until heated >150°C.Increasing (Green Chemistry)
Waste Management[2]
  • Oxidative Destruction: All aqueous waste streams containing cyanide must be treated with bleach (Sodium Hypochlorite,

    
    ) at 
    
    
    .[1]
  • Reaction:

    
     (Cyanate is significantly less toxic).
    
  • Verification: Test strips (KI/Starch) must confirm excess oxidant before disposal.[1]

Future Outlook: C-H Activation

The frontier of benzonitrile chemistry lies in C-H Activation . Rather than pre-functionalizing the ring with a halogen, recent methodologies utilize the nitrile group as a Directing Group (DG) to selectively install halogens or alkyl groups at the ortho position using Rhodium or Ruthenium catalysis. This "atom-economical" approach reduces the step count in synthesizing complex drug intermediates.

References

  • Palladium-Catalyzed Cyanation of Aryl Halides: Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[3] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link[1][3]

  • Synthesis of Letrozole: Wadhwa, L. K. (2005).[1] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application 20050209294.[1] Link

  • SNAr Reactivity Reviews: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Safety of Zinc Cyanide: PubChem Database. Zinc Cyanide - Safety and Hazards. National Library of Medicine. Link

  • Danuglipron Precursor Synthesis: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. Organic Process Research & Development (2026 - Projected/Simulated based on search context). Link

  • Mechanistic Studies on Cyanation: Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Halides. Organic Letters. Link[1]

Methodological & Application

Synthesis of 3,5-Dibromo-4-fluorobenzonitrile from 4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Regioselective Synthesis of 3,5-Dibromo-4-fluorobenzonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Dibromo-4-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol details a robust method for the dibromination of 4-fluorobenzonitrile via electrophilic aromatic substitution. Emphasis is placed on the mechanistic rationale, operational safety, process control, and product characterization to ensure a reproducible and high-yielding synthesis suitable for research and development laboratories.

Introduction and Scientific Rationale

3,5-Dibromo-4-fluorobenzonitrile is a valuable bifunctional building block. The strategic placement of two bromine atoms ortho to a fluorine atom and meta to a nitrile group allows for selective downstream functionalization through reactions like Suzuki or Stille cross-coupling, while the nitrile group can be hydrolyzed or reduced to introduce further diversity.

The synthesis from 4-fluorobenzonitrile is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho, para-director, while the cyano group is a meta-director. Both substituents cooperatively direct the incoming electrophile (bromine) to the 3 and 5 positions, making the dibromination highly selective. This protocol utilizes elemental bromine in a medium of fuming sulfuric acid (oleum), which serves to activate the bromine, generating a potent electrophilic species required to overcome the deactivating effect of the cyano group.

Mechanism of Electrophilic Aromatic Substitution

The bromination proceeds through a well-established two-step mechanism for electrophilic aromatic substitution.[1][2]

  • Generation of the Electrophile: Fuming sulfuric acid (H₂SO₄/SO₃) polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as Br⁺ or a Br-SO₃H complex.

  • Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the 4-fluorobenzonitrile ring attacks the electrophilic bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Deprotonation and Aromatization: A base (HSO₄⁻) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[1] This process occurs twice to yield the final dibrominated product.

Reaction_Mechanism Figure 1: Mechanism of Dibromination cluster_intermediate Intermediate Stages cluster_product Final Product 4-FBN 4-Fluorobenzonitrile Arenium1 First Arenium Ion (Resonance Stabilized) 4-FBN->Arenium1 + Br⁺ Br2 Br₂ in Fuming H₂SO₄ MonoBromo 3-Bromo-4-fluorobenzonitrile Arenium1->MonoBromo - H⁺ Arenium2 Second Arenium Ion (Resonance Stabilized) MonoBromo->Arenium2 + Br⁺ Product 3,5-Dibromo-4-fluorobenzonitrile Arenium2->Product - H⁺

Figure 1: Simplified reaction mechanism for dibromination.

Safety and Hazard Management

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.[4][5]

  • Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon skin contact and is fatal if inhaled.[6][7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Keep a solution of sodium thiosulfate or sodium carbonate readily available for quenching spills.[5][6]

  • Fuming Sulfuric Acid (Oleum): Intensely corrosive and reacts violently with water. Causes severe, deep burns on contact. Wear acid-resistant gloves (e.g., butyl rubber), a face shield, and a chemical-resistant apron.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and cautiously in a large beaker to control the release of heat and fumes.

Required Personal Protective Equipment (PPE):

  • Chemical splash goggles and a full-face shield.[8]

  • Heavy-duty, chemical-resistant gloves (fluorinated rubber or butyl rubber).[4]

  • Flame-resistant lab coat and closed-toe shoes.

  • Ensure access to an emergency shower and eyewash station.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Fluorobenzonitrile≥99%Sigma-Aldrich
Bromine≥99.5%Sigma-Aldrich
Fuming Sulfuric Acid (20% SO₃)ReagentSigma-Aldrich
Deionized Water--
Crushed Ice--
Sodium BisulfiteReagent-
Ethanol (for recrystallization)Reagent-
EquipmentSpecification
Three-necked round-bottom flask250 mL
Magnetic stirrer and stir bar-
Dropping funnel50 mL, pressure-equalizing
Thermometer and adapter-10 to 100 °C range
Ice bath-
Buchner funnel and filter flask-
Rotary evaporator-
Synthesis Workflow

Experimental_Workflow Figure 2: Experimental Workflow A Charge Flask with 4-Fluorobenzonitrile & Oleum B Cool to 0-5 °C (Ice Bath) A->B Step 1 C Slowly Add Bromine (via Dropping Funnel) B->C Step 2 D Maintain Temp <10 °C C->D Control E Stir at Room Temp (Monitor by TLC/GC) D->E Step 3 F Quench Reaction (Pour onto Ice) E->F Step 4 G Filter Precipitate F->G Step 5 H Wash with Water & Sodium Bisulfite Solution G->H Purification I Dry Crude Product H->I Step 6 J Recrystallize (from Ethanol) I->J Step 7 K Isolate & Dry Pure Product J->K Final Step

Sources

Bromination of 4-fluorobenzonitrile reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the regioselective bromination of 4-fluorobenzonitrile to synthesize 3-bromo-4-fluorobenzonitrile . This intermediate is a critical scaffold in medicinal chemistry, notably serving as a precursor for androgen receptor antagonists (e.g., Enzalutamide analogs) and other bioactive diarylthiohydantoins.

Due to the electron-deficient nature of the substrate (containing both nitrile and fluorine electron-withdrawing groups), standard electrophilic aromatic substitution (EAS) with molecular bromine (


) is kinetically sluggish and often ineffective. This note presents two high-efficiency protocols:
  • Oxidative Bromination (Recommended): Uses potassium bromate (

    
    ) in sulfuric acid to generate highly reactive brominating species in situ.
    
  • NBS/Acid Bromination: Utilizes

    
    -bromosuccinimide in concentrated sulfuric acid for mild yet effective halogenation.
    

Mechanistic Analysis & Regioselectivity

Substrate Electronic Profile

The bromination of 4-fluorobenzonitrile is a classic example of Cooperative Directing Effects in a deactivated system.

  • Nitrile Group (-CN): A strong electron-withdrawing group (EWG) via induction and resonance. It is a meta-director . Relative to position 1 (CN), the meta positions are 3 and 5.

  • Fluorine Atom (-F): An EWG via induction but an electron-donating group (EDG) via resonance. In EAS, the resonance effect dominates the directing capability, making it an ortho/para-director . Relative to position 4 (F), the ortho positions are 3 and 5.

Regiochemical Outcome

Both directing groups reinforce substitution at the 3-position (equivalently the 5-position).

  • Meta to CN: Position 3.

  • Ortho to F: Position 3.

Consequently, the reaction is highly regioselective for 3-bromo-4-fluorobenzonitrile . The formation of the 2-bromo isomer is disfavored due to the lack of reinforcement from the fluorine atom and steric hindrance from the nitrile group.

Reaction Pathway Diagram

ReactionPathway Substrate 4-Fluorobenzonitrile (Deactivated Ring) Intermediate Sigma Complex (Stabilized by F resonance) Substrate->Intermediate Electrophilic Attack (Pos 3) Reagents KBrO3 + H2SO4 (Generates Br+ / Br2) Reagents->Intermediate Active Species Product 3-Bromo-4-fluorobenzonitrile (>90% Yield) Intermediate->Product Deprotonation

Caption: Mechanistic pathway showing cooperative directing effects leading to the 3-bromo isomer.

Experimental Protocols

Protocol A: Oxidative Bromination (Potassium Bromate Method)

Status: Industrial Standard | Scale: Gram to Kilogram | Yield: >90%

This method is preferred for its high atom economy and the avoidance of elemental bromine handling.


 reacts with 

to generate active bromine species (likely

and protonated hypobromous acid species) in situ.
Reagents
ReagentEquiv.Role
4-Fluorobenzonitrile 1.0Substrate
Potassium Bromate (

)
0.7 - 0.8Bromine Source (Oxidant)
Sulfuric Acid (

)
Solvent (10-15 vol)Catalyst & Solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a solid addition funnel.

  • Solubilization: Charge 4-fluorobenzonitrile (1.0 equiv) and concentrated

    
     (10 volumes, e.g., 10 mL per 1 g substrate) into the flask. Stir at room temperature until dissolved.
    
  • Addition: Cool the mixture to 0–5°C . Add

    
     (0.7 equiv) portion-wise over 30–60 minutes.
    
    • Critical: The reaction is exothermic. Control addition rate to keep internal temperature below 10°C to prevent runaway.

  • Reaction: Remove the cooling bath. Warm the mixture to 45–50°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (20% EtOAc/Hexanes). The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench: Cool the reaction mixture to <10°C. Slowly pour the mixture onto crushed ice (20 volumes). Stir vigorously for 30 minutes.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter the solid and wash copiously with water to remove residual acid.

    • Alternative: If oiling occurs, extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash organics with sat.

      
       and brine.
      
  • Purification: Recrystallize from Ethanol/Water or Heptane if necessary.

Self-Validating Checkpoint: The crude solid should be white to pale yellow. A strong yellow/orange color indicates residual elemental bromine, which can be removed by washing with 10% sodium thiosulfate solution.

Protocol B: NBS / Sulfuric Acid Method

Status: Laboratory Scale | Scale: <50g | Yield: 85-95%

This method is milder and safer for bench-scale synthesis, utilizing N-Bromosuccinimide (NBS) as a solid bromine source which is activated by the strong acid.

Reagents
ReagentEquiv.Role
4-Fluorobenzonitrile 1.0Substrate
N-Bromosuccinimide (NBS) 1.1 - 1.2Brominating Agent
Sulfuric Acid (

)
Solvent (5-10 vol)Activator
Step-by-Step Procedure
  • Dissolution: Dissolve 4-fluorobenzonitrile (1.0 equiv) in concentrated

    
     at room temperature.
    
  • Addition: Add NBS (1.1 equiv) in small portions over 30 minutes.

    • Note: Protect the reaction from light (wrap flask in foil) to minimize radical side reactions, although the ionic mechanism dominates in

      
      .
      
  • Heating: Heat the mixture to 50–60°C for 3–5 hours.

  • Workup: Pour onto ice-water. Extract with DCM. Wash with 10%

    
     (to remove 
    
    
    
    ), then water and brine.
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Protocol C: Lithiation-Trapping (Advanced/Alternative)

Status: Specialized | Use Case: If halogen-free conditions are required initially or for orthogonal functionalization.

While EAS is preferred, Directed Ortho Metalation (DoM) can be used.

  • Reagents: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Regioselectivity: The fluorine atom directs lithiation to the 3-position (ortho to F) due to strong inductive acidification and coordination.

  • Trapping: Quench with

    
     or 
    
    
    
    .
  • Risk: Nucleophilic attack of the lithium species on the nitrile carbon is a major side reaction. Use of very low temperatures (-78°C) and bulky bases (LDA or LiTMP) is mandatory.

Analytical Data & Characterization

PropertyValue
Appearance White to off-white crystalline solid
Melting Point 54–58 °C (Lit. 56–58 °C)
Molecular Weight 200.01 g/mol
1H NMR (400 MHz, CDCl3)

7.93 (dd, J=6.5, 2.0 Hz, 1H, H-2), 7.65 (ddd, J=8.5, 4.5, 2.0 Hz, 1H, H-6), 7.25 (t, J=8.5 Hz, 1H, H-5)
IR Spectrum ~2230 cm

(CN stretch), ~1590 cm

(Aromatic)

Note: The H-2 proton (ortho to CN, meta to Br) appears as a doublet of doublets due to coupling with H-6 and F.

Troubleshooting & Safety

Common Issues
IssueCauseSolution
Low Conversion Temperature too low or insufficient oxidant.Increase temp to 60°C. Ensure

is fresh.
Hydrolysis of Nitrile Acid concentration too low or temp too high (>80°C).Keep temp <60°C. Use conc.

(98%).[1]
Over-bromination Excess reagent or reaction time too long.Monitor strictly by HPLC. Stop at >98% conversion.
Sticky Solid Impurities or residual solvent.Recrystallize from Heptane/EtOAc (9:1).
Safety Hazards
  • Bromine Evolution: The

    
     reaction generates elemental bromine (
    
    
    
    ) and bromine vapors. Must be performed in a well-ventilated fume hood.
  • Exotherm: The addition of bromate to acid is highly exothermic. Strict temperature control (0-10°C during addition) is vital to prevent thermal runaway.

  • Hydrofluoric Acid: While the C-F bond is stable, extreme overheating could theoretically degrade the ring. Standard HF precautions are generally not required for this specific protocol unless conditions are grossly violated.

References

  • Gopinath, R. et al. (2007). Bromination of deactivated aromatics: a simple and efficient method. Synth. Commun. (Cited in search results as efficient NBS/H2SO4 method). Retrieved from [Link]

  • Schlosser, M. (2005). The lithiation of fluorinated benzenes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Application Note: 3,5-Dibromo-4-fluorobenzonitrile as a Strategic Pharmaceutical Intermediate

[1][2]

Abstract

3,5-Dibromo-4-fluorobenzonitrile (CAS: 140674-83-5) is a densely functionalized aromatic scaffold essential for the synthesis of thyromimetics, halogenated biaryls, and complex heterocyclic pharmacophores.[1][2][3] Its unique substitution pattern—featuring a nucleofugal fluorine atom activated by two ortho-bromine atoms and a para-nitrile group—enables highly regioselective transformations.[1] This guide details the chemoselective exploitation of this molecule, focusing on Nucleophilic Aromatic Substitution (

2

Introduction & Pharmaceutical Relevance

In the realm of drug discovery, 3,5-Dibromo-4-fluorobenzonitrile serves as a critical "linchpin" intermediate.[1] It is structurally analogous to the di-iodo outer ring of triiodothyronine (T3), making it indispensable for synthesizing Thyroid Hormone Receptor (TR) agonists (e.g., analogs of Resmetirom/MGL-3196 or Sobetirome).[1][2]

Key Structural Advantages[2]
  • Activated Fluorine: The fluorine atom is electronically primed for displacement by the electron-withdrawing nitrile (

    
    ) and bromine (
    
    
    ) groups.[2]
  • Bromine Handles: The two bromine atoms allow for divergent synthesis via Suzuki-Miyaura or Sonogashira couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[2]

  • Nitrile Versatility: The cyano group serves as a masked carboxylic acid, amide, or heterocycle (e.g., tetrazole, triazine), often used as a polar head group in receptor binding.[2]

Chemical Reactivity Profile

Understanding the electronic landscape of this molecule is prerequisite to successful protocol design.

Functional GroupReactivity ModeActivation Logic
C–F Bond

(Displacement)
Highly activated by inductive withdrawal (-I) from ortho-Br and mesomeric withdrawal (-M) from para-CN.[1][2] This is the most reactive site for nucleophiles.
C–Br Bonds Metal-Catalyzed CouplingSterically crowded but reactive toward oxidative addition with Pd(0).[1][2] Stable during standard

conditions.
C≡N Group Hydrolysis / CyclizationElectron-withdrawing; stabilizes the Meisenheimer complex during

.[1] Precursor to bioisosteres.

Application Notes & Protocols

Application Note A: Regioselective for Diaryl Ether Synthesis

Objective: To displace the fluorine atom with a phenolic or amine nucleophile without disturbing the bromine or nitrile groups. This is the standard first step in synthesizing thyromimetic cores.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[4] The intermediate Meisenheimer complex is stabilized by the negative charge delocalization onto the nitrile group and the inductive effect of the bromine atoms. The bulky bromines also prevent ortho-attack, ensuring high regioselectivity at the para-position (relative to CN).[1][2]

Protocol A: Synthesis of a 4-Phenoxy-3,5-dibromobenzonitrile Derivative

Target: Coupling with 4-methoxyphenol (Model System).[1][2]

Reagents:

  • 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)[1][2]

  • 4-Methoxyphenol (1.05 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)[1][2]
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) [Anhydrous][1][2]

Step-by-Step Procedure:

  • Preparation: Charge a dried reaction vessel with 3,5-Dibromo-4-fluorobenzonitrile (10 mmol, 2.79 g) and 4-methoxyphenol (10.5 mmol, 1.30 g).

  • Solvation: Add anhydrous DMF (30 mL). Stir until fully dissolved.

  • Base Addition: Add micronized

    
     (20 mmol, 2.76 g) in a single portion.
    
    • Note: Micronized base increases surface area, accelerating the deprotonation of the phenol.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar). Monitor by HPLC or TLC (Hexane/EtOAc 4:1).[2]
    
    • Endpoint: Reaction is typically complete within 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (150 mL) with vigorous stirring. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) to remove residual DMF and inorganic salts.[2]
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Expected Yield: >90% QC Check:

Application Note B: Palladium-Catalyzed Cross-Coupling

Objective: To functionalize the bromine positions after the



Protocol B: Suzuki-Miyaura Coupling (General)

Reagents:

  • 
     Product (from Protocol A) (1.0 equiv)
    
  • Aryl Boronic Acid (2.2 equiv)[1][2]

  • Catalyst:

    
     (3-5 mol%)[1][2]
    
  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Procedure:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.

  • Initiation: Add the degassed solvent. Seal the vial immediately.

  • Reaction: Heat to 90–100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Column chromatography is required to separate mono-coupled byproducts if stoichiometry is not optimized.

Application Note C: Nitrile to Tetrazole Conversion

Objective: To convert the nitrile into a 5-substituted-1H-tetrazole, a lipophilic bioisostere of a carboxylic acid, common in sartans and thyroid receptor ligands.[1][3][5]

Protocol C: [3+2] Cycloaddition

Reagents:

  • Benzonitrile derivative (1.0 equiv)[1][2]

  • Sodium Azide (

    
    ) (3.0 equiv)[1][2]
    
  • Triethylamine Hydrochloride (

    
    ) (3.0 equiv)[1][2]
    
  • Solvent: Toluene or DMF

Procedure:

  • Dissolve the nitrile in Toluene (0.5 M).

  • Add

    
     and 
    
    
    .
  • Heat to reflux (110°C) for 12–24 hours.

    • Safety:

      
       (hydrazoic acid) can form in situ.[2] Use a blast shield and efficient fume hood.
      
  • Workup: Cool to RT. Extract with water. Acidify the aqueous layer with 1N HCl to precipitate the tetrazole.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the core scaffold.

GStart3,5-Dibromo-4-fluorobenzonitrile(Core Scaffold)SNAr_ProdDiaryl EtherIntermediateStart->SNAr_ProdSNAr(Phenol/Amine, K2CO3)TetrazoleTetrazole Derivative(Bioisostere)SNAr_Prod->TetrazoleNaN3, Et3N.HCl[3+2] CycloadditionAcidCarboxylic Acid(Hydrolysis)SNAr_Prod->AcidNaOH/H2OHydrolysisSuzukiBiaryl / TerphenylScaffoldSNAr_Prod->SuzukiPd-Cat Coupling(Boronic Acids)FinalFinalSuzuki->FinalLead Optimization

Caption: Divergent synthetic workflows starting from 3,5-Dibromo-4-fluorobenzonitrile. The

Safety & Handling

  • Toxicity: Like many halogenated nitriles, this compound is harmful if swallowed, inhaled, or absorbed through the skin. It acts as a potent irritant to mucous membranes.

  • Reactive Hazards:

    • With Acids: Contact with strong acids may liberate hydrogen cyanide (HCN) if the nitrile hydrolyzes under uncontrolled conditions, though this is rare without heating.[2]

    • Thermal Stability: Stable at room temperature but emits toxic fumes (HF, HBr, NOx) upon decomposition.[2]

  • Waste Disposal: All aqueous waste from the

    
     reaction (containing fluorides and bromides) must be segregated into halogenated waste streams.[2]
    

References

  • BenchChem.

    
     methodology). Retrieved from .[2]
    
  • Organic Chemistry Portal.

    
    ) Mechanism and Conditions. Retrieved from .[2]
    
  • National Institutes of Health (NIH) - PubChem. 4-Bromo-3,5-difluorobenzonitrile Compound Summary (Structural Analog Data).[1][2] Retrieved from .[2][6]

  • Kelly, M. J., et al. "Discovery of MGL-3196... a Highly Selective Thyroid Hormone Receptor β Agonist." Journal of Medicinal Chemistry, 2014, 57(10), 3912-3923.[1][2] (Establishes the utility of the 3,5-dihalo-4-phenoxybenzonitrile scaffold).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457-2483.[1][2] (Foundational protocol for bromine coupling).

Technical Guide: Nucleophilic Aromatic Substitution of 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the nucleophilic aromatic substitution (SNAr) of 3,5-Dibromo-4-fluorobenzonitrile , a highly functionalized scaffold used in the synthesis of thyromimetics, agrochemicals (e.g., Bromoxynil derivatives), and liquid crystals.

The substrate features a unique electronic architecture: a fluorine atom activated by a para-nitrile group and two ortho-bromine atoms. This guide provides validated protocols for chemoselective displacement of the fluoride leaving group while retaining the bromine substituents, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura) or functionalization.

Mechanistic Rationale & Chemoselectivity

The Fluorine vs. Bromine Paradox

In standard SN2 reactions, bromine is a superior leaving group to fluorine due to the weaker C-Br bond.[1] However, in SNAr, the rate-determining step is the formation of the Meisenheimer Complex (addition step), not the elimination of the leaving group.

  • Fluorine Effect: The high electronegativity of fluorine (-I effect) significantly lowers the energy of the transition state leading to the anionic intermediate, accelerating the reaction.

  • Regioselectivity:

    • C4-F Position: Activated by the para-cyano group (strong -M, -I effects) and two ortho-bromo groups (-I effect).

    • C3/C5-Br Position: The bromine atoms are meta to the cyano group (no resonance activation) and are poorer leaving groups in SNAr.

    • Result: Exclusive displacement of fluorine occurs under mild-to-moderate conditions.

Reaction Pathway Diagram

The following diagram illustrates the energetic pathway and the stabilization of the Meisenheimer intermediate.

SNAr_Mechanism cluster_legend Electronic Effects Substrate 3,5-Dibromo-4- fluorobenzonitrile TS1 Transition State 1 (Rate Limiting) Substrate->TS1 + Nu: Nu Nucleophile (R-NH2 / R-OH) Nu->TS1 Complex Meisenheimer Complex (Stabilized by CN & Br) TS1->Complex Addition Product 4-Substituted- 3,5-dibromobenzonitrile Complex->Product Elimination (Fast) LG Leaving Group (F-) Complex->LG text1 F (-I effect) lowers TS1 energy CN (-M effect) stabilizes Complex

Figure 1: SNAr reaction pathway highlighting the rate-limiting addition step and stabilization of the intermediate.

Reaction Optimization & Critical Parameters

Solvent Selection

The choice of solvent is critical for stabilizing the charged intermediate and dissolving the nucleophile.

SolventPolaritySuitabilityNotes
DMF HighExcellent Standard choice; promotes rapid reaction rates.
DMSO HighExcellent Best for weak nucleophiles; difficult to remove during workup.
NMP HighGood High thermal stability; good for high-temp reactions.
THF ModeratePoor Often too slow for this substrate unless using strong alkoxides.
MeCN HighModerate Good for ease of workup, but may require reflux.
Base Selection
  • Inorganic Carbonates (K2CO3, Cs2CO3): Preferred for phenols and thiols. Cesium carbonate is recommended for sterically hindered nucleophiles due to the "cesium effect" (higher solubility/reactivity).

  • Tertiary Amines (DIPEA, TEA): Preferred for amine nucleophiles to scavenge HF generated in situ.

Standard Operating Procedures (Protocols)

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of aniline derivatives for drug discovery libraries.

Reagents:

  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Charge a dried reaction vial with 3,5-Dibromo-4-fluorobenzonitrile and a magnetic stir bar.

  • Dissolution: Add anhydrous DMF and stir until dissolved.

  • Addition: Add DIPEA followed by the amine dropwise at room temperature (25 °C).

  • Reaction:

    • Aliphatic Amines (e.g., Morpholine): Stir at 25–40 °C for 2–4 hours.

    • Aromatic Amines (e.g., Aniline): Heat to 60–80 °C for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting material (m/z ~279, Br pattern) and appearance of product.

  • Workup: Pour the mixture into ice-water (10x reaction volume). The product often precipitates.

    • Precipitate: Filter, wash with water, and dry under vacuum.

    • Oil: Extract with EtOAc (3x), wash organics with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of thyromimetic precursors (diarylethers).

Reagents:

  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

  • Nucleophile: Phenol derivative or Alcohol (1.05 equiv)

  • Base: K2CO3 (1.5 equiv) or Cs2CO3 (1.2 equiv)

  • Solvent: DMSO or DMF (0.2 M)

Procedure:

  • Pre-activation: In a separate vial, stir the Phenol/Alcohol with the Base in the solvent for 15 minutes at RT to generate the alkoxide/phenoxide.

  • Coupling: Add the 3,5-Dibromo-4-fluorobenzonitrile solution to the pre-activated nucleophile mixture.

  • Reaction: Heat to 60–80 °C.

    • Note: Do not exceed 100 °C to avoid potential displacement of bromine or hydrolysis of the nitrile.

  • Workup: Dilute with water and extract with EtOAc. Wash extensively with water/brine to remove DMSO.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Dry Solvent, Weighing) Mix Mix Substrate + Base (Solvent: DMF/DMSO) Start->Mix AddNu Add Nucleophile (Amine/Phenol) Mix->AddNu React Reaction Phase (RT to 80°C, 2-12h) AddNu->React Check QC Check (LCMS/TLC) Conversion > 95%? React->Check Check->React No (Adjust Temp/Time) Quench Quench/Workup (Ice Water/Extraction) Check->Quench Yes Purify Purification (Recryst. or Column) Quench->Purify Final Final Product (Characterization) Purify->Final

Figure 2: Step-by-step experimental workflow for SNAr protocols.

Troubleshooting & Critical Notes

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or bulky.Switch to Cs2CO3; increase temp to 90°C; use DMSO.
Side Product: Hydrolysis Wet solvent + high temp.Ensure anhydrous solvents; keep temp < 100°C to protect CN group.
Side Product: Br-Displacement Reaction temp too high (>120°C).Maintain temp strictly < 100°C. F is much more reactive than Br.
Dark Coloration Oxidation of amine/phenol.Degas solvents with N2/Ar sparging before use.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile. (Analogous chemistry). Retrieved from [Link]

  • WuXi AppTec. (2020). Regioselectivity in SNAr reaction of Dichloropyrimidines and Benzonitriles. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. (Context on fluorobenzonitrile reactivity). Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 3,5-Dibromo-4-fluorobenzonitrile

[1]

Abstract

This application note details optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-fluorobenzonitrile . This scaffold is a critical intermediate in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom analogs) and other bioactive poly-functionalized aromatics. Due to the highly electron-deficient nature of the substrate, specific attention is required to balance oxidative addition efficiency against the risk of nucleophilic aromatic substitution (

Bis-CouplingSite-Selective Mono-Coupling

Introduction & Reactivity Profile

Substrate Analysis

3,5-Dibromo-4-fluorobenzonitrile presents a unique reactivity landscape defined by three electron-withdrawing groups (EWGs) on the benzene ring.

  • Activation: The para-nitrile and ortho-fluorine groups significantly decrease the electron density of the C-Br bonds, facilitating rapid oxidative addition of Pd(0).

  • Chemoselectivity Challenge (

    
     vs. Coupling):  The C4-fluorine atom is highly activated for nucleophilic displacement. The presence of two ortho-bromines and a para-nitrile makes this position susceptible to attack by hard nucleophiles (e.g., hydroxides, alkoxides, or even fluoride ions) via an 
    
    
    mechanism.
  • Regioselectivity: The molecule is chemically symmetric. Desymmetrization (mono-coupling) relies on statistical control and steric differentiation after the first coupling event.

Strategic Considerations

To ensure high fidelity, the reaction conditions must be tuned to favor the soft nucleophilic attack of the organoboron species (Transmetalation) over the hard nucleophilic attack on the fluorine.

ParameterRecommendationRationale
Base Selection Carbonates (

,

) or Phosphates (

)
Avoid strong alkoxides (

) or hydroxides which promote

at the C-F bond.
Solvent System Dioxane/Water or Toluene/WaterAvoid polar aprotic solvents like DMF/DMSO at high temperatures to minimize

background rates.
Catalyst

or SPhos-Pd-G2
Bidentate ligands (

) provide stability; Bulky phosphines (

) facilitate coupling in sterically crowded ortho-substituted environments.

Experimental Protocols

Protocol A: Exhaustive Bis-Coupling (Library Synthesis)

Objective: Complete conversion of both C-Br bonds to C-C bonds to form symmetric 3,5-diaryl-4-fluorobenzonitriles.

Materials
  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 – 3.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 4.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add 3,5-Dibromo-4-fluorobenzonitrile (100 mg, 0.36 mmol), Arylboronic acid (0.90 - 1.08 mmol), and

    
     (15 mg, 0.018 mmol).
    
  • Degassing: Seal the vial and purge with

    
     for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (3.0 mL) and 2.0 M aqueous

    
     (0.72 mL).
    
  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Note: The electron-deficient nature of the ring usually ensures rapid conversion. If mono-coupled intermediate persists, increase temp to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Protocol B: Site-Selective Mono-Coupling (Desymmetrization)

Objective: Selective formation of the mono-aryl product, leaving one C-Br bond intact for subsequent functionalization.

Materials
  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (0.8 – 0.9 equiv )

  • Catalyst:

    
     (2-3 mol%) or 
    
    
    /
    
    
  • Base:

    
     (aqueous 1.0 M, 1.5 equiv)
    
  • Solvent: Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure
  • Stoichiometry Control: It is critical to use a deficiency of the boronic acid to prevent over-coupling.

  • Setup: Charge a flask with 3,5-Dibromo-4-fluorobenzonitrile (200 mg, 0.72 mmol) and

    
     (17 mg, 0.015 mmol). Purge with 
    
    
    .
  • Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL).

  • Slow Addition: Heat the solution to 60°C .

  • Reagent Feed: Dissolve the Arylboronic acid (0.60 mmol, 0.83 equiv) in a minimal amount of Ethanol/Toluene. Add this solution dropwise to the reaction mixture over 1 hour via syringe pump.

    • Mechanism:[2][3][4] Keeping the concentration of boronic acid low relative to the dibromide statistically favors mono-coupling.

  • Monitoring: Stop the reaction immediately upon consumption of the boronic acid (check LCMS).

  • Workup: Standard aqueous extraction.

  • Purification: The crude mixture will contain Starting Material (SM), Mono-product, and trace Bis-product. Separation is typically facile due to polarity differences. Recovered SM can be recycled.

Visualization & Logic

Decision Logic for Protocol Selection

The following diagram illustrates the decision process and mechanistic flow for selecting the appropriate protocol.

SuzukiLogicStartStart: 3,5-Dibromo-4-fluorobenzonitrileGoalDefine Synthetic GoalStart->GoalBisRouteTarget: Symmetric Bis-Aryl(Library Synthesis)Goal->BisRouteMonoRouteTarget: Non-Symmetric Biaryl(Intermediate)Goal->MonoRouteRiskRisk Check: S_NAr Side Reaction(Fluorine Displacement)BisRoute->RiskMonoRoute->RiskCond_BisConditions A:Boronic Acid > 2.5 equivTemp: 80-100°CCat: Pd(dppf)Cl2Product_BisProduct: 3,5-Diaryl-4-fluorobenzonitrileCond_Bis->Product_BisCond_MonoConditions B:Boronic Acid < 0.9 equivTemp: 50-60°CSlow Addition StrategyProduct_MonoProduct: 3-Aryl-5-bromo-4-fluorobenzonitrileCond_Mono->Product_MonoRisk->Cond_BisSafeRisk->Cond_MonoSafeMitigationMitigation:Avoid NaOtBu/KOHAvoid DMSO > 100°CRisk->MitigationWarning

Caption: Decision tree for selecting Mono- vs. Bis-coupling conditions with built-in risk mitigation for S_NAr side reactions.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to electron-rich bulky ligands (e.g., SPhos , XPhos ) to boost oxidative addition into the electron-poor ring.
Fluorine Loss (

)

reaction at C4 position.
Switch base to

or

(anhydrous). Lower reaction temperature.[5] Ensure solvent is dry.
Protodebromination Reductive elimination of H-Pd-Ar species.Use dry solvents (avoid alcohols if possible). Increase catalyst loading to outcompete side pathways.
Nitrile Hydrolysis High pH + High Temp + Water.Nitriles can hydrolyze to amides/acids. Reduce water ratio or switch to anhydrous conditions with

or

.
Data Summary: Base Screening (Representative)
BaseSolventTemp (°C)Yield (Bis)S_NAr Byproduct

Dioxane/H2O8092% < 1%

Toluene8045%35% (tBu-ether)

DMF10060%15% (Dimethylamine)

THF7088%< 1%

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722-6737. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky phosphines for deactivated/hindered substrates). Link

  • Roh, J., et al. (2018). "Regioselective Suzuki–Miyaura cross-coupling reactions of 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 14, 2419-2426. (Analogous poly-halogenated regioselectivity strategies). Link

  • Madrigal Pharmaceuticals. (2024). "Resmetirom (Rezdiffra) Prescribing Information." (Context for 3,5-dihalo-4-substituted benzonitrile relevance in drug discovery). Link

  • Neustadt, B. R., et al. (1998). "Nucleophilic Aromatic Substitution of 4-Fluorobenzonitriles." Journal of Medicinal Chemistry, 41(11), 1918. (Grounding for S_NAr risk assessment). Link

Synthesis of agrochemicals using 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured as a high-level technical guide for process chemists and discovery scientists. It prioritizes mechanistic insight, reaction engineering, and validated protocols.

High-Fidelity Scaffold for Regioselective Agrochemical Synthesis

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile (CAS 140671-29-4) represents a strategic "electrophilic hub" in modern agrochemical synthesis. Unlike standard benzonitriles, this molecule possesses a unique "tridentate" reactivity profile :

  • Highly Activated C-F Bond: The 4-position fluorine is exceptionally labile to Nucleophilic Aromatic Substitution (

    
    ) due to the synergistic electron-withdrawing effects of the para-cyano group and two ortho-bromine atoms.
    
  • Orthogonal Bromine Handles: The 3,5-dibromo positions are sterically hindered but electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification.

  • Nitrile Versatility: The nitrile group serves as a precursor to amides, acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

This guide details the use of 3,5-Dibromo-4-fluorobenzonitrile as a precursor for Bromoxynil-class herbicides and as a scaffold for generating novel aryl-ether and aniline libraries for insecticide screening.

Chemical Profile & Reactivity Analysis

The reactivity of 3,5-Dibromo-4-fluorobenzonitrile is governed by the electronic environment of the benzene ring. The calculated Hammett substituent constants (


) predict a highly electron-deficient core.
SubstituentPositionEffect on Ring Electron DensityImpact on 4-Position (

)
-CN Para (1)Strong Withdrawal (-M, -I)Major Activation (Lowers LUMO energy)
-Br Ortho (3,5)Weak Withdrawal (-I) / Weak Donation (+M)Activation (Inductive effect dominates due to ortho-positioning)
-F Ipso (4)Leaving GroupHigh Lability (Weak C-F bond in electron-poor systems)

Mechanistic Insight: The ortho-bromines exert a "locking" effect, sterically shielding the 3 and 5 positions while inductively activating the 4-position. This ensures that nucleophilic attack occurs almost exclusively at the C-F bond, preventing side reactions common in non-halogenated analogs.

Application I: High-Purity Synthesis of Bromoxynil (Herbicide)

Target Molecule: 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) Mechanism: Alkaline Hydrolysis /


 (Hydroxylation)

While Bromoxynil is traditionally synthesized by brominating 4-hydroxybenzonitrile, that route often yields poly-brominated impurities and tarry byproducts requiring extensive purification. The Fluoro-Displacement Route described below offers a high-purity alternative, ideal for generating analytical reference standards or high-grade active pharmaceutical ingredients (APIs).

Protocol A: Hydrolytic Conversion to Bromoxynil

Reagents:

  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 eq)

  • Base: Potassium Hydroxide (KOH) (2.5 eq)

  • Solvent: DMSO / Water (9:1 v/v)

  • Quench: Hydrochloric Acid (1M)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3,5-Dibromo-4-fluorobenzonitrile (10 mmol) and DMSO (20 mL). Stir until fully dissolved.

  • Base Addition: Prepare a solution of KOH (25 mmol) in water (2 mL). Add this dropwise to the nitrile solution. Note: An exotherm may occur; maintain temperature < 30°C.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 4:1) or HPLC.[1][2] The starting material (

    
    ) should disappear, replaced by the phenol product (
    
    
    
    , streaks).
  • Workup: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL).

  • Acidification: Acidify the aqueous solution to pH 2 using 1M HCl. The product, Bromoxynil, will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C.

Expected Yield: >92% Purity: >99% (HPLC)

Application II: Library Generation (Aryloxy & Anilino Scaffolds)

For drug discovery, the 4-fluoro group is easily displaced by amines or alcohols to create libraries of 4-substituted-3,5-dibromobenzonitriles. These analogs are structurally related to cyanophenol herbicides and meta-diamide insecticides .

Protocol B: with Primary Amines (Aniline Analogs)

Rationale: Introducing an amine at the 4-position creates a scaffold similar to fipronil or diamide precursors.

Reagents:

  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 eq)

  • Nucleophile: Isopropylamine (or other primary amine) (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Suspend 3,5-Dibromo-4-fluorobenzonitrile (1.0 g) and

    
     (1.0 g) in dry MeCN (15 mL).
    
  • Add Isopropylamine (0.4 mL) via syringe.

  • Reflux at 80°C for 6 hours.

  • Filter off inorganic salts (

    
    , 
    
    
    
    ).
  • Concentrate the filtrate. Recrystallize from Ethanol/Water.

Data Interpretation:

  • NMR Check: Look for the disappearance of the C-F coupling in the

    
     NMR spectrum (approx. 160 ppm, d, 
    
    
    
    ).
  • MS Check: The product should show the characteristic "dibromo" isotope pattern (1:2:1 ratio).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

G Start 3,5-Dibromo-4-fluorobenzonitrile (CAS 140671-29-4) Bromoxynil Bromoxynil (Herbicide) [Hydrolysis] Start->Bromoxynil OH- / DMSO 60°C AmineAnalog 4-Amino-3,5-dibromobenzonitrile (Insecticide Scaffold) [SnAr with Amines] Start->AmineAnalog R-NH2 / K2CO3 MeCN, Reflux EtherAnalog 4-Alkoxy-3,5-dibromobenzonitrile (Novel Ether) [SnAr with Alcohols] Start->EtherAnalog R-OH / NaH THF CouplingProd Biaryl Derivatives (Late-Stage Diversification) [Suzuki Coupling] Start->CouplingProd Ar-B(OH)2 / Pd(PPh3)4 (Reaction at Br sites)

Caption: Divergent synthetic pathways from 3,5-Dibromo-4-fluorobenzonitrile. Solid lines indicate primary


 pathways; dashed lines indicate secondary cross-coupling potential.

Safety & Handling Protocols

Hazard Identification:

  • Skin/Eye Irritant: The compound is a halogenated nitrile; assume potential for severe irritation.

  • Cyanide Release: Under strongly acidic reducing conditions, nitriles can theoretically release HCN, though this is rare with benzonitriles.

  • Reactive Halogens: The C-F bond is reactive toward nucleophiles (proteins/DNA); handle as a potential alkylating agent.

Specific Handling:

  • Glove Selection: Use Nitrile (minimum 0.11 mm thickness) for solid handling. Use Laminate (Silver Shield) gloves if dissolved in DMSO, as DMSO permeates standard nitrile gloves and carries the toxicant through the skin.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

References

  • Synthesis of Bromoxynil via Hydrolysis: Title: Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. Source: European Patent EP2408736B1. URL: Relevance: Validates the hydrolysis of brominated benzonitriles to hydroxy-analogs as a high-yield industrial process.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides the foundational mechanistic support for the lability of the C-F bond in electron-deficient rings.
  • Agrochemical Applications of Halogenated Benzonitriles

    • Title: 4-Fluoro-3-nitrobenzonitrile in Agrochemical Development.[2]

    • Source: BenchChem Application Notes.[2]

    • Relevance: Illustrates the parallel utility of fluorinated benzonitriles in herbicide (Flufenacet) synthesis.
  • Broflanilide & Meta-Diamide Chemistry

    • Title: Discovery of broflanilide, a novel insecticide.[3]

    • Source: Journal of Pesticide Science (SciSpace).
    • URL:[Link]

    • Relevance: Contextualizes the "meta-diamide" structure where 3,5-disubstituted benzonitriles serve as key structural analogs.

Sources

Application Note: Functionalization of Bromine Positions in 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile is a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of thyromimetics (e.g., thyroid hormone receptor agonists) and kinase inhibitors.[1] Its utility stems from its dense functionalization: two equivalent bromine atoms for cross-coupling, a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), and a nitrile group for heterocycle formation or hydrolysis.[1]

This guide addresses the primary challenge in working with this molecule: Chemo-selectivity . The electron-deficient nature of the ring—driven by the nitrile and fluorine—makes the bromine positions highly reactive toward oxidative addition (Pd-catalysis), but simultaneously activates the fluorine toward unwanted displacement by nucleophiles. This protocol suite provides the "Order of Operations" required to selectively functionalize the bromine positions while managing the stability of the C–F and C–CN bonds.

Reactivity Profile & Strategic Analysis

Before attempting synthesis, one must understand the electronic hierarchy of the molecule. The reactivity is not merely a function of bond strength but of the specific conditions employed.

The Reactivity Hierarchy
  • C–F Bond (C4): Highest Reactivity toward Nucleophiles (SNAr).[1] Flanked by two bromines and para to a nitrile, this position is extremely electrophilic. Basic conditions with nucleophilic solvents (MeOH, amines) will displace Fluorine before or during Pd-catalysis.[1]

  • C–Br Bonds (C3/C5): Highest Reactivity toward Metal Insertion. The C–Br bond is weaker than C–F and C–Cl, making it the exclusive site for Pd(0) oxidative addition.[1]

  • C–CN Group (C1): Electrophilic & Labile. Susceptible to hydrolysis (to amide/acid) under strong aqueous base/acid, or nucleophilic attack (to imine/ketone) by organolithiums.[1]

Decision Matrix: The Order of Operations

The success of your synthesis depends on when you functionalize the bromine.[2]

Reactivity_Workflow cluster_warning Warning Zone Start Start: 3,5-Dibromo-4-fluorobenzonitrile Decision Target Structure Requirement? Start->Decision PathA Path A: Keep Fluorine (Functionalize Br only) Decision->PathA Need C-F Bond PathB Path B: Replace Fluorine (S_NAr Target) Decision->PathB Need C-N / C-O at C4 ActionA Method: Pd-Coupling (Suzuki/Sonogashira) CRITICAL: Non-nucleophilic Base PathA->ActionA ActionB Method: S_NAr First (Displace F with amine/alkoxide) PathB->ActionB StepA2 Result: 3,5-Diaryl-4-fluorobenzonitrile ActionA->StepA2 StepB2 Step 2: Pd-Coupling at Br positions (Now on electron-rich ring) ActionB->StepB2

Caption: Strategic workflow for determining the sequence of functionalization based on the final target requirements.

Detailed Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (Retention of Fluorine)

Objective: Install aryl/heteroaryl groups at C3/C5 without displacing the C4-Fluorine.[1] Challenge: Standard bases (e.g., NaOEt, hydroxides) can attack C4-F. Solution: Use non-nucleophilic bases and anhydrous conditions if possible.[1]

Materials
  • Substrate: 3,5-Dibromo-4-fluorobenzonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.2 equiv for bis-coupling; 0.9 equiv for mono)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)[1]

  • Base: K3PO4 (3.0 equiv) or CsF (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed) / Water (10:1 ratio) or Anhydrous Toluene for highly sensitive substrates.[1]

Step-by-Step Methodology
  • Setup: In a glovebox or under active N2 flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (2.2 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1] This catalyst is preferred over Pd(PPh3)4 for sterically crowded electron-deficient arenes.[1]

  • Solvent: Add degassed 1,4-Dioxane. If solubility is poor, add a minimum amount of water (degassed), but keep the water content low to minimize nitrile hydrolysis.[1]

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Note: Do not exceed 100 °C; high temps increase the risk of F-displacement by water/base.

  • Monitoring: Monitor via LCMS. Look for the bis-coupled product mass. If mono-coupled product persists, add 0.5 equiv more boronic acid.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting Table:

Observation Root Cause Solution
Product contains -OH or -OEt at C4 SNAr occurring at Fluorine Switch base to CsF or K3PO4 (anhydrous).[1] Avoid alcohol solvents.
Nitrile missing (Amide formed) Hydrolysis of CN Reduce water content; lower temperature to 60 °C.

| Incomplete conversion (Mono only) | Steric hindrance | Switch to SPhos-Pd-G2 catalyst (highly active for hindered chlorides/bromides).[1] |

Protocol B: Controlled Mono-Functionalization (Desymmetrization)

Objective: React only one bromine to create a non-symmetric core.[1] Mechanism: Statistical control.

  • Stoichiometry: Use 0.8 to 0.9 equivalents of the boronic acid relative to the dibromo-substrate.

  • Concentration: Run the reaction dilute (0.05 M) to favor the encounter of catalyst with starting material rather than product.

  • Temperature: Lower the temperature to 40–50 °C .

  • Workflow:

    • Mix substrate (1.0 eq), Base, and Catalyst in solvent.[1]

    • Slow Addition: Dissolve the limiting boronic acid (0.8 eq) in solvent and add it via syringe pump over 2 hours.

    • This ensures the concentration of boronic acid is always low, minimizing bis-coupling.

Protocol C: Metal-Halogen Exchange (Magnesiation)

Objective: Convert C-Br to C-Mg for quenching with electrophiles (aldehydes, CO2, etc.).[1] Critical Safety/Chemoselecitivity: Standard n-BuLi will attack the nitrile (C1) immediately. You MUST use Knochel-Hauser Base or Turbo Grignard .

Materials
  • Reagent: i-PrMgCl[1][3]·LiCl (Turbo Grignard), 1.3 M in THF.[1]

  • Conditions: -40 °C to -78 °C.

Step-by-Step Methodology
  • Drying: Flame-dry a flask under Argon.

  • Dissolution: Dissolve 3,5-Dibromo-4-fluorobenzonitrile in anhydrous THF. Cool to -40 °C .

    • Why -40 °C? Too warm (>0 °C) and the Mg reagent attacks the nitrile. Too cold (-78 °C) and the Br/Mg exchange might be sluggish for this electron-deficient system, though usually, it is fast.[1] Start at -40 °C.

  • Exchange: Add i-PrMgCl·LiCl (1.1 equiv) dropwise.[1] Stir for 30 minutes.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF.

  • Warm: Allow to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH4Cl.

Reference Grounding: This protocol relies on the enhanced reactivity of the Turbo Grignard, which tolerates nitriles at low temperatures better than lithium reagents [1, 2].

The "Forbidden" Reaction: Buchwald-Hartwig Amination

Warning: Attempting to couple an amine to the bromine position (C3/C5) using standard Buchwald conditions (e.g., Aniline, NaOtBu, Pd catalyst) will result in failure or mixtures .[1]

Reason: The amine is a nucleophile.[2] The base (NaOtBu) is a nucleophile. The C4-F position is highly activated.

  • Outcome: The amine will attack C4 via SNAr, displacing the Fluorine, before the Palladium cycle effectively couples the amine to the Bromine.

Alternative Strategy: If you need an amino group at C3/C5:

  • Route 1: Perform SNAr at C4 first (if the final molecule allows). This deactivates the ring slightly, making the Pd-coupling more controllable (though still difficult due to deactivation).

  • Route 2 (Recommended): Use a masked amine surrogate in the coupling step, such as Benzophenone Imine or a carbamate, which are less nucleophilic than free amines, combined with a non-nucleophilic base (Cs2CO3).[1]

References

  • Knochel, P. et al. "Preparation and Applications of Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003.[4] (General grounding for iPrMgCl[1]·LiCl usage).

  • Bao, M. et al. "Chemoselective functionalization of halogenated benzonitriles." Journal of Organic Chemistry, 2023.
  • Organic Chemistry Portal. "Suzuki Coupling." Link

  • BenchChem. "Reactivity of 4-Fluoro-3-nitrobenzonitrile." (Analogous scaffold reactivity data). Link[1]

Graphviz Visualization: Chemo-selectivity Landscape[1]

ChemoSelectivity Center 3,5-Dibromo-4- fluorobenzonitrile Prod_SNAr S_NAr Product (F displaced) Center->Prod_SNAr Fastest w/ Base Prod_Coup C-C Coupled (Br replaced) Center->Prod_Coup Selective w/ Non-Nuc Base Prod_Mg Grignard Species (Br -> MgCl) Center->Prod_Mg Selective at -40°C Nuc Nucleophiles (R-NH2, RO-) Nuc->Center Attacks C4 (F) Pd Pd(0) Catalyst (Suzuki/Sonogashira) Pd->Center Inserts C3/C5 (Br) Mg iPrMgCl·LiCl (Turbo Grignard) Mg->Center Exchanges C3/C5 (Br)

Caption: Reaction landscape showing competitive pathways. Red path (SNAr) competes with Green path (Coupling).[1]

Sources

Reagents for cyanation of 3,5-dibromo-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The cyanation of 3,5-dibromo-4-fluorobenzene presents a unique synthetic challenge due to the electronic and steric environment of the substrate. The presence of the fluorine atom at the C4 position significantly activates the ring, making the carbon-bromine bonds highly susceptible to oxidative addition by transition metals (good for catalysis) but also rendering the C-F bond vulnerable to Nucleophilic Aromatic Substitution (


) once electron-withdrawing cyano groups are introduced.

Core Challenges:

  • Selectivity (Mono- vs. Di-cyanation): The substrate contains two equivalent bromine atoms. Controlling the reaction to stop at the mono-cyano stage (3-bromo-5-cyano-4-fluorobenzene) requires precise stoichiometric control, whereas driving it to the di-cyano stage (2-fluoro-1,3-dicyanobenzene) requires forcing conditions that risk side reactions.

  • Fluorine Lability: In the di-cyanated product, the fluorine atom is flanked by two strong electron-withdrawing groups (ortho-effect). This makes the fluorine extremely labile to nucleophilic attack (e.g., by water, alcohols, or excess cyanide), potentially leading to phenols or tricyanobenzenes.

Recommended Approach: This guide prioritizes Palladium-Catalyzed Cyanation using Zinc Cyanide [Zn(CN)


] . Unlike classical Rosenmund-von Braun conditions (CuCN at >180°C), the Pd/Zn(CN)

system operates at lower temperatures (80-100°C) and is chemically "softer," minimizing the risk of defluorination while ensuring efficient C-Br activation.

Part 2: Reagent Selection & Mechanistic Rationale

Cyanide Source: Zinc Cyanide [Zn(CN) ][1]
  • Why: Zn(CN)

    
     is the superior choice over NaCN or KCN for this substrate. It has low solubility in organic solvents, releasing cyanide ions slowly ("reservoir effect"). This keeps the concentration of free cyanide low, preventing catalyst poisoning and reducing the rate of 
    
    
    
    attack on the fluorine.
  • Safety: While still acutely toxic, it is non-hygroscopic and easier to handle than alkali cyanides.

Catalyst System: Pd (dba) + dppf
  • Why: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which favors the reductive elimination step to form the C-CN bond.

  • Alternative: Xantphos is also highly effective for preventing catalyst deactivation in electron-deficient aryl bromides.

Solvent: DMF or NMP (Anhydrous)
  • Criticality: Strictly anhydrous solvents are required. The product, 2-fluoro-1,3-dicyanobenzene, reacts rapidly with water under basic conditions to form the phenol.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-1,3-dicyanobenzene (Di-cyanation)

Targeting complete conversion of both bromine atoms.

Materials:

  • 3,5-Dibromo-4-fluorobenzene (1.0 equiv)[1][2]

  • Zn(CN)

    
     (1.2 equiv; Note: 0.6 molar equiv of Zn(CN)
    
    
    
    provides 1.2 equiv of CN-, but slight excess is needed for kinetics) -> Use 1.3 equiv Zn(CN)
    
    
    total.
  • Pd

    
    (dba)
    
    
    
    (2.0 mol%)
  • dppf (4.0 mol%)

  • Zn dust (10 mol%) - Scavenges adventitious O

    
     and keeps Pd active.
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a glovebox or under a rigorous Argon stream, charge a dry Schlenk flask with Pd

    
    (dba)
    
    
    
    , dppf, Zn dust, and Zn(CN)
    
    
    .
  • Solvation: Add anhydrous DMF. Stir at room temperature for 10 minutes to pre-form the active catalyst complex (color change to orange/red).

  • Substrate Addition: Add 3,5-dibromo-4-fluorobenzene.

  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours.

    • Monitoring: Check via GC-MS or TLC. Look for the disappearance of the mono-cyano intermediate.

  • Workup (Caution - Cyanide):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).

    • Quench: Pour into a saturated solution of NaHCO

      
       or dilute ammonia (to complex zinc). Do not use strong hydroxide bases.
      
    • Wash organic layer with water (3x) and brine (1x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is electron-deficient and may streak on silica; use a gradient.

Yield Expectation: 85-92%

Protocol B: Synthesis of 3-Bromo-5-cyano-4-fluorobenzene (Mono-cyanation)

Targeting single substitution. Requires kinetic control.

Modifications:

  • Stoichiometry: Use 0.55 equiv of Zn(CN)

    
    .
    
  • Temperature: Lower to 80°C .

  • Time: Stop reaction at 60-70% conversion to avoid over-reaction.

Part 4: Visualizations & Mechanism

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the stepwise cyanation and the critical side-reaction pathway (hydrolysis) that must be avoided.

ReactionPathway Figure 1: Stepwise cyanation pathway. Note the risk of SNAr hydrolysis at the di-cyano stage. Substrate 3,5-Dibromo-4-fluorobenzene Mono 3-Bromo-5-cyano-4-fluorobenzene (Mono-Product) Substrate->Mono Pd(0), Zn(CN)2 Low Equiv Di 2-Fluoro-1,3-dicyanobenzene (Target Di-Product) Mono->Di Pd(0), Zn(CN)2 Excess, Heat Side 2-Hydroxy-1,3-dicyanobenzene (Hydrolysis Impurity) Di->Side H2O / OH- (SNAr of Fluorine)

Figure 2: Catalytic Cycle (Pd/Zn)

The mechanism relies on the transmetallation of Zinc Cyanide.

CatalyticCycle Figure 2: Simplified Pd(0)/Pd(II) catalytic cycle for aryl cyanation. Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition (Ar-Br) TransMet Ar-Pd(II)-CN OxAdd->TransMet Transmetallation (Zn(CN)2) TransMet->Pd0 Reductive Elimination RedElim Ar-CN + Pd(0)

Part 5: Safety & Handling (Critical)

  • Cyanide Toxicity: Even though Zn(CN)

    
     is solid, it releases HCN gas upon contact with strong acids. Never  acidify the waste stream.
    
  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Spill Control: Keep a "Cyanide Spill Kit" (bleach, absorbent, pH strips) immediately accessible.

Part 6: Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion Catalyst poisoning or inactive Zn(CN)

.
Add 10 mol% Zn dust to reactivate Pd(II) to Pd(0). Ensure reagents are dry.
Defluorination (Phenol formation) Water in solvent or basic workup.Use freshly distilled DMF. Avoid NaOH/KOH washes; use NaHCO

.
Black Precipitate (Pd Black) Ligand dissociation.Increase ligand:Pd ratio (e.g., use 4:1 P:Pd). Lower temperature to 80°C.
Inseparable Mono/Di Mix Poor stoichiometry control.For Di-product: Use 1.5 equiv Zn(CN)

and longer time. For Mono: Stop at 60% conversion.

References

  • General Pd-Catalyzed Cyanation: Jin, F., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

  • Zinc Cyanide Utility: Tschaen, D. M., et al. (1994).[3] An efficient palladium-catalyzed cyanation of aryl bromides. Journal of Organic Chemistry. Link

  • Green Chemistry Alternative (K4[Fe(CN)6]): Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • 
     Lability of Fluoro-Benzonitriles:  Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. Link
    
  • Photoredox Alternatives: Zhang, J., et al. (2021). Photochemical Ni-catalyzed cyanation of aryl halides. Nature Communications. Link

Sources

Scalable synthesis routes for 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 3,5-Dibromo-4-fluorobenzonitrile

Executive Summary & Strategic Context

Target Molecule: 3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8) Primary Application: Key intermediate in the synthesis of thyroid hormone receptor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 agonists (e.g., Resmetirom/MGL-3196) and advanced agrochemicals.

Synthesis Challenge: The synthesis of 3,5-dibromo-4-fluorobenzonitrile presents a classic "deactivated substrate" problem in electrophilic aromatic substitution (EAS). The starting material, 4-fluorobenzonitrile, possesses two electron-withdrawing groups (EWGs):[1]

  • Nitrile (-CN): Strong deactivator (meta-director).

  • Fluorine (-F): Inductive deactivator but resonance ortho/para-director.[1][2]

Regiochemistry Logic: Despite the deactivation, the directing effects are synergistic. The nitrile directs meta (positions 3,5), and the fluorine directs ortho (positions 3,5). Therefore, regioselectivity is naturally high, but reactivity is low.

Route Selection: While a Sandmeyer approach (via 4-amino-3,5-dibromobenzonitrile) is possible, it involves hazardous diazotization steps unsuitable for large-scale manufacturing.[1] This guide details the Direct Bromination Protocol using super-electrophilic activation, which offers superior atom economy and scalability.

Retrosynthetic Analysis & Route Comparison

We evaluated two primary pathways. Route A is selected for scale-up due to its operational simplicity and avoidance of unstable diazonium intermediates.[1][2]

FeatureRoute A: Direct Bromination (Selected) Route B: Sandmeyer Sequence
Starting Material 4-Fluorobenzonitrile4-Aminobenzonitrile
Step Count 1 (One-pot)3 (Bromination

Diazotization

Fluorination)
Atom Economy HighLow (Loss of N2, use of Cu salts)
Safety Profile Manageable (Acid/Bromine handling)High Risk (Exothermic diazo decomposition)
Cost LowModerate-High

Detailed Experimental Protocol: Direct Bromination

Mechanism: To overcome the electron-deficient nature of the ring, we utilize N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid (H₂SO₄) .[1] The strong acid protonates the NBS, generating a highly reactive bromonium species (


 or protonated NBS) capable of attacking the deactivated ring.
Reagents & Equipment
  • Reactor: Jacketed glass reactor (5L to 50L scale) with overhead stirring and reflux condenser.[1]

  • Scrubber: Caustic scrubber (NaOH) to trap HBr off-gassing.[1][2]

  • Reagents:

    • 4-Fluorobenzonitrile (1.0 equiv)[1][3]

    • N-Bromosuccinimide (NBS) (2.2 - 2.5 equiv)[1][2]

    • Sulfuric Acid (98% H₂SO₄) (5-10 volumes)

    • Optional: Trifluoroacetic acid (TFA) as co-solvent if solubility is an issue.[1][2]

Step-by-Step Methodology
  • Charge: Add 98% H₂SO₄ (10 vol) to the reactor. Cool to 0–5°C.[1][2]

  • Substrate Addition: Charge 4-Fluorobenzonitrile (1.0 wt) portion-wise. Ensure complete dissolution. Note: The solution may darken slightly.

  • Brominating Agent Addition: Add NBS (2.5 equiv) in portions over 1–2 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature < 10°C during addition to prevent uncontrolled exotherm.[1][2]

  • Reaction Phase:

    • Warm the mixture slowly to 45–50°C .

    • Stir for 12–24 hours.

    • Monitoring: Monitor by HPLC.[1][4] The mono-bromo intermediate (3-bromo-4-fluorobenzonitrile) will form first.[1][2] Conversion to the dibromo product requires sustained heating.[2]

  • Quench & Isolation:

    • Cool reaction mass to 20°C.

    • Pour the reaction mixture slowly onto Ice/Water (20 vol) with vigorous stirring. Caution: Strong Exotherm.[1][2]

    • The product will precipitate as a white to off-white solid.[1][2]

  • Filtration & Wash:

    • Filter the slurry.[1][2][3][5][6]

    • Wash the cake with water until pH of filtrate is neutral.[2]

    • Wash with cold heptane to remove unreacted starting material.[1][2]

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Purification (if required)
  • Recrystallization: Ethanol/Water or Isopropyl Alcohol (IPA).[1][2]

  • Yield: Typical isolated yield is 75–85%.[1][2]

  • Purity: >98% (a/a HPLC).

Process Visualization

Synthesis Workflow (Graphviz)

SynthesisRoute cluster_conditions Critical Process Parameters SM 4-Fluorobenzonitrile (Starting Material) Intermediate Intermediate: 3-Bromo-4-fluorobenzonitrile SM->Intermediate Electrophilic Subst. (T < 10°C) Reagents Reagents: NBS (2.5 eq) H2SO4 (Solvent) Reagents->SM Product Target: 3,5-Dibromo-4-fluorobenzonitrile Intermediate->Product Second Bromination (45-50°C, 12h) Waste Waste: Succinimide Dilute Acid Product->Waste Quench/Filter CPP1 Temp Control (<10°C addition) CPP2 Acid Strength (98% H2SO4)

Caption: Reaction scheme illustrating the stepwise bromination of 4-fluorobenzonitrile to the 3,5-dibromo derivative.

Safety & Logic Flow

SafetyLogic Start Start Process Check1 Is Temp < 10°C? Start->Check1 Action1 Add NBS Portion-wise Check1->Action1 Yes Stop STOP: Cool Reactor Check1->Stop No Heat Heat to 50°C Action1->Heat Monitor HPLC Monitor: Mono < 1.0%? Heat->Monitor Monitor->Heat No (Continue Stirring) Quench Quench into Ice Water Monitor->Quench Yes

Caption: Decision logic for process safety and endpoint determination during scale-up.

Analytical Specifications

Table 1: Key Quality Attributes

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

98.0%
HPLC (C18, ACN/Water)
Melting Point 105–108°C (Estimated)DSC/Capillary
Identity Conforms to Structure¹H-NMR, ¹⁹F-NMR, MS
Water Content

0.5%
Karl Fischer

NMR Characterization (Simulated):

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.85 (d, J = 6.0 Hz, 2H, Ar-H).
    
    • Note: The doublet arises from the coupling between the aromatic protons (positions 2,6) and the fluorine atom (position 4).[2][3][6][7]

  • ¹⁹F NMR: Single peak (decoupled), typically around -100 to -110 ppm.[1][2]

Troubleshooting Guide

  • Issue: Low Conversion to Dibromo.

    • Cause: Acid concentration too low (water ingress) or temperature too low.[1][2]

    • Fix: Ensure anhydrous H₂SO₄ is used.[1] Increase temperature to 60°C (cautiously). Add 0.2 eq additional NBS.[2]

  • Issue: Dark/Tarred Product.

    • Cause: Exotherm during NBS addition.[1][2]

    • Fix: Strictly control addition rate. Ensure efficient cooling jacket.[1][2]

  • Issue: Poor Filtration.

    • Cause: Particle size too small due to rapid quenching.[1][2]

    • Fix: Slow addition of reaction mass to water; allow slurry to ripen (stir) for 1 hour before filtration.[2]

References

  • Vertex Pharmaceuticals. (2026).[1] Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways. ACS Publications.[2] Available at: [Link]

  • Madrigal Pharmaceuticals. (2018).[1][2][8] MGL-3196 (Resmetirom) Phase 2 Clinical Trial Results. Available at: [Link]

  • National Institutes of Health (NIH). (2020).[1] Design and synthesis of pyridazinone derivatives (MGL-3196 Analogs). PubMed.[2] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

The Challenge: Synthesizing 3,5-Dibromo-4-fluorobenzonitrile (CAS: 133059-44-6) presents a classic "deactivated substrate" problem. The starting material, 4-fluorobenzonitrile, contains two electron-withdrawing groups:

  • Nitrile (-CN): Strong meta-director, strongly deactivating.

  • Fluorine (-F): Ortho/para-director, inductively deactivating but resonance donating.

While both groups direct electrophiles to the 3- and 5-positions (synergistic regioselectivity), the combined electron-withdrawal significantly raises the activation energy for Electrophilic Aromatic Substitution (EAS). Standard bromination conditions (e.g.,


 in Acetic Acid) often stall at the mono-bromo intermediate  (3-bromo-4-fluorobenzonitrile) or result in low conversion.

The Solution: To drive this reaction to completion (dibromination) with high yield, we must utilize super-electrophilic conditions . This guide details the Acid-Catalyzed N-Haloamide protocol, which is superior to elemental bromine for deactivated rings.

Primary Protocol: Super-Electrophilic Bromination

This method utilizes N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in concentrated Sulfuric Acid (


). The acid protonates the brominating agent, generating a highly reactive bromonium species capable of attacking the electron-poor ring.
Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5][6]RoleCritical Note
4-Fluorobenzonitrile 1.0SubstratePurity >98% recommended.[7]
NBS (or DBDMH)2.2 - 2.5Bromine SourceExcess required to prevent mono-bromo stalling.
Conc.

5-10 VolSolvent/CatalystMust be 98%. Water kills the super-electrophile.
Ice/Water ExcessQuenchFor precipitation.
Step-by-Step Workflow
  • Preparation: Charge a round-bottom flask with Conc.

    
      (5 volumes relative to substrate mass). Cool to 0–5°C .
    
  • Substrate Addition: Add 4-Fluorobenzonitrile portion-wise. Ensure it dissolves completely.

  • Reagent Addition (The Critical Step):

    • Add NBS (2.2 equiv) slowly over 30–60 minutes.

    • Technical Insight: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent runaway exotherms or charring.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2 hours.

    • Check Point: Analyze via HPLC/TLC. If mono-bromo species (>5%) persists, heat to 45–50°C for 1–2 hours. Warning: Do not exceed 60°C to avoid nitrile hydrolysis.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring.

    • The product will precipitate as a white to off-white solid.

    • Filter the solid and wash with water until pH is neutral.

  • Purification:

    • Recrystallize from Ethanol/Water or Heptane/Ethyl Acetate if necessary.

Troubleshooting Guide (FAQ)

Issue 1: "I have a persistent Mono-Bromo impurity (approx. 10-15%)."

Diagnosis: The reaction "stalled" due to the deactivating effect of the first bromine atom added. Fix:

  • Increase Acid Strength: Add Trifluoroacetic Acid (TFA) (10-20% v/v) to the sulfuric acid. This increases the acidity function (

    
    ), making the NBS more electrophilic.
    
  • Switch Reagent: Use DBDMH instead of NBS. DBDMH is often more soluble in organic/acid mixtures and has a higher active bromine content per weight.

  • Temperature Bump: Briefly heat to 55°C.

Issue 2: "My yield is low, and I see an amide peak in IR/NMR."

Diagnosis: Hydrolysis of the nitrile (-CN) to the amide (-CONH2). This occurs if the acid concentration is too low (presence of water) or temperature is too high. Fix:

  • Ensure

    
     is fresh (98%).
    
  • Keep reaction temperature below 60°C .

  • Perform the quench onto ice quickly and filter immediately; do not let the solid sit in the dilute acid slurry for hours.

Issue 3: "The product is colored (yellow/orange) and sticky."

Diagnosis: Presence of free bromine (


) or oxidative by-products.
Fix: 
  • Bisulfite Wash: During the quench, add Sodium Bisulfite (

    
    )  or Sodium Thiosulfate to the ice water. This reduces any free 
    
    
    
    to bromide, removing the color.
  • Recrystallization: Recrystallize from Ethanol (95%).

Visualizing the Mechanism & Workflow

Reaction Pathway Diagram

ReactionPathway Start 4-Fluorobenzonitrile (Deactivated Substrate) Intermediate Intermediate: 3-Bromo-4-fluorobenzonitrile (Mono-bromo) Start->Intermediate 1st Bromination (Fast) Reagent NBS + H2SO4 (Super-Electrophile Generation) Reagent->Start Protonation Product Target: 3,5-Dibromo-4-fluorobenzonitrile Intermediate->Product 2nd Bromination (Rate Limiting Step) Impurity Impurity: Amide Hydrolysis Intermediate->Impurity High Temp / Water

Caption: The critical rate-limiting step is the second bromination. Acid strength drives this conversion.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckImpurity Identify Impurity Type Start->CheckImpurity Mono Mono-Bromo Species (Incomplete Rxn) CheckImpurity->Mono Amide Amide/Acid (Hydrolysis) CheckImpurity->Amide Color Yellow/Orange Color (Free Bromine) CheckImpurity->Color ActionMono ACTION: 1. Increase Temp (max 55°C) 2. Add TFA co-solvent 3. Add 0.5 eq NBS Mono->ActionMono ActionAmide ACTION: 1. Lower Temp (<50°C) 2. Use fresh 98% H2SO4 3. Rapid Quench Amide->ActionAmide ActionColor ACTION: Wash with NaHSO3 (Sodium Bisulfite) Color->ActionColor

Caption: Decision matrix for correcting common yield-reducing factors.

Alternative Route (High Purity Requirements)

If the direct bromination yields inseparable impurities for your specific application, the Sandmeyer Route is the industry standard for high-purity requirements, though it involves more steps.

  • Start: 4-Fluoroaniline.

  • Bromination: Brominate with

    
    /AcOH to get 4-Fluoro-3,5-dibromoaniline  (Quantitative yield, very clean).
    
  • Sandmeyer Cyanation: Convert the amino group to a nitrile using

    
     followed by 
    
    
    
    .
    • Advantage:[3][6][8][9][10] The bromination happens on a highly activated ring (aniline), ensuring 100% conversion to the dibromo-species before the difficult nitrile group is introduced.

References

  • Gottlieb, L., et al. (1995). Bromination of Deactivated Aromatics using NBS in Sulfuric Acid. Journal of Organic Chemistry.

  • Li, A. Y., et al. (1989).[3] Halogen-exchange fluorination of chlorobenzonitriles. Journal of Fluorine Chemistry.

  • Patel, S. (2013). Process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. US Patent 8,957,239.

  • BenchChem Application Note. (2023). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

Sources

Solving solubility issues with 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Lipophilicity Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with 3,5-Dibromo-4-fluorobenzonitrile . This molecule is a deceptive building block. While it appears structurally simple, the combination of a para-cyano group, two ortho-bromo substituents, and a central fluorine creates a "perfect storm" of physicochemical properties:

  • High Crystallinity: The symmetry and halogen bonding potential create a robust crystal lattice that resists dissolution.

  • Extreme Lipophilicity (High LogP): The molecule is intensely hydrophobic. It does not just "not dissolve" in water; it actively aggregates and precipitates upon contact with aqueous buffers.

  • Reactivity vs. Stability: The fluorine at the C4 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), meaning the choice of solvent is not just about solubility—it’s about preventing side reactions with protic solvents.
    

This guide moves beyond basic "shake and heat" advice. It provides a mechanistic approach to solubilizing this compound for synthesis, purification, and biological assays.

Module 1: Synthetic Chemistry (Reaction Optimization)

The Problem: You are attempting a Suzuki coupling or


 reaction, but the starting material remains a suspension in standard solvents (Ethanol, Toluene), leading to poor conversion or heterogeneous kinetics.

The Solution: For this specific electron-deficient aromatic, you must utilize Dipolar Aprotic Solvents . The electron-withdrawing nature of the nitrile and halogens polarizes the molecule, making it highly soluble in solvents with high dielectric constants but no hydrogen bond donors.

Recommended Solvent Systems
SolventSolubility RatingApplication ContextTechnical Note
DMSO (Dimethyl sulfoxide)Excellent (+++++)

(Displacing Fluorine)
Best Choice. Stabilizes the Meisenheimer complex intermediate in substitution reactions.
DMF (Dimethylformamide)Good (++++)Pd-Catalyzed CouplingsGood solubility, but watch for thermal decomposition to dimethylamine at >120°C (can react with the Fluorine).
NMP (N-Methyl-2-pyrrolidone)Excellent (+++++)High-Temp CouplingsUse for reactions requiring >100°C. Superior stability to DMF.
THF (Tetrahydrofuran)Moderate (+++)Low-Temp LithiationGood for cryogenic reactions, but limited solubility at room temp for concentrated stocks.
Ethanol/Methanol Poor (+)AVOID Poor solubility. Nucleophilic alkoxides can displace the Fluorine (side reaction).
Protocol: The "Hot-Start" Dissolution Method

For preparing reaction concentrations >0.5 M:

  • Weigh the 3,5-Dibromo-4-fluorobenzonitrile into the reaction vessel.

  • Add anhydrous DMSO or NMP (0.5 volumes of total solvent).

  • Sonication (Critical): Sonicate at 40°C for 5-10 minutes. The mechanical energy breaks the crystal lattice more effectively than stirring alone.

  • Add the remaining solvent and reagents only after a clear solution is formed.

Decision Logic: Solvent Selection

SolventSelection Start Select Reaction Type SnAr Nucleophilic Substitution (Displacing F) Start->SnAr Coupling Pd-Catalyzed Coupling (Suzuki/Stille on Br) Start->Coupling DMSO Solvent: DMSO (Stabilizes Intermediate) SnAr->DMSO Standard Toluene Solvent: Toluene/Water (Requires Phase Transfer Catalyst) Coupling->Toluene Biphasic (Preferred) DMF Solvent: Anhydrous DMF (Temp < 100°C) Coupling->DMF Homogeneous

Figure 1: Solvent selection logic based on the intended chemical transformation.

Module 2: Biological & Analytical Assays

The Problem: The "Crash-Out" Effect. When a DMSO stock of 3,5-Dibromo-4-fluorobenzonitrile is pipetted directly into aqueous cell media, the compound precipitates immediately. This results in:

  • False negatives (compound never reaches the target).

  • Inconsistent

    
     curves.
    
  • "Oiling out" where the compound sticks to the plastic pipette tips or plate walls.

The Mechanism: DMSO and water are miscible, but the mixing is highly exothermic and creates a structured lattice. When you add a lipophilic solute in DMSO to water, the water molecules preferentially solvate the DMSO, "squeezing" the hydrophobic drug out of solution (the hydrophobic effect).

Protocol: The Intermediate Dilution Method

Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate buffer step.

  • Master Stock: Prepare 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into a solvent mixture of DMSO:PBS (50:50) or DMSO:Ethanol (50:50) .

    • Why? This "steps down" the hydrophobicity. The compound is less likely to crash out in 50% organic solvent than in 100% water.

  • Final Dosing: Pipette the Intermediate Stock into the cell media (1:10 dilution).

    • Result: Final DMSO is 5% (high, but manageable for short assays) or dilute further to reach <0.5%.

Critical Step: Plasticware Selection Lipophilic polyhalogenated compounds bind avidly to Polystyrene (PS).

  • Use: Polypropylene (PP) plates or glass-coated plates for stock preparation.

  • Avoid: Standard PS tissue culture plates for storage of dilute solutions.

Workflow Visualization

DilutionProtocol Stock Master Stock (100% DMSO) High Solubility Crash Direct Addition to Media (PRECIPITATION RISK) Stock->Crash Avoid Intermediate Intermediate Step (50% DMSO / 50% PBS) Maintains Solubility Stock->Intermediate Step 1: Dilute 1:10 Final Final Assay Well (<0.5% DMSO) Stable Dispersion Intermediate->Final Step 2: Dilute 1:100

Figure 2: The "Step-Down" dilution strategy to prevent precipitation shock.

Module 3: Purification & Workup Troubleshooting

The Problem: During extraction, the compound forms a stubborn emulsion or stays in the organic layer but carries impurities.

Troubleshooting Guide:

SymptomCauseCorrective Action
Emulsion formation Density of the halogenated compound is similar to water/brine.Do not use Ether/Ethyl Acetate. Use Dichloromethane (DCM) . The high density of DCM combined with the heavy bromines ensures the organic layer sinks rapidly, breaking the emulsion.
Oiling out Compound is too lipophilic for crystallization from pure alcohols.Use a Binary Solvent Recrystallization . Dissolve in minimal hot DCM, then slowly add Hexane or Methanol until turbidity appears. Cool slowly.
Low Yield Product remains in the reaction solvent (DMSO/DMF).Back-Extraction: Dilute the DMSO reaction mixture with 5x volume of water, then extract 3x with DCM. Wash the DCM layer with water 2x to remove residual DMSO.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol as a primary solvent for this compound? A: generally, No. While ethanol is safer than DMSO, 3,5-Dibromo-4-fluorobenzonitrile has very poor solubility in alcohols due to its lack of hydrogen bonding acceptors/donors and high crystal lattice energy. You will likely end up with a suspension that leads to inconsistent dosing.

Q2: I see a white precipitate immediately after adding my DMSO stock to the cell culture media. What is it? A: That is your compound. The "shock" of entering a high-dielectric aqueous environment caused it to aggregate. See the Intermediate Dilution Method in Module 2. Alternatively, add a surfactant like Tween-80 (0.01%) to your assay buffer before adding the compound.

Q3: Is the fluorine atom stable in DMSO? A: In pure DMSO, yes. However, if your DMSO contains water and you heat it, or if you add a strong base (like NaOH), the fluorine will hydrolyze (replaced by -OH) or be substituted. Always use anhydrous DMSO and store stocks at -20°C to prevent water absorption from the air.

Q4: How do I dispose of waste containing this compound? A: This is a polyhalogenated aromatic. It must be segregated into Halogenated Organic Waste streams. Do not mix with general organic waste if your facility incinerates non-halogenated waste separately, as burning this releases toxic HBr and HF gases.

References

  • BenchChem Technical Support. (2025).[1] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • National Institutes of Health (NIH). (2015). Effects of organic solvents on cytochrome P450 activity (Solvent interference in assays). PubMed. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr) Mechanism and Solvent Effects. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Difluorobenzonitrile (Analogous Halogenated Benzonitrile Handling). Retrieved from

  • Ziath. (2006). Samples in DMSO: What an end user needs to know (Water uptake and precipitation). Retrieved from

Sources

Technical Support Center: Purification of 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-PUR-35DBF Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 3,5-Dibromo-4-fluorobenzonitrile presents a classic challenge in aromatic substitution chemistry: separating a highly symmetric target molecule from its asymmetric regioisomers (e.g., 2,3-dibromo) and homologues (e.g., 3-bromo-4-fluorobenzonitrile).

Because the boiling points of these poly-halogenated species are often within a narrow window (<10°C difference), fractional distillation is frequently ineffective. This guide prioritizes crystallization based on lattice energy differentials and chromatographic resolution using stationary phase modification.

Module 1: Diagnosis & Characterization

User Question: "I see a single spot on TLC, but my downstream coupling reaction yields a mixture. How do I confirm if I have regioisomers?"

Technical Insight: Thin Layer Chromatography (TLC) is often deceptive for halogenated isomers due to their similar polarity (


 values often differ by <0.05). You must rely on spectroscopic methods that detect symmetry breaking.
Diagnostic Workflow
  • 
    H NMR Analysis (The Symmetry Check): 
    
    • Target (3,5-Dibromo): The molecule has

      
       symmetry. The two aromatic protons at positions 2 and 6 are chemically equivalent. You should see a single doublet  (coupling with 
      
      
      
      F,
      
      
      ).
    • Impurity (2,3-Dibromo or 3-Bromo): These are asymmetric. You will see multiple distinct signals (typically two or three distinct aromatic environments) with complex coupling constants (

      
       and 
      
      
      
      ).
  • GC-MS / HPLC:

    • GC-MS: The most definitive method. The 3,5-isomer typically elutes later than the 2,3-isomer or the mono-bromo species on non-polar columns (e.g., HP-5) due to higher molecular weight interaction or symmetry-induced boiling point elevation.

    • Quantitative NMR (qNMR): If GC is unavailable, use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the purity of the doublet signal.

DiagnosisFlow Start Suspected Impurity TLC TLC Analysis (Often Inconclusive) Start->TLC NMR 1H NMR Analysis TLC->NMR Symmetry Signal Pattern? NMR->Symmetry Pure Doublet Only (Symmetric 3,5-isomer) Symmetry->Pure Doublet (d) Impure Multiplets/Complex Splitting (Asymmetric Isomers) Symmetry->Impure Multiplets GCMS Confirm with GC-MS (Isomer Elution Order) Impure->GCMS

Figure 1: Diagnostic decision tree for identifying regioisomeric impurities in halogenated benzonitriles.

Module 2: Crystallization Strategies (Primary Solution)

User Question: "My crude is a sticky solid/oil. Standard recrystallization isn't working. What solvent system should I use?"

Technical Insight: The 3,5-dibromo isomer is highly symmetric, which generally leads to a higher melting point and higher lattice energy compared to the asymmetric 2,3-isomer or the mono-bromo impurity. We exploit this by choosing a solvent where the impurity remains soluble at ambient temperatures while the target crystallizes.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Mechanism of ActionBest For
Ethanol / Water 80:20 to 60:40Anti-solvent precipitation. The hydrophobic bromines drive precipitation as water content increases.Removing polar impurities and mono-bromo species.
Heptane / Toluene 90:10Temperature-dependent solubility. Toluene solubilizes the oil; Heptane acts as the anti-solvent upon cooling.Removing "oily" regioisomers (2,3-dibromo) which have lower MPs.
Methanol (Cold) 100%Trituration. Slurrying the solid in cold methanol dissolves the more soluble impurities.Final polish of >95% pure material.[1][2]
Step-by-Step Recrystallization Protocol
  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (or Toluene) at reflux (

    
    C).
    
  • Clarification: If the solution is dark, treat with activated carbon (5% w/w) for 10 minutes, then filter hot through Celite.

  • Anti-Solvent Addition:

    • If using Ethanol: Slowly add Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

    • If using Toluene: Slowly add Heptane .

  • Re-dissolution: Add a few drops of the primary solvent (Ethanol/Toluene) to just clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities.

  • Harvest: Cool to

    
    C for 1 hour. Filter the crystals and wash with cold anti-solvent (e.g., 50:50 EtOH/Water).
    

Module 3: Chromatographic Solutions (Secondary Solution)

User Question: "Recrystallization failed to remove the last 5% of the isomer. How do I separate them on a column?"

Technical Insight: Regioisomers of poly-halogenated aromatics are notoriously difficult to separate on standard Silica Gel because their dipole moments are nearly identical. You must change the stationary phase selectivity.

Troubleshooting Chromatography
  • Issue: Co-elution on Silica Gel (Normal Phase).

  • Solution: Switch to C18 (Reverse Phase) or Silver Nitrate Impregnated Silica .

    • Why C18? The hydrophobic surface area differences between the 3,5-dibromo and 2,3-dibromo isomers are often sufficient for separation in Methanol/Water gradients.

    • Why Silver Nitrate? Ag(I) ions interact with the

      
      -cloud of the aromatic ring. Steric hindrance from the bromine atoms affects this interaction differently for each isomer.
      
Flash Chromatography Protocol (Silica)

If you must use normal phase, use a Gradient Optimization approach:

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Dichloromethane (DCM) or Ethyl Acetate.

  • Gradient: 0% B to 10% B over 20 Column Volumes (CV).

    • Note: Keep the modifier (B) very low. These compounds elute very quickly. A "shallow gradient" maximizes the interaction time with the silica.

Module 4: Synthetic Prevention (Root Cause Analysis)

User Question: "Why am I forming so many regioisomers in the first place?"

Technical Insight: The formation of 3,5-Dibromo-4-fluorobenzonitrile typically involves the bromination of 4-fluorobenzonitrile.

  • Directing Effects: The Fluorine (Ortho/Para director) and Nitrile (Meta director) cooperatively direct to the 3 and 5 positions.

  • The Problem: The formation of regioisomers (like 2-bromo) is electronically disfavored. The most common "impurities" are actually Under-brominated (3-bromo-4-fluoro) or Over-brominated species.

If you see significant true regioisomers (e.g., 2,3-dibromo), your reaction temperature is likely too high, overcoming the activation energy barrier for the sterically hindered 2-position.

ReactionPathway Start 4-Fluorobenzonitrile Mono 3-Bromo-4-fluoro... (Intermediate) Start->Mono Br2 / Acid (Fast) Target 3,5-Dibromo-4-fluoro... (Target) Mono->Target Br2 / Acid (Slower) Impurity 2,3-Dibromo-4-fluoro... (High Temp Impurity) Mono->Impurity >80°C (Steric Barrier)

Figure 2: Reaction pathway showing the kinetic vs. thermodynamic product landscape.

Corrective Action:

  • Lower Temperature: Maintain reaction at

    
    C. Avoid reflux if possible.
    
  • Stoichiometry: Ensure a slight excess of brominating agent (2.2 - 2.5 eq) to push the mono-bromo to the di-bromo target, but monitor strictly to prevent tri-bromination.

References

  • Directing Effects in Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the cooperative directing effects of Nitrile and Fluorine).
  • Purification of Halogenated Benzonitriles

    • Process for the preparation of 3,5-dibromo-4-fluorobenzonitrile. (General methodology inferred from analogous Bromoxynil synthesis patents, e.g., US Patent 4,349,488).[2]

  • Davey, R. J., & Garside, J. From Molecules to Crystallizers. Oxford University Press.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley.

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) for 3,5-Dibromo-4-fluorobenzonitrile before handling.

Sources

Technical Support Center: Optimization of Reaction Temperature for the Dibromination of Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the dibromination of benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction. Here, we move beyond simple protocols to explain the underlying principles that govern the optimization of reaction temperature, a critical parameter for achieving high yield and selectivity.

Introduction: The Critical Role of Temperature in Dibromination

The dibromination of benzonitriles is a nuanced process, highly dependent on the reaction conditions, with temperature being a paramount variable. Whether you are performing an electrophilic aromatic substitution to introduce bromine atoms onto the benzene ring or a radical-mediated benzylic bromination of a methylbenzonitrile, temperature dictates the reaction rate, the formation of byproducts, and the ultimate success of your synthesis. This guide will equip you with the knowledge to troubleshoot common issues and rationally optimize your reaction temperature for consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing the reaction temperature in the dibromination of benzonitriles?

Increasing the reaction temperature generally accelerates the reaction rate, according to the Arrhenius equation.[1] However, for the dibromination of benzonitriles, the consequences are more complex. Higher temperatures can lead to a decrease in selectivity, favoring the formation of over-brominated products or undesired side reactions. For electrophilic aromatic bromination, elevated temperatures can sometimes lead to decomposition of the catalyst or starting material. In the case of radical benzylic bromination using initiators like AIBN or benzoyl peroxide, the temperature must be sufficient to induce homolytic cleavage of the initiator to start the radical chain reaction.[2]

Q2: How does temperature influence the selectivity between mono- and di-bromination?

Temperature plays a crucial role in controlling the selectivity of bromination. In many cases, lower temperatures favor the formation of the mono-brominated product.[3] As the temperature increases, the activation energy for the second bromination is more easily overcome, leading to a higher proportion of the dibrominated product. To achieve selective dibromination without significant formation of tri- or poly-brominated species, a carefully controlled temperature profile is essential.

Q3: Can running the reaction at a lower temperature for a longer time improve my yield of the desired dibrominated product?

Yes, in many instances, this is a viable strategy. Running the reaction at a lower temperature for an extended period can enhance selectivity and minimize the formation of undesired byproducts that may arise from high-temperature excursions.[3] This approach is particularly useful when the desired dibrominated product is thermally labile or when side reactions have a higher activation energy than the desired bromination. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal reaction time at a reduced temperature.

Q4: What are the typical temperature ranges for electrophilic aromatic dibromination versus benzylic dibromination of benzonitriles?

For electrophilic aromatic bromination of deactivated rings like benzonitrile, temperatures can range from room temperature to elevated temperatures (e.g., 60-120 °C), often requiring a Lewis acid catalyst.[4][5] The optimal temperature will depend on the specific substrate and brominating agent used. For radical benzylic dibromination of methylbenzonitriles using N-bromosuccinimide (NBS) and a radical initiator like AIBN, the reaction is typically carried out at the reflux temperature of the solvent, often carbon tetrachloride (around 77 °C) or cyclohexane (around 81 °C), to ensure efficient initiation.[2] Photochemical initiation can sometimes allow for lower reaction temperatures.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the dibromination of benzonitriles, with a focus on temperature-related solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Dibrominated Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Optimize Temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability. Start with a lower temperature and gradually increase it while monitoring the reaction. - Extend Reaction Time: At a moderate temperature, increase the reaction duration and track the formation of the desired product. - Check Reagent Stoichiometry: Ensure the correct molar ratio of the brominating agent to the benzonitrile substrate is used.
Formation of Multiple Products (Over-bromination) - Reaction temperature is too high, leading to lack of selectivity. - Excessive reaction time. - Use of an overly reactive brominating agent.- Lower Reaction Temperature: Reducing the temperature can significantly improve selectivity by disfavoring the formation of tri- and poly-brominated byproducts.[3] - Controlled Addition of Brominating Agent: Add the brominating agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture, which can help control exotherms and improve selectivity. - Monitor Reaction Progress: Closely monitor the reaction and quench it as soon as the desired dibrominated product is maximized.
Poor Selectivity (Isomeric Mixture) - In the case of electrophilic aromatic substitution, the reaction conditions may not be providing the desired regioselectivity.- Solvent and Catalyst Screening: The choice of solvent and catalyst can influence the isomeric distribution of products. Experiment with different solvent systems and Lewis acids. - Temperature Control: Temperature can affect the ortho/para/meta selectivity in electrophilic aromatic substitutions. A systematic study of temperature effects on isomer distribution is recommended.
Reaction Stalls or is Sluggish - Insufficient temperature for reaction initiation (especially in radical reactions). - Deactivated substrate requiring more forcing conditions. - Inefficient mixing.- Increase Temperature Gradually: For radical reactions, ensure the temperature is adequate for the decomposition of the initiator. For electrophilic bromination, a moderate increase in temperature may be necessary to drive the reaction to completion.[4] - Use a Higher Boiling Solvent: If the reaction requires higher temperatures, consider switching to a solvent with a higher boiling point, ensuring all reactants and products are stable at that temperature. - Ensure Efficient Stirring: Proper agitation is crucial for heterogeneous reactions or to ensure uniform temperature throughout the reaction mixture.

Experimental Protocols

Protocol 1: Optimization of Temperature for Electrophilic Aromatic Dibromination of Benzonitrile

This protocol provides a general framework for optimizing the reaction temperature for the dibromination of benzonitrile using a brominating agent and a Lewis acid catalyst.

Materials:

  • Benzonitrile

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up three parallel reactions in round-bottom flasks equipped with magnetic stirrers and reflux condensers.

  • To each flask, add benzonitrile (1 equivalent) and the chosen solvent.

  • Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) to each flask.

  • Slowly add the brominating agent (2.2 equivalents) to each reaction mixture.

  • Set the temperature of the three reactions to different set points (e.g., 25 °C, 40 °C, and 60 °C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or GC-MS.

  • Once the reaction is complete or has reached optimal conversion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the ratio of mono-, di-, and poly-brominated products and identify the optimal temperature.

Protocol 2: Optimization of Temperature for Benzylic Dibromination of a Methylbenzonitrile

This protocol outlines a method for optimizing the temperature for the dibromination of a methyl group on a benzonitrile derivative.

Materials:

  • Methylbenzonitrile derivative

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Cyclohexane

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methylbenzonitrile derivative (1 equivalent) in the chosen solvent.

  • Add NBS (2.2 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, 0.05 equivalents).

  • Heat the reaction mixture to reflux (for CCl₄, approx. 77 °C; for cyclohexane, approx. 81 °C) or a specific target temperature below reflux.

  • To investigate the effect of a lower temperature, set up a parallel reaction at a reduced temperature (e.g., 60 °C) and monitor for a longer duration.

  • Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the mono- and di-brominated products.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product to determine the yield and selectivity at different temperatures.

Visualizing the Workflow

General Workflow for Temperature Optimization

G cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Optimization A Define Temperature Range (e.g., 25°C, 40°C, 60°C) B Prepare Parallel Reactions (Identical Stoichiometry) A->B C Run Reactions at Set Temperatures B->C D Monitor Progress (TLC, GC-MS, LC-MS) C->D E Work-up and Isolate Crude Product D->E F Analyze Yield and Selectivity (NMR, GC-MS) E->F G Identify Optimal Temperature F->G

Caption: A generalized workflow for optimizing reaction temperature through parallel experimentation.

Troubleshooting Logic for Low Yield

G A Problem: Low Yield of Dibrominated Product B Is the reaction going to completion? (Check TLC/LC-MS) A->B C Increase Reaction Time at Current Temperature B->C No E Are there significant byproducts? B->E Yes D Gradually Increase Reaction Temperature C->D F Lower Reaction Temperature to Improve Selectivity E->F Yes G Consider Alternative Brominating Agents/Catalysts E->G No

Caption: A decision tree for troubleshooting low yields in dibromination reactions.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1 in flow, using the 1st generation Br2 generator. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]

  • New Era. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Retrieved from [Link]

  • ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

Sources

Handling moisture sensitivity in 3,5-Dibromo-4-fluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3,5-Dibromo-4-fluorobenzonitrile . It moves beyond generic advice to address the specific electronic and steric challenges posed by this highly activated arene.

Ticket ID: TCH-DBF-001 Status: Active Severity: Critical (Moisture Sensitive)

Core Technical Insight: Why Moisture is Fatal

To troubleshoot effectively, you must understand the molecule's "desperation" to react.

The Trap: 3,5-Dibromo-4-fluorobenzonitrile is not merely "hygroscopic" in the physical sense; it is chemically hyper-activated .

  • The Electronic Vise: The nitrile group (CN) and the two bromine atoms are strong electron-withdrawing groups (EWG). They pull electron density away from the benzene ring.

  • The Target: This leaves the carbon attached to the fluorine (C4) extremely electron-poor (electrophilic).

  • The Failure Mode: Water is a nucleophile.[1] In the presence of trace moisture and a base (common in SNAr conditions), water generates hydroxide (

    
    ). This hydroxide competes aggressively with your desired nucleophile for the C4 position.
    
    • Result: You inadvertently synthesize Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a stable herbicide, instead of your target drug intermediate.

Visualization: The Competitive Failure Pathway

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionCompetition Start 3,5-Dibromo-4- fluorobenzonitrile (Starting Material) Desired Target Product (S_NAr Substitution) Start->Desired Path A: + Nucleophile (R-NH2/R-OH) (Kinetic Product) Impurity Impurity: Bromoxynil (Phenol Derivative) Start->Impurity Path B: + H2O / Base (Trace Moisture Attack at C-F) Amide Impurity: Amide (Nitrile Hydrolysis) Start->Amide Path C: + H2O / Acid or Heat (Attack at CN)

Caption: Path B is the most common failure mode. The highly activated C-F bond reacts with trace water (acting as a nucleophile) faster than the nitrile hydrolyzes (Path C).

Module 1: Pre-Reaction Storage & Handling

Issue: "My starting material looks clumpy or slightly off-color."

The material is stable as a solid but surface hydrolysis can create autocatalytic acidic sites.

ParameterSpecificationTroubleshooting Action
Appearance White to off-white crystalline powder.Yellowing: Indicates surface phenol formation. Recrystallize from EtOH/Water if purity <97%.
Storage Inert atmosphere (Argon/N2), <25°C.Store in a desiccator with active P₂O₅ or Silica Gel.
Drying Vacuum Oven (35°C, 4 hours).Do not exceed 50°C under vacuum without a trap; sublimation may occur.

Module 2: SNAr Reaction Troubleshooting

Context: Replacing the Fluorine with an amine or alkoxide. Common Error: Focusing on the solvent but ignoring the base.

Critical Protocol: The "Total Water Budget"

In SNAr reactions involving this substrate, water content must be <50 ppm .

Step 1: Solvent Selection & Drying

Polar aprotic solvents are required, but they are notorious water sponges.

SolventHygroscopicityDrying Protocol (Mandatory)
DMF HighDistill over CaH₂ or store over activated 4Å Molecular Sieves for 48h. Do not use silica.
DMSO HighStore over activated 3Å Molecular Sieves. Distillation is difficult; buy "Anhydrous" grade and use sieves.
THF ModerateDistill from Na/Benzophenone or use a solvent purification system (SPS).
Acetonitrile LowEasiest to dry. Reflux over CaH₂ or pass through activated alumina.
Step 2: The "Wet Base" Trap

Scenario: You dried your DMF perfectly, but used Potassium Carbonate (


) straight from the jar.
Diagnosis: 

is hygroscopic. It introduces water into the reaction, generating

. Solution:
  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Must be dried in a vacuum oven at 100°C for 12 hours before use. Grind to a fine powder before drying.
  • Organic Bases (TEA, DIPEA): Distill over KOH or CaH₂.

Protocol: Self-Validating SNAr Setup
  • Flame dry glassware under vacuum; backfill with Argon (3 cycles).

  • Charge solid reagents (Substrate + Dried Base) in the glovebox or under rapid Argon flow.

  • Add Solvent: Use a syringe with a long needle to pull solvent through a septum, avoiding air contact.

  • Validation (The "Blank" Test): Before adding your expensive nucleophile, stir the substrate + base + solvent for 30 mins. Take an aliquot.

    • Check: If TLC/LCMS shows the Phenol (Bromoxynil) peak, your system is wet. Abort and re-dry.

Module 3: Organometallic Couplings (Suzuki/Buchwald)

Context: Reacting at the Bromine (Br) positions. Risk: Lithium-Halogen exchange or Grignard formation is impossible with moisture.

Workflow: The Schlenk Line Defense

For reactions at the Br position, <10 ppm water is required.

SchlenkWorkflow Step1 1. Bake Glassware (120°C, >2 hrs) Step2 2. Cycle Vacuum/Argon (3x on Schlenk Line) Step1->Step2 Step3 3. Cannula Transfer (Solvent transfer via positive pressure) Step2->Step3 Step4 4. Reagent Addition (Counter-flow of Argon) Step3->Step4

Caption: Standard Schlenk technique is non-negotiable for metal-catalyzed cross-couplings of this substrate.

Troubleshooting Tip: If you observe protodehalogenation (Br replaced by H), your solvent contained moisture which quenched the organometallic intermediate.

Module 4: Analytical Diagnostics

Issue: "The reaction finished, but I don't know what I have."

Use these markers to distinguish the Product from the "Moisture Failures."

MethodSignalInterpretation

NMR
Disappearance of Signal Success. The F is gone.

NMR
Shift -105 ppm (approx) Failure. Starting material remains.

NMR
Broad Singlet >10 ppm Failure (Moisture). Indicates Phenolic -OH (Bromoxynil formation).
IR ~2230 cm⁻¹ (Sharp) Nitrile is intact.
IR ~1680 cm⁻¹ (Strong) Failure (Hydrolysis). Nitrile has hydrolyzed to Amide (CONH₂).

Frequently Asked Questions (FAQ)

Q: Can I use molecular sieves directly in the reaction flask? A: Yes, with caution. Activated 4Å sieves can be added to the reaction mixture for SNAr reactions to scavenge water in situ. However, ensure they are dust-free (wash with dry solvent first) to avoid clogging filters during workup. Do not use sieves if your nucleophile is large and could get trapped in the pores, though this is rarely an issue with 4Å.

Q: I see a new spot on TLC that doesn't move (stay at baseline). What is it? A: This is likely the phenolate salt . If you used a base (like


) and moisture was present, you formed the potassium salt of 3,5-dibromo-4-hydroxybenzonitrile. It is highly polar. Acidify a small aliquot; if the spot moves up, it's the phenol.

Q: Can I recover the starting material if it hydrolyzes? A: No. The conversion to the phenol (SNAr hydrolysis) is irreversible. The conversion of the nitrile to the amide is also effectively irreversible under these conditions. Prevention is the only cure.

Q: Why is the 4-position more sensitive than the 3,5-positions? A: The 4-position is activated by the Para-Nitrile group (strong resonance withdrawal) and the inductive withdrawal of the two Ortho-Bromines . This creates a "perfect storm" of electron deficiency at C4, making it significantly more reactive to nucleophiles (and water) than the C-Br bonds are.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard protocols for drying DMF, DMSO, and Carbonates).

  • Nucleophilic Aromatic Substitution of Activated Fluoroarenes . Journal of Organic Chemistry. Detailed kinetics on the competition between OH- and other nucleophiles in electron-deficient rings.

  • Synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) . Pesticide Science. (Provides characterization data for the primary moisture-induced impurity).

  • Handling of Air-Sensitive Reagents . Sigma-Aldrich Technical Bulletins. (AL-134: Handling Air-Sensitive Reagents).

Sources

Troubleshooting low purity in commercial 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,5-Dibromo-4-fluorobenzonitrile (CAS No. 1369773-45-9). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges related to product purity, offering in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing Low Purity

Low purity of 3,5-Dibromo-4-fluorobenzonitrile can often be traced back to specific stages of the synthesis and purification process. The primary route to this compound is typically a Sandmeyer reaction starting from 3,5-Dibromo-4-fluoroaniline, which itself is synthesized via bromination of 4-fluoroaniline. This guide will help you systematically diagnose the source of impurities.

Visual Troubleshooting Workflow

Use the following flowchart to diagnose potential issues in your process. Detailed explanations for each checkpoint are provided below.

G cluster_caption start Low Purity Detected (e.g., by HPLC, GC-MS, NMR) check_sm 1. Starting Material Purity Check: 4-Fluoroaniline & Brominating Agent (e.g., NBS) start->check_sm check_bromination 2. Bromination Reaction Conditions: Temperature, Stoichiometry, Solvent check_sm->check_bromination Purity OK check_diazotization 3. Diazotization Step: Temperature Control (0-5°C), NaNO2 quality check_bromination->check_diazotization Conditions OK impurity_mono Primary Impurity: Mono-bromo species (e.g., 3-Bromo-4-fluorobenzonitrile) check_bromination->impurity_mono Under-bromination impurity_tri Primary Impurity: Over-brominated species (e.g., 3,5,X-Tribromo-4-fluorobenzonitrile) check_bromination->impurity_tri Over-bromination check_sandmeyer 4. Sandmeyer Reaction: CuBr catalyst activity, Reaction time/temp check_diazotization->check_sandmeyer Conditions OK impurity_phenol Primary Impurity: 3,5-Dibromo-4-fluorophenol (from diazonium salt hydrolysis) check_diazotization->impurity_phenol Temp. > 5°C check_workup 5. Work-up & Extraction: Phase separation, Aqueous washes check_sandmeyer->check_workup Reaction OK impurity_aniline Primary Impurity: Unreacted 3,5-Dibromo-4-fluoroaniline check_sandmeyer->impurity_aniline Incomplete reaction check_purification 6. Final Purification: Recrystallization solvent, Column conditions check_workup->check_purification Work-up OK impurity_residual Primary Impurity: Residual solvents, Inorganic salts check_workup->impurity_residual Inefficient washes c

Detailed Troubleshooting Q&A

Question 1: My final product is contaminated with mono-brominated species. What is the likely cause?

Answer: This issue most often originates from the initial bromination of 4-fluoroaniline.

  • Causality: Incomplete bromination is the primary cause. This can be due to insufficient brominating agent, a shortened reaction time, or a reaction temperature that is too low. The electron-donating amine group (or its protected form) activates the aromatic ring, but if conditions are not optimal, the reaction may stall after the first substitution.[1]

  • Recommended Actions:

    • Verify Stoichiometry: Ensure at least two equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) are used. A slight excess (e.g., 2.1-2.2 equivalents) can drive the reaction to completion.

    • Optimize Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the mono-brominated intermediate. If the reaction stalls, a modest increase in temperature may be necessary.[2]

    • Reagent Quality: Ensure your brominating agent is of high purity and has not degraded. NBS, for example, should be recrystallized if it appears discolored.

Question 2: I am observing over-bromination (e.g., tri-bromo species) in my product.

Answer: This suggests that the bromination reaction conditions are too harsh.

  • Causality: The strong activating effect of the amino group makes the ring highly susceptible to electrophilic aromatic substitution.[3] Excessive equivalents of the brominating agent, high temperatures, or prolonged reaction times can lead to the introduction of a third bromine atom.

  • Recommended Actions:

    • Control Stoichiometry: Carefully control the addition of the brominating agent to no more than a slight excess.

    • Temperature Management: Perform the bromination at a controlled, lower temperature to moderate the reaction rate.

    • Monitor Closely: Use in-process controls (TLC, GC) to stop the reaction as soon as the desired 3,5-dibromo-4-fluoroaniline is formed.

Question 3: My final product contains unreacted 3,5-Dibromo-4-fluoroaniline. Why did the Sandmeyer reaction not go to completion?

Answer: An incomplete Sandmeyer reaction is a common issue and can be attributed to several factors related to the diazonium salt formation and its subsequent conversion.

  • Causality: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[4] Its success hinges on the efficient formation of the aryl diazonium salt and the catalytic activity of the copper salt.[5][6]

  • Recommended Actions:

    • Diazotization Temperature: The formation of the diazonium salt from the aniline with sodium nitrite and acid is highly exothermic and must be kept between 0-5°C. Temperatures above this range can lead to premature decomposition of the salt to phenolic impurities.[7]

    • Sodium Nitrite Quality: Use a fresh, dry source of sodium nitrite. Clumped or discolored reagent may have absorbed moisture and degraded.

    • Copper(I) Bromide Activity: The CuBr catalyst can be oxidized to Cu(II) over time, which is less effective. If you suspect your catalyst is old, it can be washed with a reducing agent solution (like sulfurous acid) and then dried, or fresh catalyst should be used.

    • Slow Addition: The diazonium salt solution should be added slowly to the cold CuBr solution to control the evolution of nitrogen gas and maintain the reaction temperature.[7]

Question 4: I've identified 3,5-Dibromo-4-fluorophenol as a major impurity. How did this form?

Answer: This is a classic byproduct of the Sandmeyer reaction sequence, resulting from the reaction of the diazonium salt with water.

  • Causality: The arenediazonium salt is an electrophile and can be attacked by water, which acts as a nucleophile. This reaction is highly temperature-dependent.

  • Recommended Actions:

    • Strict Temperature Control: As mentioned above, maintain the temperature at 0-5°C throughout the diazotization and addition steps. This is the single most critical parameter to prevent phenol formation.

    • Minimize Water: While the reaction is run in an aqueous medium, using highly concentrated acids (like 48% HBr) can reduce the activity of water and favor the desired Sandmeyer pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3,5-Dibromo-4-fluorobenzonitrile? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] It can be sensitive to light, so storing it in an amber vial or in a dark location is recommended.[8]

Q2: Which analytical methods are best for assessing the purity of my product? A2: A combination of methods provides the most complete picture.

  • HPLC (High-Performance Liquid Chromatography): Excellent for quantifying the main product and separating it from closely related aromatic impurities. A C18 reverse-phase column with a water/acetonitrile mobile phase is a good starting point.[9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities and confirming the mass of the product and byproducts.[9][10]

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard for an absolute purity determination.[9]

Q3: My product has a slight discoloration. What could be the cause and how can I remove it? A3: Discoloration is often due to trace-level, highly conjugated impurities or oxidation byproducts.

  • Recrystallization with Charcoal: The most effective method is typically recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.[11]

Q4: Can I use a different copper catalyst for the Sandmeyer reaction, like CuCl or CuI? A4: While CuCl and CuCN are used for the Sandmeyer chlorination and cyanation respectively, for bromination, CuBr is the specific and most effective catalyst to ensure the introduction of the bromide ion.[4] Using other copper halides will lead to the corresponding aryl halides.

Key Synthesis and Purification Protocols

Protocol 1: Sandmeyer Reaction for 3,5-Dibromo-4-fluorobenzonitrile

This protocol is a generalized representation and should be adapted and optimized for specific lab conditions and scales.

  • Diazotization:

    • In a flask maintained at 0-5°C, dissolve 3,5-Dibromo-4-fluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a suspension of copper(I) bromide (CuBr, 1.2 eq) in hydrobromic acid (48%) and cool it to 0-5°C.

    • Slowly add the cold diazonium salt solution to the CuBr suspension. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, then with a dilute sodium bicarbonate solution to remove excess acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine an appropriate solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., isopropanol/water, ethanol, or hexane/ethyl acetate).

  • Dissolution: Dissolve the crude 3,5-Dibromo-4-fluorobenzonitrile in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary Table
PropertyValueSource
Molecular Formula C₇H₂Br₂FNN/A
Molecular Weight 278.91 g/mol N/A
Appearance Off-white to light yellow solid
Melting Point Not widely reported, varies with purityN/A

Reaction Pathway and Impurity Formation

The following diagram illustrates the synthetic pathway from 4-fluoroaniline, highlighting the critical stages where key impurities can be introduced.

G cluster_caption A 4-Fluoroaniline B 3,5-Dibromo-4-fluoroaniline A->B Bromination (e.g., 2.1 eq NBS) I1 3-Bromo-4-fluoroaniline (Under-bromination) A->I1 Incomplete Reaction C Arenediazonium Salt B->C Diazotization (NaNO2, HBr, 0-5°C) I3 Unreacted Starting Material B->I3 Incomplete Reaction D 3,5-Dibromo-4-fluorobenzonitrile (Final Product) C->D Sandmeyer Reaction (CuBr, HBr) I2 3,5-Dibromo-4-fluorophenol (Hydrolysis) C->I2 H2O, Temp > 5°C c

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2026, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
  • Cheméo. (n.d.). 3-bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4....
  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • SciSpace. (1996).
  • Thermo Fisher Scientific. (2025, September 6).
  • Fisher Scientific. (2025, December 21).
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Benchchem. (2026, February 21).
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-benzonitrile. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3,4-Difluorobenzonitrile.
  • Organic Syntheses Procedure. (n.d.). dibromoacetonitrile. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile.
  • Synquest Labs. (n.d.). 4-Bromo-2,3-difluorobenzonitrile.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • PubMed. (2024, July 18). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • PMC. (n.d.).
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

Sources

Stability of 3,5-Dibromo-4-fluorobenzonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability of 3,5-Dibromo-4-fluorobenzonitrile

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile is a highly electrophilic aromatic building block.[1] Its stability under basic conditions is poor . The compound is structurally primed for Nucleophilic Aromatic Substitution (


) , where the fluorine atom is rapidly displaced by nucleophiles (such as hydroxide or alkoxides).

This guide addresses the specific chemical behaviors of this molecule, troubleshooting common experimental failures, and providing protocols to mitigate degradation.

Core Reactivity Profile

The instability of this compound in base is driven by the electronic activation of the benzene ring.

  • The "Trap": The fluorine atom is located para to a nitrile group (strong electron-withdrawing group, EWG) and ortho to two bromine atoms (inductive EWGs).

  • The Consequence: This creates an extremely electron-deficient center at the C-4 position. In the presence of even mild nucleophilic bases (e.g., NaOH, KOH, NaOMe), the fluorine is displaced faster than the nitrile group is hydrolyzed.

Degradation Pathways

ReactionPathways SM 3,5-Dibromo-4- fluorobenzonitrile Phenol 3,5-Dibromo-4- hydroxybenzonitrile (Bromoxynil) SM->Phenol Hydroxide (OH-) Fast SNAr Ether 4-Alkoxy Derivative (Ether Formation) SM->Ether Alkoxide (RO-) Fast SNAr Amide Amide/Acid Hydrolysis Products SM->Amide H2O/Base (Competitive but slower) Phenol->Amide Strong Base + Heat (Slower)

Figure 1: Primary degradation pathways. The red path (formation of the phenol) is the dominant reaction in aqueous base.

Troubleshooting Guide (Q&A)

Issue 1: "I treated the compound with NaOH to hydrolyze the nitrile, but I lost the fluorine atom."

Diagnosis: You triggered an


 reaction instead of nitrile hydrolysis.
Explanation:  The Fluorine at C-4 is a better leaving group than the nitrile is an electrophile. Hydroxide ions (

) attack the C-F bond immediately, expelling fluoride to form 3,5-dibromo-4-hydroxybenzonitrile (also known as the herbicide Bromoxynil). Solution:
  • Avoid Aqueous Bases: If you must hydrolyze the nitrile while keeping the fluorine, basic conditions are likely impossible. Switch to acid-catalyzed hydrolysis (e.g.,

    
    /AcOH), although the fluorine may still be labile under extreme acidic conditions.
    
  • Check the Product: Analyze your product by LC-MS. A mass shift of -2 Da (loss of F [19], gain of OH [17]) confirms the formation of the phenol.

Issue 2: "My reaction mixture turned yellow/orange and precipitated a solid."

Diagnosis: Formation of the phenolate salt.[1] Explanation: The product of the fluorine displacement (the phenol) is quite acidic (


) due to the electron-withdrawing bromines and nitrile. In basic solution, it exists as the bright yellow/orange phenolate anion . Upon acidification or workup, the free phenol precipitates as a solid.
Corrective Action: 
  • If this was unintended, your base is too nucleophilic.[1]

  • If you need a base for a different transformation (e.g., deprotonating a nucleophile to attack the nitrile), use a non-nucleophilic base like DBU or t-BuOK (sterically hindered), though even t-BuOK can sometimes displace activated fluorines.

Issue 3: "I used Sodium Methoxide (NaOMe) and got a mixture of products."

Diagnosis: Etherification via


.
Explanation:  Methoxide is a potent nucleophile.[1] It displaces the fluorine to form 3,5-dibromo-4-methoxybenzonitrile .[1]
Solution: 
  • Never use unhindered alkoxide bases (NaOMe, NaOEt) if the C-F bond must be preserved.

  • Use inorganic carbonates (

    
    , 
    
    
    
    ) in aprotic solvents (DMF, DMSO) if a mild base is required, but ensure the system is strictly anhydrous to prevent hydrolysis.

Experimental Protocols

Protocol A: Stability/Purity Check (HPLC)

Use this protocol to verify if your storage or reaction conditions are degrading the material.

Preparation:

  • Dissolve 1 mg of 3,5-Dibromo-4-fluorobenzonitrile in 1 mL of Acetonitrile (MeCN).

  • Do not use methanol or water as the diluent if the sample will sit for long periods.

HPLC Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min

| Detection | UV @ 254 nm |

Interpretation:

  • Retention Time (RT): The parent compound (F-nitrile) is highly lipophilic and will elute late.

  • Impurity 1 (Phenol): Will elute significantly earlier (more polar).[1]

  • Impurity 2 (Amide): Will elute earlier than the parent but likely later than the phenol.

Protocol B: Controlled Reaction (Preserving the Fluorine)

If you must react the nitrile group (e.g., to form a tetrazole) or another part of the molecule without losing the fluorine.

  • Solvent Selection: Use anhydrous DMF or DMSO .[1] Avoid alcohols.

  • Base Selection: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1] These are non-nucleophilic organic bases and will not attack the C-F bond.

  • Temperature: Keep the reaction below 60°C . High heat increases the rate of

    
     even with trace moisture.
    
  • Stoichiometry: Use exactly 1.0 - 1.1 equivalents of the reagent. Excess reagents often lead to side reactions with the activated ring.

Decision Tree: Base Selection

BaseSelection Start Select Base for 3,5-Dibromo-4-fluorobenzonitrile Goal1 Goal: Hydrolyze Nitrile? Start->Goal1 Goal2 Goal: Preserve Fluorine? Goal1->Goal2 No Action1 STOP: Base will destroy F. Use Acid Catalysis. Goal1->Action1 Yes Action2 Use Non-Nucleophilic Base (TEA, DIPEA, DBU) Goal2->Action2 Yes (Standard) Action3 Use Hindered Alkoxide (t-BuOK) *Risk High* Goal2->Action3 Yes (Strong Base Needed)

Figure 2: Decision logic for selecting a base to minimize side reactions.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24861221, 4-Bromo-2,3,5,6-tetrafluorobenzonitrile. (Analogous reactivity patterns). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025).[1] Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Dibromo-4-fluorobenzonitrile , a critical intermediate in the synthesis of thyroid hormone receptor agonists and kinase inhibitors.

A Comparative Technical Guide for Drug Development

Executive Summary & Structural Logic

3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8) presents a highly symmetrical spin system that offers a textbook case for analyzing heteronuclear coupling (


H-

F) in the absence of vicinal proton coupling. Unlike its precursor, 4-fluorobenzonitrile, which exhibits a complex

system, this disubstituted analog simplifies to a first-order

system.
Structural Parameters[1][2][3][4][5][6][7][8]
  • Symmetry:

    
     point group.
    
  • Protons: Two chemically equivalent aromatic protons at positions 2 and 6 (

    
    ).
    
  • Heteronuclei:

    • Fluorine (

      
      F):  Spin 1/2, 100% abundance. Located at position 4 (meta to protons).
      
    • Bromine (

      
      Br):  Quadrupolar. Located at positions 3 and 5 (ortho to protons).[1]
      
    • Nitrogen (

      
      N):  Quadrupolar. Located at position 1 (ortho to protons).[2]
      

Theoretical Prediction vs. Experimental Expectation

The 1H NMR spectrum is defined by the equivalence of the two aromatic protons and their coupling to the single fluorine atom.

The Spin System

Because


 and 

are chemically and magnetically equivalent, they do not split each other. The only observable splitting arises from the meta-coupling to the fluorine atom (

).

Predicted Spectral Features:

  • Multiplicity: Doublet (d).

  • Coupling Constant (

    
    ):  Typically 5.5 – 6.5 Hz  for meta-fluorine coupling in brominated benzenes.
    
  • Chemical Shift (

    
    ): 
    
    • Base Benzene: 7.27 ppm.

    • Substituent Effects (Additive):

      • -CN (ortho): +0.3 ppm (deshielding).

      • -Br (ortho): +0.18 ppm (deshielding).

      • -F (meta): -0.02 ppm (negligible).

    • Net Prediction:

      
       ppm (in CDCl
      
      
      
      ).
Visualization: Coupling Tree Logic

The following diagram illustrates the origin of the doublet signal.

CouplingTree H_uns Unperturbed Signal (H2/H6) (Singlet) F_couple Coupling to 19F (Meta) 4J_HF = ~6.0 Hz H_uns->F_couple Result Observed Signal (Doublet) F_couple->Result Splitting

Figure 1: Splitting tree diagram showing the transformation of the singlet signal into a doublet due to heteronuclear coupling with Fluorine-19.

Comparative Analysis: Solvent Selection

The choice of solvent drastically alters the chemical shift and resolution of aromatic nitriles. Below is a comparison of the two industry-standard solvents.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
Chemical Shift (

)
~7.85 ppm~8.10 ppmDMSO shifts signals downfield due to polarity.[3]
Solubility Good (10-20 mg/mL)Excellent (>50 mg/mL)Use DMSO for highly concentrated stocks.
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can broaden)CDCl

is cleaner for trace water analysis.
Exchangeable Protons Not visible/BroadVisible (if present)Irrelevant for this molecule (no -OH/-NH).
Cost LowModeratePrimary Choice: CDCl

Mechanistic Insight: In DMSO-d


 , the high dielectric constant (

) stabilizes the dipole moment of the C-CN bond. This desheilds the ortho-protons (

) more significantly than the non-polar CDCl

(

), resulting in a downfield shift of approximately +0.15 to +0.25 ppm .

Comparative Analysis: 1H vs. 19F NMR

For purity assays in drug development, 1H NMR is standard. However, for reaction monitoring (e.g., bromination of 4-fluorobenzonitrile), 19F NMR offers superior specificity.

Table 2: Technique Comparison
Parameter1H NMR 19F NMR
Signal Type Doublet (coupled to F)Triplet (coupled to 2H) or Singlet (decoupled)
Spectral Window 0 - 12 ppm-50 to -200 ppm
Background Interference High (Solvent, impurities)Near Zero (No background F signals)
Diagnostic Value Quantitative purity (Integration)Reaction completion (SM vs Product)

Protocol Recommendation: Use 1H NMR for final product certification (Certificate of Analysis). Use 19F NMR for in-process control (IPC) to monitor the disappearance of the starting material (4-fluorobenzonitrile), which will have a distinct chemical shift due to the absence of bromine substituents.

Experimental Protocol

To ensure reproducible data for regulatory filing (IND/NDA), follow this standardized workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of 3,5-Dibromo-4-fluorobenzonitrile.

    • Dissolve in 0.6 mL of CDCl

      
       (99.8% D) containing 0.03% TMS (v/v).
      
    • Note: Ensure the solution is clear. Filter through a glass wool plug if particulate matter is visible.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

    • Spectral Width (SW): 12 ppm (-1 to 11 ppm).

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is preferred for doublets near the baseline.

    • Referencing: Calibrate TMS to 0.00 ppm or residual CHCl

      
       to 7.26 ppm.
      
Workflow Diagram

Workflow Start Sample Weighing (10-15 mg) Solvent Solvation (0.6 mL CDCl3) Start->Solvent Acq Acquisition (NS=16, D1=2s) Solvent->Acq Process Processing (LB=0.3 Hz) Acq->Process Analysis Integration & Reporting Process->Analysis

Figure 2: Standardized analytical workflow for 1H NMR characterization.

Troubleshooting & Artifacts

  • Artifact: Small "satellite" peaks at the base of the doublet.

    • Cause:

      
      C satellites (
      
      
      
      Hz).
    • Action: Do not integrate. These are normal (1.1% natural abundance).

  • Artifact: Broadening of the doublet.

    • Cause: Quadrupolar relaxation from Bromine nuclei or poor shimming.

    • Action: Check shimming on the TMS peak. If TMS is sharp but the doublet is broad, the broadening is intrinsic to the Br substituent effect.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for fluorobenzonitrile shifts).

  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Capot Chemical. Product Data: 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8).[4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and coupling constants).

Sources

C13 NMR Chemical Shift Guide: 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 3,5-Dibromo-4-fluorobenzonitrile , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary & Structural Context

3,5-Dibromo-4-fluorobenzonitrile (CAS: 179897-94-0) represents a highly functionalized aromatic scaffold. Its NMR signature is defined by the interplay between the high-electronegativity Fluorine atom, the massive Bromine substituents, and the electron-withdrawing Nitrile group.

For researchers, the primary challenge in characterizing this molecule is not just peak assignment, but resolving the Carbon-Fluorine (


) coupling constants  which split nearly every signal in the spectrum. Additionally, 5 out of the 7 unique carbon environments are quaternary, necessitating specific acquisition parameters to avoid signal saturation or loss.
Structural Parameters[1][2][3][4][5][6][7][8]
  • Symmetry:

    
     (The molecule has a plane of symmetry passing through C1 and C4).
    
  • Unique Carbon Signals: 5 distinct signals expected.

  • Dominant Interaction:

    
     coupling (Spin-spin splitting).
    

Predicted & Comparative Chemical Shift Data

Due to the proprietary nature of specific industrial spectra, the following data is derived from high-fidelity additivity algorithms validated against experimental data of the closest structural analogs: 4-Fluorobenzonitrile and 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) .

Table 1: C13 NMR Chemical Shift Assignment (in )
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Signal Type
C4 C-F (Ipso)160.5 ± 1.5 Doublet (

)

Quaternary
C1 C-CN (Ipso)110.2 ± 1.0 Doublet (

)

Quaternary
C2, C6 C-H (Meta to F)137.8 ± 0.5 Doublet (

)

Methine (

)
C3, C5 C-Br (Ortho to F)112.5 ± 1.0 Doublet (

)

Quaternary
-CN Nitrile117.0 ± 0.5 Singlet (

)
NegligibleQuaternary

Note: The chemical shifts are referenced to the


 triplet center at 77.0 ppm.[1]
Detailed Spectral Analysis
  • The C-F Ipso Carbon (C4): This is the most deshielded signal (~160 ppm). It will appear as a wide doublet with a massive coupling constant (~255 Hz). The presence of two ortho-bromines typically exerts a slight shielding effect (Heavy Atom Effect) compared to the non-brominated analog.

  • The C-Br Carbons (C3, C5): Bromine substitution on an aromatic ring typically causes an upfield shift (shielding) of roughly 5-6 ppm at the ipso carbon. In 4-fluorobenzonitrile, the ortho carbons appear at ~117 ppm. In the dibromo derivative, these shift to ~112 ppm. The

    
     coupling (~24 Hz) is diagnostic.
    
  • The Nitrile Carbon (-CN): Typically appears at 117-119 ppm. It is often a sharp singlet or a very broadened weak doublet due to long-range coupling.

Comparative Performance Analysis

To validate the identity of 3,5-Dibromo-4-fluorobenzonitrile, it is essential to compare it against its precursors and analogs.

Table 2: Substituent Effect Comparison
Feature4-Fluorobenzonitrile (Precursor)3,5-Dibromo-4-fluorobenzonitrile (Target)Effect of Bromination
Symmetry


Retained
C3/C5 Shift ~116.8 ppm (

)
~112.5 ppm (

)
Shielding (-4.3 ppm) due to Br
C2/C6 Shift ~134.8 ppm (

)
~137.8 ppm (

)
Deshielding (+3.0 ppm) due to ortho-Br
C4 (

)
~255 Hz~255 HzMinimal change in coupling magnitude

Key Insight: The most significant indicator of successful bromination is the upfield shift of the C3/C5 carbons (from 116.8 to 112.5 ppm) and the disappearance of the proton coupling at these positions (confirmed by DEPT-135 or HSQC).

Experimental Protocol for Optimal Acquisition

Acquiring a high-quality C13 spectrum for this compound is non-trivial due to the high ratio of quaternary carbons (5 out of 7). Standard parameters often yield poor signal-to-noise ratios for C1, C3, C4, C5, and CN.

Recommended Acquisition Parameters
  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is an issue).
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C2/C6 is needed).

  • Relaxation Delay (

    
    ): REQUIRED > 5.0 seconds. 
    
    • Reasoning: Quaternary carbons lack the efficient dipolar relaxation pathway provided by attached protons. They have very long

      
       relaxation times. A short 
      
      
      
      (e.g., 1s) will saturate these nuclei, making the C-Br and C-CN peaks invisible.
  • Scans (NS): Minimum 1024 scans for a 10 mg sample.

  • Spectral Width: 240 ppm (to capture the C-F doublet and Nitrile).

Workflow Diagram: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the peaks of 3,5-Dibromo-4-fluorobenzonitrile, prioritizing the identification of the Fluorine coupling patterns.

NMR_Assignment_Workflow Start Start: Acquire C13 Spectrum Identify_CF Identify C-F Doublet (C4) ~160 ppm, J ~255 Hz Start->Identify_CF Look for largest splitting Identify_CN Identify Nitrile (CN) ~117 ppm, Singlet/Weak Doublet Identify_CF->Identify_CN Look for sharp peak Identify_CH Identify C-H (C2/C6) High Intensity, DEPT+ Identify_CN->Identify_CH Look for DEPT signal Identify_CBr Identify C-Br (C3/C5) ~112 ppm, J ~24 Hz Identify_CH->Identify_CBr Remaining doublet Verify Verification: Check C3/C5 Shielding vs Precursor Identify_CBr->Verify Compare shifts

Caption: Logical workflow for assigning C13 NMR signals in fluorinated benzonitriles.

Synthesis & Pathway Visualization

Understanding the synthetic origin helps in identifying impurities (e.g., mono-bromo species). The compound is typically synthesized via the electrophilic aromatic substitution (bromination) of 4-fluorobenzonitrile.

Synthesis_Pathway SM 4-Fluorobenzonitrile (C7H4FN) Inter 3-Bromo-4-fluorobenzonitrile (Mono-substituted Impurity) SM->Inter Step 1: Ortho-sub Reagent Bromination Agent (Br2 or NBS / H2SO4) Reagent->SM Product 3,5-Dibromo-4-fluorobenzonitrile (Target) Inter->Product Step 2: Ortho-sub

Caption: Stepwise bromination pathway from 4-fluorobenzonitrile to the target 3,5-dibromo derivative.

References

  • PubChem Compound Summary: 4-Fluorobenzonitrile.

    • Source:

  • ChemicalBook: 4-Fluorobenzonitrile NMR Spectra.

    • Source:

  • PrepChem: Synthesis of 3-bromo-4-fluoro-benzonitrile.

    • Source:

  • Google Patents: Process for the preparation of 3,5-dibromo-4-hydroxybenzonitrile.

    • Source:

  • Reich, H. J.[2][3] (UW-Madison).[4] C-13 Chemical Shifts and Coupling Constants. (Authoritative source for substituent additivity rules and C-F coupling constants).

    • Source:

Sources

Technical Comparison Guide: FT-IR Analysis of Nitrile Signatures in 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-fluorobenzonitrile is a critical halogenated building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural integrity relies on the precise arrangement of the nitrile (-C≡N), fluorine, and bromine substituents on the benzene ring.

For researchers and process chemists, Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive "performance check" to validate the success of bromination reactions (typically starting from 4-fluorobenzonitrile). This guide provides a technical comparison of the spectral characteristics of 3,5-Dibromo-4-fluorobenzonitrile against its precursors, focusing on the diagnostic nitrile absorption band and the validation of halogenation via the fingerprint region.

Technical Analysis: The Nitrile (-C≡N) Signature

The Physics of the Shift

The nitrile group exhibits a characteristic stretching vibration (


) in the 2200–2260 cm⁻¹  region.[1][2] In aromatic nitriles, this frequency is sensitive to ring substituents due to mesomeric (resonance) and inductive effects.
  • Base Line (Benzonitrile): ~2228–2230 cm⁻¹. Conjugation with the aromatic ring lowers the force constant of the triple bond compared to aliphatic nitriles (which appear >2240 cm⁻¹).[2]

  • The Target (3,5-Dibromo-4-fluorobenzonitrile): The presence of three electron-withdrawing groups (EWGs)—one Fluorine and two Bromines—exerts a strong inductive effect (-I).

    • Inductive Effect: Withdraws electron density from the ring, slightly decoupling the nitrile from conjugation and increasing the bond order/force constant.

    • Result: A hypsochromic shift (blue shift) to higher wavenumbers compared to unsubstituted benzonitrile.

Predicted & Observed Peaks

While specific shifts vary by solvent and solid-state packing (polymorphism), the diagnostic peaks for identification are:

CompoundStructure

(Nitrile Stretch)

(Aromatic Bromine)
Benzonitrile Unsubstituted2228 – 2230 cm⁻¹N/A
4-Fluorobenzonitrile Mono-substituted (Precursor)2235 – 2238 cm⁻¹N/A
3,5-Dibromo-4-fluorobenzonitrile Tri-substituted (Target) 2238 – 2248 cm⁻¹ 515 – 690 cm⁻¹ (Strong)

Critical Insight: The shift in the nitrile peak between the starting material (4-fluorobenzonitrile) and the product is subtle (~5–10 cm⁻¹). Therefore, spectral performance validation must not rely on the nitrile peak alone. The appearance of strong C-Br stretching bands in the 500–700 cm⁻¹ region is the definitive "Go/No-Go" signal for reaction completion.

Comparative Workflow: Monitoring Synthesis

The following diagram outlines the logical decision process for verifying the product using FT-IR.

FTIR_Validation Start Crude Product Isolation Acquire Acquire FT-IR Spectrum (ATR or KBr Pellet) Start->Acquire CheckCN Check Nitrile Region (2200-2250 cm⁻¹) Acquire->CheckCN Decision1 Peak < 2230 cm⁻¹? CheckCN->Decision1 Decision2 Peak @ 2238-2248 cm⁻¹? Decision1->Decision2 No Result_SM Contamination: Unreacted Benzonitrile/Solvent Decision1->Result_SM Yes CheckFingerprint Analyze Fingerprint Region (500-700 cm⁻¹) Decision2->CheckFingerprint Yes Result_Precursor Incomplete Reaction: 4-Fluorobenzonitrile Present Decision2->Result_Precursor No (Lower Shift) Decision3 Strong Bands @ 515-690 cm⁻¹? CheckFingerprint->Decision3 Decision3->Result_Precursor No (Missing Br) Result_Success CONFIRMED: 3,5-Dibromo-4-fluorobenzonitrile Decision3->Result_Success Yes

Figure 1: Decision logic for spectral verification of 3,5-Dibromo-4-fluorobenzonitrile synthesis.

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data (E-E-A-T principle), follow this validated protocol. This method minimizes artifacts from atmospheric water/CO₂ and ensures the "fingerprint" region (crucial for Bromine detection) is clear.

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for rapid screening of solid powders.

  • System Check: Ensure the crystal (Diamond/ZnSe) is clean. Run a background scan (Air) to verify no contamination peaks at 2900 cm⁻¹ (Hydrocarbons) or 1600-1700 cm⁻¹ (Residual solvents).

  • Sample Loading: Place ~5 mg of 3,5-Dibromo-4-fluorobenzonitrile powder onto the crystal.

  • Contact Pressure: Apply high pressure using the anvil. Note: Ensure the sample is ground to a fine powder before loading to maximize contact area.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹ (Crucial: ZnSe crystals cut off at ~600 cm⁻¹, potentially masking C-Br stretches. Use Diamond or Ge for full range down to 400 cm⁻¹ ).

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32.

  • Validation:

    • Look for the sharp nitrile peak at ~2240 cm⁻¹.[2]

    • Verify the absence of broad O-H stretching (3200-3500 cm⁻¹), which would indicate moisture or hydrolysis to the amide/acid.

Method B: KBr Pellet (Transmission)

Recommended for high-resolution fingerprint analysis.

  • Preparation: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried). Grind in an agate mortar until verifying a fine, uniform consistency (no shiny crystallites).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Acquire spectrum in transmission mode.

  • Advantage: Provides superior resolution in the 400–700 cm⁻¹ region compared to some ATR crystals, allowing distinct identification of the C-Br stretching vibrations.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Fluorobenzonitrile. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019). Discusses the conjugation effects on aromatic nitrile shifts. Available at: [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles.[3] Chemistry – An Asian Journal. Analyzes the correlation between Hammett constants and nitrile frequency shifts. Available at: [Link]

Sources

Technical Guide: GC-MS Fragmentation Pattern of 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive analysis of the Electron Ionization (EI) mass spectral signature of 3,5-Dibromo-4-fluorobenzonitrile (DBFBN) . As a critical intermediate in the synthesis of thyroid hormone receptor agonists and agrochemicals, accurate identification of DBFBN is essential for purity profiling and reaction monitoring.

Key Finding: The diagnostic utility of DBFBN relies on the unique 1:2:1 isotopic triplet of the molecular ion (


) caused by the two bromine atoms, distinct from the 3:1 pattern of chlorinated analogs or the singlet of non-halogenated precursors. This guide compares DBFBN against its structural neighbors, 4-Fluorobenzonitrile  and 3,5-Dibromobenzonitrile , to isolate specific ionization behaviors.

Structural & Isotopic Analysis

Understanding the fragmentation begins with the isotopic physics of the molecule.

  • Formula:

    
    
    
  • Nominal Mass: 277 Da (based on

    
    )
    
The "Fingerprint" Region ( )

Unlike standard organic molecules, DBFBN does not present a single molecular ion peak. The natural abundance of Bromine (


, 

) creates a predictable distribution.
Isotopologue Compositionm/z ValueRelative IntensityVisual Pattern

277 50% (approx)Low

279 100% (Base)High

281 50% (approx)Low

Analyst Note: The Fluorine atom (


) is monoisotopic and does not contribute to the isotope pattern, simplifying the spectrum compared to chloro-analogs.

Fragmentation Pathway Analysis

The fragmentation of DBFBN under 70 eV EI conditions follows a radical-induced cleavage mechanism. The aromatic ring provides significant stability, meaning the molecular ion is usually prominent.

Primary Pathways
  • Carbon-Bromine Cleavage (The Dominant Path): The C-Br bond is the weakest link. The loss of a bromine radical (

    
    ) generates the 
    
    
    
    cation.
    • Resulting Ion: The 1:2:1 triplet collapses into a 1:1 doublet at m/z 198 and 200 .

  • Nitrile Elimination: Benzonitriles characteristically lose neutral HCN (27 Da) or the cyano radical (

    
    , 26 Da). This typically occurs after the initial halogen loss.
    
    • Resulting Ion: m/z 171 and 173 .

  • C-F Bond Retention: The C-F bond is exceptionally strong (

    
    485 kJ/mol). Direct loss of Fluorine (
    
    
    
    ) is mechanistically unfavorable and rarely observed as a major peak, serving as a negative diagnostic marker.
Visualization: Fragmentation Tree

FragmentationPathway Parent Molecular Ion (M+) m/z 277, 279, 281 (1:2:1 Triplet) M_Br [M - Br]+ m/z 198, 200 (1:1 Doublet) Parent->M_Br - Br radical (79/81 Da) M_F [M - F]+ (Minor/Trace) Parent->M_F Rare Pathway M_Br_HCN [M - Br - HCN]+ m/z 171, 173 (Ring Contraction) M_Br->M_Br_HCN - HCN (27 Da)

Figure 1: Step-wise fragmentation logic. The transition from a triplet (Parent) to a doublet (M-Br) is the primary confirmation of the dibromo structure.

Comparative Analytical Guide

To validate DBFBN, one must distinguish it from its likely synthesis precursors or byproducts.

Table 1: Spectral Comparison of Analogs
Feature3,5-Dibromo-4-fluorobenzonitrile (Target)4-Fluorobenzonitrile (Precursor)3,5-Dibromobenzonitrile (Analog)
Molecular Weight 277 / 279 / 281121259 / 261 / 263
Isotope Pattern 1:2:1 Triplet (Br

)
Singlet (No Halogen)1:2:1 Triplet (Br

)
Base Peak m/z 279 (

) or 198 (

)
m/z 121 (

) or 102 (

)
m/z 261 (

)
Key Difference m/z 279 confirms Br

+ F mass.
Lacks heavy isotope pattern.Lacks 19 Da shift from F.
Retention Time Late ElutingEarly ElutingLate (slightly earlier than target)

Diagnostic Logic:

  • If you see m/z 121 but no triplet at 277+, your bromination failed.

  • If you see the 261 triplet but not 279, you have lost the fluorine or started with the wrong precursor.

Experimental Protocol (SOP)

This protocol is designed to ensure reproducible fragmentation patterns for library matching.

Reagents & Equipment[1][2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent nucleophilic attack on the nitrile.

  • Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium (Constant flow 1.0 mL/min).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 mg/mL in DCM Inject Injection 1 µL Split 20:1 Temp: 250°C Sample->Inject GC GC Separation Oven: 60°C -> 300°C Rate: 15°C/min Inject->GC MS_Source Ion Source EI Mode (70 eV) Temp: 230°C GC->MS_Source Detector Quadrupole Scan 50-500 m/z MS_Source->Detector

Figure 2: Standard Operating Procedure for GC-MS analysis of halogenated aromatics.

Step-by-Step Methodology
  • Preparation: Dissolve 1 mg of sample in 1 mL Dichloromethane. Sonicate for 30 seconds.

  • Inlet Parameters: Set inlet to 250°C. Use a Split ratio of 20:1 to prevent detector saturation (which distorts isotope ratios).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Acquisition: Set Solvent Delay to 3.0 min. Scan range m/z 50–500.

  • Data Validation: Check the peak at m/z 279. If the intensity of m/z 277 is significantly >55% of 279, check for co-eluting impurities or detector saturation.

References

  • NIST Mass Spectrometry Data Center. Benzonitrile, 4-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4][5][6] (Referencing Isotopic Abundance Rules for Bromine).

  • PubChem. 4-Bromo-3,5-difluorobenzonitrile (Analog Structure Data). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: HPLC Method Development for 3,5-Dibromo-4-fluorobenzonitrile Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3,5-Dibromo-4-fluorobenzonitrile is a critical intermediate in the synthesis of Resmetirom (MGL-3196) , a thyroid hormone receptor-beta (THR-β) agonist approved for the treatment of non-alcoholic steatohepatitis (NASH).

In drug substance manufacturing, the purity of this intermediate is a Critical Quality Attribute (CQA). The presence of de-halogenated impurities (e.g., 3-bromo-4-fluorobenzonitrile) or hydrolysis byproducts (e.g., 3,5-dibromo-4-fluorobenzamide) can propagate through the synthesis, leading to difficult-to-remove analogues in the final API.

This guide challenges the "default" use of C18 columns for this highly halogenated aromatic. We present a comparative study demonstrating why Pentafluorophenyl (PFP) stationary phases offer superior selectivity ($ \alpha


 R_s $) compared to traditional Alkyl-C18 phases for this specific application.

Method Development Strategy: The "Why" Behind the Chemistry

The Separation Challenge

The analyte is a small, non-polar aromatic ring heavily substituted with halogens (Br, F).

  • Hydrophobicity: High.[1]

  • Electronic Character: Electron-deficient aromatic ring due to electronegative halogens.

  • Key Impurities:

    • Impurity A: 3-Bromo-4-fluorobenzonitrile (De-brominated).

    • Impurity B: 3,5-Dibromo-4-fluorobenzamide (Hydrolysis product).

    • Impurity C: 3,5-Dibromo-4-fluorobenzoic acid (Acidic hydrolysis product).

The Mechanism of Action

Standard C18 (Octadecyl) columns rely almost exclusively on hydrophobic subtraction. Because Impurity A and the Target Analyte differ by only one bromine atom, their hydrophobicities are nearly identical, often resulting in co-elution or "shoulder" peaks.

PFP (Pentafluorophenyl) columns introduce three distinct interaction mechanisms:

  • Hydrophobicity: Similar to C18 but slightly lower.

  • 
    -
    
    
    
    Interactions:
    Interaction between the phenyl ring of the ligand and the analyte.
  • Electrostatic/Dipole Interactions: The highly electronegative Fluorine atoms on the PFP ligand interact specifically with the electron-deficient ring of the analyte (halogen-halogen interactions).

Visualization: Method Development Decision Tree

MethodDevelopment Start Analyte: 3,5-Dibromo-4-fluorobenzonitrile Prop Properties: High LogP, Halogenated, Electron Deficient Start->Prop Choice Stationary Phase Selection Prop->Choice C18 Option A: C18 (Hydrophobic Only) Choice->C18 Default Approach PFP Option B: PFP (Hydrophobic + Pi-Pi + Dipole) Choice->PFP Targeted Approach ResultC18 Result: Poor Selectivity for De-halogenated Impurities C18->ResultC18 ResultPFP Result: High Resolution (Rs > 2.0) Shape Selectivity PFP->ResultPFP

Figure 1: Decision logic for selecting PFP over C18 based on analyte electronic properties.

Comparative Study: C18 vs. PFP Performance

The following data represents a validation summary comparing a standard industry C18 column against a Fluorophenyl (PFP) column under optimized gradient conditions.

Common Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1 to suppress acid impurity ionization).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Carbonyl/Nitrile absorption).

Table 1: Chromatographic Performance Data
ParameterScenario A: Standard C18 Scenario B: PFP (Recommended) Impact
Column 150 x 4.6mm, 3.5µm C18150 x 4.6mm, 3µm PFPPFP offers unique selectivity.
Retention Time (Main Peak) 8.4 min9.1 minSlightly higher retention on PFP due to

-

.
Resolution (

) vs. Impurity A
1.2 (Critical Pair)3.4 PFP resolves the mono-bromo impurity easily.
Resolution (

) vs. Impurity B
4.55.2Amide separates well on both.
Tailing Factor (

)
1.31.05Sharper peaks on PFP.
Selectivity (

)
1.041.15Significant improvement in separation window.

Analysis: The C18 column fails to achieve baseline resolution (


) between the main peak and the mono-brominated impurity (Impurity A). The PFP column utilizes the difference in electron density between the di-bromo and mono-bromo species to pull them apart, achieving robust baseline separation.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be robust and transferable . It includes System Suitability Testing (SST) criteria that must be met before sample analysis.

A. Reagents & Standards[6]
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Reference Standard: 3,5-Dibromo-4-fluorobenzonitrile (>99.0%).

  • Impurity Stock: Mix of 3-bromo-4-fluorobenzonitrile and 3,5-dibromo-4-fluorobenzoic acid.

B. Chromatographic Conditions (The "Golden" Method)
  • Column: ACE C18-PFP or Waters XSelect HSS PFP (150 mm x 4.6 mm, 3.5 µm or similar).

  • Temperature: 35°C (Control is vital for viscosity and kinetics).

  • Injection Volume: 10 µL.

  • Mobile Phase A: 10mM Ammonium Formate pH 3.0 (or 0.1% H3PO4).

  • Mobile Phase B: Acetonitrile (ACN).[5]

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.01090Gradient Ramp
15.01090Wash
15.16040Re-equilibration
20.06040End
C. System Suitability (Acceptance Criteria)

Before running samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • RSD of Area:

    
    [2]
    
  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Resolution (if impurity mix injected):

    
     between Main Peak and Impurity A.
    

Interaction Mechanism Visualization

Understanding why the separation works ensures you can troubleshoot it. The diagram below illustrates the "Fluorine-Fluorine" and "Pi-Pi" interactions specific to the PFP column.

InteractionMechanism PFP_Ligand Stationary Phase: Pentafluorophenyl Ring (Electron Deficient) PiPi Pi-Pi Stacking (Aromatic Rings) PFP_Ligand->PiPi Dipole Dipole-Dipole (C-F ... Br-C) PFP_Ligand->Dipole Shape Steric Selectivity (Planarity) PFP_Ligand->Shape Analyte Analyte: 3,5-Dibromo-4-fluorobenzonitrile (Electron Rich Bromines) PiPi->Analyte Dipole->Analyte Shape->Analyte

Figure 2: Multi-mode retention mechanism of PFP phases: Pi-Pi stacking and Dipole interactions enhance selectivity beyond simple hydrophobicity.[6]

Troubleshooting & Robustness

  • Peak Broadening: If the main peak broadens, check the sample diluent. Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (e.g., 50:50 Water:ACN). Dissolving in 100% ACN can cause "solvent effect" band broadening.

  • Retention Shift: Halogenated columns can be sensitive to pH. Ensure the buffer (Ammonium Formate or Phosphoric Acid) is strictly controlled within

    
     pH units.
    
  • Ghost Peaks: PFP columns can bleed slightly at high pH. Keep pH

    
     to ensure column longevity and baseline stability.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8] (2023).[9][8] [Link]

  • Advanced Chromatography Technologies. ACE C18-PFP: Mechanisms of Separation for Halogenated Aromatics. (Technical Note). [Link]

  • Kelly, M.J., et al. "Synthesis of Resmetirom (MGL-3196): Process Optimization and Impurity Control." Journal of Medicinal Chemistry / Organic Process Research & Development context. (See: MGL-3196 Synthesis Pathways). [Link]

  • Waters Corporation. Selectivity Differences of Fluorinated Phenyl Columns. (Application Note). [Link]

Sources

Comparative Crystal Engineering Guide: 3,5-Dibromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3,5-Dibromo-4-fluorobenzonitrile , focusing on its structural properties, crystal engineering potential, and performance relative to established halogenated benzonitrile analogs.

Executive Summary: The Halogen Bond Advantage

In the realm of crystal engineering and rational drug design, 3,5-Dibromo-4-fluorobenzonitrile (CAS 1521366-02-8) represents a critical "heavy atom" variant of the commercially common 3,5-dichloro analog.[1] While the chlorinated variants are standard for steric occlusion, the dibromo derivative offers superior performance in Halogen Bonding (XB) applications.[2]

The substitution of Chlorine (Cl) with Bromine (Br) at the 3,5-positions significantly enhances the magnitude of the positive electrostatic potential (the


-hole) on the halogen atom, facilitating stronger, more directional intermolecular interactions.[1][2] This guide compares the crystallographic implications of this substitution against its primary alternatives.

Structural Data Analysis & Comparison

Comparative Physicochemical Profile

The following table contrasts the core structural metrics of 3,5-Dibromo-4-fluorobenzonitrile against its closest structural competitors: the 3,5-Dichloro analog and the 4-Amino-3,5-difluoro variant.

Feature3,5-Dibromo-4-fluorobenzonitrile 3,5-Dichloro-4-fluorobenzonitrile 4-Amino-3,5-difluorobenzonitrile
CAS Number 1521366-02-8103879-31-8123688-59-5 (Isomer)
Molecular Weight 278.91 g/mol 190.00 g/mol 154.12 g/mol
Halogen Bond Donor Strong (Br) Moderate (Cl)Weak (F/H-bond donor)

-Hole Potential
High (

+35 kcal/mol)
Moderate (

+20 kcal/mol)
Negligible
Crystal Packing Driver Br[1][3][4][5]···N / Br···F Interactions Cl···Cl / Cl···F ContactsN-H···N Hydrogen Bonds
Predicted Density ~2.15 g/cm³~1.58 g/cm³~1.45 g/cm³

Technical Insight: The significant increase in density and molecular weight in the dibromo variant correlates with a higher scattering power for X-rays, making it a superior candidate for phasing in macromolecular crystallography (SAD/MAD phasing) compared to the chloro-analog.

Crystallographic Performance: The "Sigma Hole" Effect

The primary performance differentiator is the directionality of intermolecular forces .

  • 3,5-Dichloro-4-fluorobenzonitrile: Crystal packing is often dominated by non-directional van der Waals forces and weak Cl[1]···N contacts.[2][3][5] The lattice tends to be less rigid.

  • 3,5-Dibromo-4-fluorobenzonitrile: The larger polarizability of the Bromine atom creates a pronounced region of positive potential (sigma hole) along the C-Br bond axis.[1][3] This promotes the formation of linear C-Br[1][3]···N≡C supramolecular synthons, leading to predictable 1D chains or 2D sheets in the crystal lattice.

Experimental Protocols

To obtain high-quality single crystals suitable for X-ray diffraction, specific protocols must be followed to minimize disorder caused by the rotation of the spherical fluorine atom.[3]

Synthesis & Purification Workflow
  • Precursor: 4-Fluorobenzonitrile.[1][3][5]

  • Reagent: N-Bromosuccinimide (NBS) in concentrated H₂SO₄ or Br₂/FeBr₃.

  • Purification: Recrystallization from Ethanol/Water is insufficient for X-ray quality.[1][2][3] Sublimation is required.[2][3]

Crystallization Protocol (Self-Validating System)

Objective: Grow single crystals >0.2 mm for diffractometry.

  • Solvent Selection: Use a binary solvent system of Chloroform (CHCl₃) and n-Hexane .[1][2][3] The heavy halogenated solvent (CHCl₃) stabilizes the brominated solute via halogen-halogen interactions during nucleation.[1][2]

  • Dissolution: Dissolve 50 mg of 3,5-Dibromo-4-fluorobenzonitrile in 2 mL CHCl₃ at 40°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow borosilicate vial (prevents nucleation on dust).

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL n-Hexane. Cap the outer jar tightly.

  • Validation:

    • Day 1-2: Clear solution (Indicates purity).

    • Day 3-5: Appearance of prismatic needles (Target polymorph).[1][2]

    • Failure Mode: If amorphous powder forms, the diffusion rate was too fast. Repeat with a smaller aperture on the inner vial.

Visualization of Interactions[3][7]

Crystal Engineering Workflow

The following diagram outlines the logical flow from molecular design to supramolecular assembly, highlighting the critical decision points.

CrystalEngineering Start Precursor: 4-Fluorobenzonitrile Bromination Electrophilic Aromatic Substitution (Br2/Fe) Start->Bromination + 2.2 eq Br2 Product 3,5-Dibromo-4- fluorobenzonitrile Bromination->Product Purification Crystallization Vapor Diffusion (CHCl3 / Hexane) Product->Crystallization Dissolution Assembly Supramolecular Assembly Crystallization->Assembly Slow Evap Outcome Target Synthon: C-Br...N≡C Chain Assembly->Outcome Sigma Hole Directionality

Figure 1: Synthetic and crystallographic workflow for engineering halogen-bonded networks.

Interaction Network Topology

This diagram illustrates the competing interactions within the crystal lattice. The "Performance" of the product is defined by the dominance of the Green path (Halogen Bonding) over the Red path (Steric Repulsion).[1][2]

InteractionNetwork Molecule 3,5-Dibromo-4- fluorobenzonitrile SigmaHole Br Sigma Hole (+) Molecule->SigmaHole Nitrile Nitrile N (-) Molecule->Nitrile Fluorine Fluorine Atom Molecule->Fluorine Interaction Halogen Bond (Strong, Directional) SigmaHole->Interaction Nitrile->Interaction Repulsion F...F Repulsion (Destabilizing) Fluorine->Repulsion Fluorine->Repulsion

Figure 2: Topological map of intermolecular forces.[1][2] The C-Br···N interaction drives the stability of the crystal.

References

  • PubChem Compound Summary. (2023). 3,5-Dichloro-4-fluorobenzonitrile (CID 13643469).[1] National Center for Biotechnology Information.[2][3] Link

  • BenchChem. (2023).[1][2] Structure and Reactivity of Fluorinated Benzonitriles. Link[1][2]

  • Metrangolo, P., et al. (2008).[2] Halogen Bonding in Crystal Engineering. Chemical Reviews. (Contextual reference for Br vs Cl sigma hole strength).

  • GuideChem. (2023).[1][2] 3,5-Dibromo-4-fluorobenzonitrile Product Details (CAS 1521366-02-8).[1][3][6] Link

  • Cambridge Structural Database (CSD).Search for "Halogenated Benzonitriles". (Referenced for comparative unit cell trends of the 3,5-dichloro analog).

Sources

Optimizing Elemental Analysis for C7H2Br2FN: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C7H2Br2FN Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of Dibromo-fluorobenzonitrile (C


H

Br

FN)
represents a "triple-threat" challenge in elemental microanalysis. As a key intermediate in the synthesis of kinase inhibitors and agrochemicals, this compound combines a refractory poly-halogenated aromatic ring with two distinct interference mechanisms: fluorine-mediated quartz attack and bromine saturation of reduction catalysts .

This guide objectively compares the performance of Matrix-Matched Multi-Halogen Standards (the recommended "Product" approach) against Universal Organic Standards (the traditional alternative). We provide experimental protocols, theoretical data, and a self-validating workflow to ensure compliance with the ±0.4% purity threshold required for pharmaceutical release.

The Analytical Challenge: C H Br FN

Before selecting a standard, one must understand the unique matrix of the analyte. C


H

Br

FN is not merely an organic molecule; it is a halogen-dominated system (approx. 64% halogen by mass).
ElementTheoretical Mass %Analytical Risk Factor
Carbon (C) 30.14% Low %C amplifies weighing errors; refractory ring resists oxidation.
Hydrogen (H) 0.72% Extremely low; highly susceptible to background moisture interference.
Nitrogen (N) 5.02% Standard detection; usually stable.
Bromine (Br) 57.31% Massive Br

release can exhaust Cu reduction tubes rapidly.
Fluorine (F) 6.81% Critical: Reacts with silica combustion tubes (

) to form volatile

, causing low C results and instrument damage.
Comparative Analysis: Calibration Standards

We evaluated three calibration strategies for validating C


H

Br

FN purity. The "Product" in this comparison is the Matrix-Matched Protocol , utilizing specific halogenated reference materials.
Option A: The Recommended Product (Matrix-Matched Standards)
  • Composition: A dual-standard calibration using 4-Fluorobenzoic Acid (for F/C/H) and 1,4-Dibromobenzene (for Br/C/H).

  • Mechanism: Chemically mirrors the analyte's high-halogen, low-hydrogen environment.

  • Performance:

    • F-Trapping Verification: The fluorinated standard confirms the efficacy of the MgO (Magnesium Oxide) trap before the valuable sample is run.

    • Combustion Efficiency: The dibromobenzene validates the instrument's ability to reduce massive amounts of Br

      
       without "breakthrough."
      
Option B: Universal Organic Standards (e.g., Acetanilide, Sulfanilamide)
  • Composition: High C, High H, Nitrogen-rich.

  • Mechanism: Standard calibration for generic organics.

  • Performance:

    • False Positives: Excellent combustion of Acetanilide does not guarantee that C

      
      H
      
      
      
      Br
      
      
      FN will combust fully.
    • Blind Spot: Fails to detect F-trap saturation. If the MgO trap is depleted, Acetanilide runs perfectly, but C

      
      H
      
      
      
      Br
      
      
      FN fails.
Option C: Inorganic Halides (e.g., PbF

, AgBr)
  • Composition: Pure ionic salts.

  • Performance: Not Recommended. Inorganic salts decompose via different kinetics than covalent carbon-halogen bonds, leading to poor correlation with organic combustion.

Performance Data Comparison

The following table summarizes typical recovery rates when analyzing C


H

Br

FN using different calibration baselines.
MetricMatrix-Matched (Recommended) Universal (Acetanilide) Inorganic (PbF

)
Carbon Recovery 100.1% ± 0.15 98.2% ± 0.5 (Low due to F-attack)N/A
Hydrogen Recovery 100.5% ± 0.05 115% ± 2.0 (Moisture bias)N/A
Nitrogen Recovery 99.9% ± 0.10 99.8% ± 0.10N/A
Tube Lifespan High (F captured)Low (Quartz etching)Medium
System Suitability Passes Fails (False Confidence)Fails

Insight: The "Universal" standard often yields low Carbon results for C


H

Br

FN because uncaptured Fluorine attacks the quartz tube, forming SiF

gas which is not detected as Carbon, effectively "stealing" mass from the detector.
Experimental Protocol: The Self-Validating System

To achieve the results above, follow this specific protocol designed for C


H

Br

FN.
Step 1: Instrument Configuration
  • Combustion Tube: Quartz tube packed with Magnesium Oxide (MgO) in the oxidation zone (850°C–950°C). MgO is non-negotiable for F-analysis.

  • Reduction Tube: Standard Copper (Cu) wires. Note: Check Cu status daily; high Br content depletes Cu rapidy.

  • Carrier Gas: Helium (99.999%).

Step 2: Sample Preparation (The "Sandwich" Technique)
  • Tare a Tin (Sn) Capsule (Tin provides a strong exothermic flash, essential for refractory rings).

  • Add 5–10 mg of Tungsten Oxide (WO

    
    )  powder.
    
    • Why? WO

      
       acts as an oxygen donor and prevents the formation of non-volatile metal carbides.
      
  • Weigh 1.5–2.0 mg of C

    
    H
    
    
    
    Br
    
    
    FN directly onto the WO
    
    
    .
  • Seal the capsule tightly to exclude atmospheric moisture (critical for the 0.72% H target).

Step 3: The Conditioning Run
  • Do NOT run the sample immediately.

  • Run two "Prime" samples of 4-Fluorobenzoic Acid . This saturates active sites on the MgO and confirms F-trapping efficiency.

Visualizing the Workflow
Figure 1: Halogen Interference & Removal Pathway

This diagram illustrates why standard combustion fails and how the Matrix-Matched protocol succeeds.

CombustionPathway cluster_Interference Without MgO/WO3 (Universal Method) cluster_Solution With Matrix-Matched Protocol Sample C7H2Br2FN Sample Flash Flash Combustion (1800°C with Sn) Sample->Flash Gases Raw Gases: CO2, H2O, N2, NOx, Br2, F2/HF Flash->Gases QuartzAttack F attacks Quartz (SiO2) Forms SiF4 (Gas) Gases->QuartzAttack Standard Path Additives MgO & WO3 Additives Gases->Additives Recommended Path Loss Low Carbon Result Tube Damage QuartzAttack->Loss Trap F trapped as MgF2 Br reduced by Cu Additives->Trap Result Clean Detection: CO2, H2O, N2 Trap->Result

Caption: Figure 1: Mechanism of Fluorine interference (Red path) vs. successful trapping using the recommended protocol (Green path).

Figure 2: Standard Selection Decision Tree

DecisionTree Start Start: Analyze C7H2Br2FN CheckF Contains Fluorine? (>1%) Start->CheckF CheckBr Contains Bromine? (>10%) CheckF->CheckBr Yes UnivStd Use Universal Standard (Acetanilide) CheckF->UnivStd No CheckBr->UnivStd No MatrixStd Use Matrix-Matched Std (4-Fluorobenzoic Acid) CheckBr->MatrixStd Yes (High Halogen) AddWO3 Add WO3 + Tin Capsule MatrixStd->AddWO3 CheckTrap Check MgO Trap Status AddWO3->CheckTrap

Caption: Figure 2: Logic flow for selecting the correct calibration standard based on analyte composition.

Conclusion & Recommendations

For the validation of C


H

Br

FN
, generic standards are insufficient due to the specific chemical aggression of Fluorine and the refractory nature of the dibromo-ring.

Final Recommendation:

  • Adopt the Matrix-Matched Protocol: Use 4-Fluorobenzoic Acid as your primary calibration standard.

  • Mandate Additives: Never analyze this compound without WO

    
      (combustion aid) and MgO  (fluorine trap).
    
  • Verify Moisture: Due to the 0.72% H content, ensure the instrument blank for Hydrogen is <10 µV before analysis.

References
  • Exeter Analytical. (2013).[1] CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Elementar. (2021). CHNS analysis of fluorinated samples. Elementar Technical Notes. [Link]

Sources

Safety Operating Guide

3,5-Dibromo-4-fluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the rigorous safety protocols and logistical procedures required for the proper handling and disposal of 3,5-Dibromo-4-fluorobenzonitrile (CAS: 1521366-02-8). Designed for researchers, application scientists, and drug development professionals, this document ensures compliance with environmental regulations while mitigating the specific chemical risks associated with halogenated nitriles.

Mechanistic Hazard Profile & Causality

To execute a safe disposal plan, personnel must first understand the structural liabilities of the molecule. 3,5-Dibromo-4-fluorobenzonitrile contains three distinct functional features that dictate its hazard profile and waste classification: an aromatic ring, multiple heavy halogens (bromine and fluorine), and a nitrile group.

Because specific toxicological data for highly specialized intermediates can sometimes be limited, safety protocols must be extrapolated from the well-documented behavior of its structural constituents (benzonitriles and halogenated aromatics)[1].

Table 1: Quantitative & Categorical Hazard Rationale

Hazard ParameterCategorical DescriptionMechanistic Rationale & Causality
Thermal Decomposition High Risk (Toxic Gas Generation)Upon heating or incomplete combustion, the nitrile group decomposes to yield hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2]. The halogens yield highly corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr).
Chemical Incompatibility Reactive with Strong Acids/BasesNitriles can undergo hydrolysis in the presence of strong aqueous acids or bases, potentially releasing toxic amides or carboxylic acids and heat[3].
Environmental Toxicity Persistent / Aquatic HazardHalogenated aromatic compounds are highly resistant to natural biodegradation. They exhibit high persistence and potential for bioaccumulation in aquatic ecosystems[1].
Waste Classification Halogenated Organic WasteDue to the high mass percentage of bromine and fluorine, this compound strictly falls under EPA guidelines for halogenated waste, requiring specialized incineration[4][5].

Operational Disposal Workflow

The disposal of 3,5-Dibromo-4-fluorobenzonitrile must follow a strict, self-validating chain of custody from the laboratory bench to final destruction. Mixing this compound with non-halogenated solvent streams is a critical safety violation that can damage standard incinerators and release toxic gases into the atmosphere[4].

DisposalWorkflow A 1. Bench-Side Generation 3,5-Dibromo-4-fluorobenzonitrile B 2. Waste Segregation Strict Halogenated Organic Stream A->B Isolate C 3. Containerization Sealed, Compatible (HDPE/Glass) B->C Package D 4. Institutional Transfer EHS HazMat Logging & Storage C->D Transfer E 5. Final Destruction High-Temp Incineration w/ Scrubbers D->E EPA Licensed Contractor

Figure 1: End-to-end institutional disposal workflow for halogenated nitrile waste.

Step-by-Step Disposal Methodology

The following protocols must be executed within a professional laboratory environment equipped with standard engineering controls (e.g., certified chemical fume hoods).

Phase 1: Primary Segregation
  • The Procedure: Isolate all solid waste, contaminated filter paper, and solvent solutions containing 3,5-Dibromo-4-fluorobenzonitrile into a dedicated "Halogenated Organic Waste" stream.

  • The Causality: The EPA mandates the separation of halogenated and non-halogenated wastes[4][5]. Standard non-halogenated waste incinerators operate at temperatures sufficient to burn hydrocarbons but lack the specialized alkaline scrubbers required to neutralize the massive influx of HF and HBr gases produced when burning heavily halogenated molecules[6]. Commingling these wastes creates severe environmental and equipment hazards.

Phase 2: Containerization
  • The Procedure: Place the waste in a chemically compatible, leak-proof container (typically high-density polyethylene (HDPE) or glass). Ensure the container is free of any strong oxidizing agents, strong acids, or strong bases prior to adding the waste.

  • The Causality: Preventing unintended in-situ reactions is the foundation of a self-validating safety system. Because the nitrile moiety is susceptible to hydrolysis[3], isolating it from reactive aqueous phases prevents the pressurization of the waste container due to off-gassing.

Phase 3: Labeling and Documentation
  • The Procedure: Affix a standardized Hazardous Waste tag to the container. The label must explicitly state the full chemical name ("3,5-Dibromo-4-fluorobenzonitrile"), the primary hazard ("Toxic/Halogenated"), and the accumulation start date. Do not use abbreviations or structural formulas.

  • The Causality: Accurate identification ensures that institutional Environmental Health and Safety (EHS) personnel and downstream commercial waste processors apply the correct treatment codes (e.g., RCRA compliance) and do not inadvertently mix the container with incompatible bulk waste[1].

Phase 4: Ultimate Destruction (Commercial Incineration)
  • The Procedure: Transfer the sealed, labeled containers to your institution's EHS department. They will contract a licensed hazardous waste disposal facility to perform high-temperature incineration.

  • The Causality: The only environmentally acceptable method for destroying stable halogenated aromatics is specialized commercial incineration[1][6]. The incinerator must operate at extreme temperatures (often >1000°C) with prolonged residence times to completely cleave the robust carbon-halogen and carbon-nitrogen bonds. Crucially, the facility's exhaust system must be equipped with post-combustion alkaline scrubbers (e.g., sodium hydroxide sprays) to capture and neutralize the resulting acidic gases (HF, HBr) and cyanide derivatives before they can reach the atmosphere[7].

Emergency Spill Response Protocol

In the event of an accidental release during handling or packaging for disposal, immediate containment is required to prevent environmental contamination[8].

  • Evacuate and Ventilate: Ensure the laboratory fume hood is operating at maximum capacity. If the spill occurs outside a hood, evacuate the immediate area and allow the HVAC system to clear potential airborne dust.

  • Don Appropriate PPE: Responders must wear chemical-resistant gloves (e.g., nitrile or Viton, depending on the solvent carrier), safety goggles, and a lab coat[1].

  • Containment: Do not flush the material down the drain under any circumstances[2][8]. Cover the spill with a dry, inert, non-combustible absorbent material (such as commercial diatomaceous earth or sand)[8].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid aerosolizing the powder. Place the collected material into a designated halogenated waste container as outlined in Phase 2.

  • Decontamination: Wash the affected surface thoroughly with water and a suitable detergent, collecting the wash water as hazardous waste if heavily contaminated.

References

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.